RyRs activator 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H18Cl2F3N5O2 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
1-(2-chloro-5-cyanophenyl)-N-[4-chloro-2-methyl-6-(propan-2-ylcarbamoyl)phenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H18Cl2F3N5O2/c1-11(2)30-21(34)15-8-14(24)6-12(3)20(15)31-22(35)18-9-19(23(26,27)28)32-33(18)17-7-13(10-29)4-5-16(17)25/h4-9,11H,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
DXBACVIDBCHHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)C#N)Cl)C(F)(F)F)C(=O)NC(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Ryanodine Receptor 2 (RyR2) Activators
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the fundamental mechanisms through which activators modulate the function of the Ryanodine Receptor 2 (RyR2), a critical intracellular calcium release channel predominantly expressed in cardiomyocytes. Understanding these mechanisms is paramount for the development of novel therapeutics targeting cardiovascular diseases.
The ryanodine receptors (RyRs) are a class of intracellular calcium channels.[1] The type 2 ryanodine receptor (RyR2) is crucial for releasing calcium from the sarcoplasmic reticulum in heart muscle cells, which triggers muscle contraction. Dysregulation of RyR2 activity is associated with various cardiac arrhythmias and heart failure.[2][3] RyR2 modulators, which can be activators or inhibitors, are compounds that influence the channel's activity to release calcium ions.[4]
Core Mechanism of Action: Sensitization to Calcium-Induced Calcium Release (CICR)
The primary mechanism of RyR2 activation in physiological contexts is Calcium-Induced Calcium Release (CICR). This process is initiated by a small influx of calcium ions (Ca²⁺) through L-type calcium channels on the cell membrane during an action potential. This initial Ca²⁺ binds to the cytosolic side of the RyR2 channel, triggering a massive release of Ca²⁺ from the sarcoplasmic reticulum (SR), leading to muscle contraction.
RyR2 activators generally function by sensitizing the channel to its primary ligand, Ca²⁺. This sensitization means that the channel is more likely to open at lower cytosolic Ca²⁺ concentrations than it normally would. This can occur through several mechanisms:
-
Direct Allosteric Modulation: Some activators bind directly to the RyR2 protein complex, inducing conformational changes that lower the energy barrier for channel opening in response to Ca²⁺.
-
Enhancement of Endogenous Activator Binding: Certain compounds can increase the affinity of RyR2 for endogenous activators like ATP and Ca²⁺ itself.
-
Modification of Post-Translational Modifications: Activators can influence the phosphorylation state of RyR2, which in turn modulates its sensitivity to Ca²⁺.
A consequence of RyR2 sensitization is the increased propensity for Store Overload-Induced Ca²⁺ Release (SOICR). SOICR is the spontaneous release of Ca²⁺ from the SR when its calcium load becomes excessive. Many RyR2 activators can lower the threshold for SOICR, which can be pro-arrhythmic.
Key Classes of RyR2 Activators and Their Mechanisms
Several classes of molecules are known to activate RyR2, each with a distinct, though often overlapping, mechanism of action.
1. Xanthines (e.g., Caffeine): Caffeine is a well-characterized RyR2 activator that increases the channel's open probability by sensitizing it to Ca²⁺. It does not directly open the channel but rather lowers the threshold for Ca²⁺-induced activation. This property makes caffeine a valuable tool in experimental cardiology to assess SR Ca²⁺ content and RyR2 function.
2. Divalent Cations (e.g., Ca²⁺): Ca²⁺ itself is the primary physiological activator of RyR2. The channel possesses high-affinity activating Ca²⁺ binding sites on its cytosolic domain. At micromolar concentrations, Ca²⁺ binding promotes channel opening, while at millimolar concentrations, it can lead to inactivation.
3. Adenine Nucleotides (e.g., ATP): ATP, at physiological millimolar concentrations, acts as an allosteric activator of RyR2. It binds to the channel and increases its sensitivity to Ca²⁺, thereby promoting channel opening. This is particularly important during periods of high metabolic activity in the heart.
4. Kinase Inhibitors: Interestingly, some Class I kinase inhibitors that target ATP-binding pockets have been shown to activate RyR2. This off-target effect is thought to be due to direct binding to the RyR2 channel, leading to an increased propensity for SOICR and potential cardiotoxicity.
Signaling Pathways and Experimental Workflows
The activation of RyR2 is a tightly regulated process involving multiple signaling pathways and can be investigated through various experimental workflows.
Signaling Pathway of RyR2 Activation
Caption: Signaling pathway of Calcium-Induced Calcium Release (CICR) and modulation by RyR2 activators.
Experimental Workflow for Characterizing RyR2 Activators
Caption: A typical experimental workflow for the characterization of novel RyR2 activators.
Quantitative Data on RyR2 Activation
The following table summarizes the effects of various activators on RyR2 function. Due to the generic nature of "RyR2 activator 2," specific quantitative data for a single compound is not applicable. Instead, this table presents a conceptual framework for the types of data generated in RyR2 activator studies.
| Activator Class | Example(s) | Typical Assay | Endpoint Measured | Typical Result | Reference(s) |
| Xanthines | Caffeine | Ca²⁺ imaging in HEK293 cells or cardiomyocytes | EC₅₀ for Ca²⁺ release | Lower EC₅₀ compared to baseline | |
| Single-channel recording | Open probability (Po) | Increased Po at a given [Ca²⁺] | |||
| Divalent Cations | Ca²⁺ | [³H]Ryanodine binding | Bell-shaped activation curve | Peak activation at µM [Ca²⁺] | |
| Adenine Nucleotides | ATP | Single-channel recording | Increased Po | Potentiation of Ca²⁺-induced activation | |
| Kinase Inhibitors | Class I Inhibitors | Ca²⁺ imaging in HEK293 cells | Frequency of spontaneous Ca²⁺ oscillations (SOICR) | Increased frequency of SOICR |
Experimental Protocols
1. [³H]Ryanodine Binding Assay
This assay is used to assess the binding of activators and inhibitors to the RyR2 channel. Ryanodine binds preferentially to the open state of the channel.
-
Preparation of SR Microsomes: Isolate SR vesicles from cardiac tissue.
-
Binding Reaction: Incubate SR microsomes with [³H]ryanodine in the presence of varying concentrations of the test compound and specific concentrations of Ca²⁺ and ATP.
-
Separation: Separate bound from free [³H]ryanodine by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting. An increase in binding suggests the compound favors the open state of the channel.
2. Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of a single RyR2 channel.
-
Bilayer Formation: Form an artificial planar lipid bilayer across an aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR vesicles containing RyR2 to the cis chamber (representing the cytoplasm) and induce fusion with the bilayer.
-
Recording: Apply a holding potential across the bilayer and record the ionic current flowing through the channel using sensitive amplifiers. The cis chamber is perfused with solutions containing known concentrations of Ca²⁺, ATP, and the test compound.
-
Analysis: Analyze the recordings to determine the channel's open probability (Po), mean open time, and mean closed time.
3. Ca²⁺ Imaging in Intact Cells
This method is used to visualize intracellular Ca²⁺ dynamics in response to a test compound in a cellular context.
-
Cell Loading: Load cells (either HEK293 cells expressing RyR2 or isolated cardiomyocytes) with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Perfusion: Place the cells on a microscope stage and perfuse with a physiological solution.
-
Stimulation/Application: Apply the test compound via perfusion. For cardiomyocytes, electrical field stimulation can be used to elicit action potentials and Ca²⁺ transients.
-
Image Acquisition: Acquire fluorescence images over time using a confocal microscope.
-
Analysis: Analyze the changes in fluorescence intensity to measure Ca²⁺ transient amplitude, decay kinetics, and the frequency and characteristics of spontaneous Ca²⁺ sparks or waves.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases | Annual Reviews [annualreviews.org]
- 3. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are RYR2 modulators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Ryanodine Receptor Activators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of novel activators of ryanodine receptors (RyRs). Ryanodine receptors are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various cellular signaling pathways. Their modulation presents a significant opportunity for the development of therapeutics for a range of diseases, including muscular dystrophies, cardiac arrhythmias, and neurodegenerative disorders, as well as for the development of novel insecticides.
This guide details various classes of novel RyR activators, their structure-activity relationships, and quantitative data on their potency. Furthermore, it provides detailed experimental protocols for key assays used in their characterization and visualizes the complex signaling pathways and experimental workflows.
Introduction to Ryanodine Receptors
Ryanodine receptors are large, tetrameric ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They are responsible for the rapid release of stored calcium ions (Ca²⁺) into the cytoplasm, a critical step in cellular signaling. There are three main isoforms of RyRs in mammals:
-
RyR1: Predominantly found in skeletal muscle, where it is essential for excitation-contraction coupling.[1]
-
RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[1][2]
-
RyR3: Expressed more widely at lower levels in various tissues, including the brain.[1]
The activity of RyR channels is finely regulated by a host of endogenous molecules, including Ca²⁺ itself, ATP, calmodulin (CaM), and various protein kinases and phosphatases. Dysregulation of RyR function is associated with numerous diseases, making them a key target for therapeutic intervention.
Novel Classes of Ryanodine Receptor Activators
The discovery of novel RyR activators has been driven by the need for more specific and potent pharmacological tools and potential therapeutic agents. Several distinct chemical classes of activators have been identified.
Diamide Insecticides
A major breakthrough in RyR pharmacology came with the discovery of diamide insecticides. These compounds are potent and highly selective activators of insect RyRs, leading to uncontrolled Ca²⁺ release and paralysis in susceptible insects. Their high selectivity for insect over mammalian RyRs makes them safe for mammals. The two main classes of diamide insecticides are the anthranilic diamides (e.g., chlorantraniliprole) and the phthalic diamides (e.g., flubendiamide).
Substituted Phenols
Simple substituted phenols, such as 4-chloro-m-cresol (4-CmC), are well-established activators of RyRs. These compounds are valuable research tools for studying RyR function. Structure-activity relationship studies have explored various substitutions on the phenol ring to modulate potency and selectivity.
Polysulfonated Naphthylureas
Suramin and its analogs are polysulfonated naphthylureas that have been identified as direct activators of the skeletal muscle RyR. Their mechanism of action is distinct from that of ATP, another endogenous activator.
Peptide Toxins and Peptidomimetics
Imperatoxin A (IpTxA), a peptide toxin isolated from scorpion venom, is a potent and specific activator of RyR1. Its discovery has spurred the development of peptidomimetics that aim to replicate its activity in a more drug-like format.
Xanthine Derivatives
Caffeine is a classical, albeit low-potency, activator of RyRs. Structure-activity relationship studies on various xanthine analogs have identified derivatives with improved potency, providing a scaffold for the design of novel activators.
Quantitative Data for Novel Ryanodine Receptor Activators
The potency of RyR activators is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response in a given assay. The following tables summarize the EC50 values for representative novel RyR activators.
| Activator Class | Compound | RyR Isoform | Assay | EC50 | Reference |
| Diamide Insecticides | Flubendiamide | Insect RyR | Ca²⁺ Release | 0.004-0.58 ppm | |
| Chlorantraniliprole | Insect RyR | Ca²⁺ Release | 0.01-0.05 ppm | ||
| Substituted Phenols | 4-Chloro-m-cresol (4-CmC) | RyR1 (skeletal muscle) | [³H]ryanodine binding | ~100 µM | |
| 4-Chloro-o-cresol (4-CoC) | RyR (skeletal muscle) | Ca²⁺ Release | 55 ± 14 µM | ||
| Polysulfonated Naphthylureas | Suramin | RyR1 (skeletal muscle) | [³H]ryanodine binding | ~60 µM | |
| NF307 (Suramin analog) | RyR1 (skeletal muscle) | [³H]ryanodine binding | 91 ± 7 µM (at 0.19 µM Ca²⁺) | ||
| NF307 (Suramin analog) | RyR1 (skeletal muscle) | [³H]ryanodine binding | 14.6 ± 3.5 µM (at 0.82 µM Ca²⁺) | ||
| Peptide Toxins | Imperatoxin A (IpTxA) | RyR1 | [³H]ryanodine binding | K_d ≈ 5–10 nM |
Synthesis of Novel Ryanodine Receptor Activators
The synthesis of novel RyR activators is a key step in their development and optimization. The synthetic strategies vary depending on the chemical class of the activator.
Synthesis of Diamide Insecticides
The synthesis of diamide insecticides such as flubendiamide and chlorantraniliprole involves multi-step synthetic routes. For example, the synthesis of flubendiamide can be achieved through the reaction of a substituted phthalic anhydride with an appropriate amine, followed by further functional group manipulations.
Conceptual Synthetic Scheme for a Diamide Activator
References
The Impact of Ryanodine Receptor Activators on Intracellular Calcium Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of prototypical Ryanodine Receptor (RyR) activators on intracellular calcium (Ca²⁺) release, with a primary focus on the cardiac isoform, RyR2. Due to the absence of a specific, universally recognized compound designated "RyRs activator 2" in scientific literature, this document will focus on well-characterized activators, namely caffeine and 4-chloro-m-cresol (4-CMC), to illustrate the principles of RyR activation and its consequences for cellular calcium homeostasis.
Core Principles of Ryanodine Receptor Activation
Ryanodine receptors are large conductance intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).[1][2] Their primary function is to release stored Ca²⁺ into the cytosol, a critical step in various cellular processes, most notably excitation-contraction coupling in muscle cells.[3] The activation of RyRs, particularly RyR2 in cardiomyocytes, is a finely tuned process initiated by a small influx of Ca²⁺ through voltage-gated L-type calcium channels (LTCCs) in the plasma membrane, a mechanism known as calcium-induced calcium release (CICR).[3] Pathophysiological conditions or pharmacological interventions can lead to RyR hyperactivation, resulting in spontaneous Ca²⁺ release and potentially cellular dysfunction and arrhythmias.[2]
Pharmacological activators of RyRs are invaluable tools for studying the channel's function and its role in disease. These agents can directly modulate the channel's gating properties, increasing its open probability and sensitizing it to endogenous activators like cytosolic and luminal Ca²⁺.
Quantitative Analysis of RyR2 Activation
The following tables summarize the quantitative effects of caffeine and 4-chloro-m-cresol on various parameters of RyR2-mediated intracellular calcium release.
Table 1: Dose-Dependent Effects of Caffeine on RyR2 Function
| Parameter | Species/Cell Type | Caffeine Concentration | Observed Effect | Reference |
| EC₅₀ for RyR2 Activation | Bovine Cardiac | Diastolic-like solutions (pCa 7) | 9.0 ± 0.4 mM | |
| Ca²⁺ Spark Frequency | Permeabilized Ventricular Cardiomyocytes | 0.15 mM | ~75% increase | |
| Single RyR2 Opening Frequency | Permeabilized Ventricular Cardiomyocytes | 0.15 mM | ~150% increase | |
| SR Ca²⁺ Content | Permeabilized Rat Cardiac Trabeculae | 5 mM | 86.7 ± 3.5% of control | |
| 10 mM | 62.5 ± 5.1% of control | |||
| 20 mM | 37.8 ± 8.1% of control | |||
| 40 mM | 7.1 ± 1.9% of control | |||
| Intracellular Ca²⁺ Release | RINm5F cells | 1-30 mM | Dose-dependent increase | |
| Spontaneous Ca²⁺ Release Threshold (Luminal Ca²⁺) | HEK293 cells expressing RyR2 | 0.3 mM | Reduced to 86.3 ± 0.9% of control | |
| 1 mM | Reduced to 61.1 ± 1.5% of control | |||
| Spontaneous Ca²⁺ Oscillation Frequency | HEK293 cells expressing RyR2 | 0.3 mM | Increased to 143.9 ± 4.1% of control |
Table 2: Dose-Dependent Effects of 4-Chloro-m-cresol (4-CMC) on RyR Function
| Parameter | RyR Isoform | EC₅₀ for Activation | Reference |
| Ca²⁺ Release | RyR1 | ~0.2 mM | |
| RyR2 | ~0.4 mM | ||
| RyR3 | ~1.5 mM | ||
| SERCA Inhibition (IC₅₀) | - | 2-3 mM | |
| Ca²⁺ Release (EC₅₀) | Skeletal Muscle | 121 ± 20 µM | |
| SERCA Inhibition (IC₅₀) | Skeletal Muscle | 167 ± 8 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in RyR2 activation and a typical experimental workflow for assessing the impact of RyR activators on intracellular calcium release.
Caption: Signaling pathway of RyR2 activation in a cardiomyocyte.
Caption: Workflow for measuring activator-induced Ca²⁺ release.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Release in Cultured Cells
This protocol describes the measurement of RyR activator-induced calcium release in a cell line (e.g., HEK293) stably expressing RyR2, using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing RyR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
RyR activator stock solution (e.g., 100 mM caffeine in HBS)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Plate RyR2-expressing HEK293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.
-
-
Baseline Fluorescence Measurement:
-
Place the dish or plate on the fluorescence microscope or in the plate reader.
-
Acquire baseline fluorescence images or readings at the appropriate excitation/emission wavelengths (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
-
Application of RyR Activator:
-
For microscopy, gently add a concentrated solution of the RyR activator to the imaging buffer to achieve the desired final concentration (e.g., add 100 µL of 20 mM caffeine to 900 µL of HBS for a final concentration of 2 mM).
-
For plate readers with injectors, program the instrument to inject the activator solution while recording.
-
-
Recording of Calcium Transients:
-
Immediately after adding the activator, start recording the fluorescence intensity over time. The temporal resolution should be high enough to capture the rapid rise and decay of the calcium transient (e.g., every 1-2 seconds).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F - F₀) and F₀ is the baseline fluorescence.
-
Analyze parameters such as the peak amplitude, time to peak, and decay kinetics of the calcium transient.
-
Protocol 2: Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol outlines the method for incorporating isolated RyR2 channels into an artificial lipid bilayer to study the direct effects of activators on channel gating.
Materials:
-
Heavy sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue.
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a 3:1 mixture of phosphatidylethanolamine and phosphatidylcholine) in n-decane
-
Symmetric buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
Ca²⁺ and Mg²⁺ stock solutions for adjusting free concentrations
-
RyR activator stock solution
-
Low-noise amplifier and data acquisition system
Procedure:
-
Bilayer Formation:
-
"Paint" a lipid solution across a small aperture (100-250 µm) separating two chambers (cis and trans) in the bilayer apparatus.
-
Monitor the capacitance until a stable bilayer is formed.
-
-
Microsome Fusion:
-
Add a small aliquot of heavy SR microsomes to the cis chamber (representing the cytosolic side).
-
Create an osmotic gradient by adding a hyperosmotic solution to the cis chamber to facilitate vesicle fusion with the bilayer.
-
-
Channel Identification:
-
Apply a holding potential (e.g., +40 mV) across the bilayer and monitor for the characteristic single-channel currents of RyR2.
-
Confirm RyR2 identity by its conductance and sensitivity to known modulators like ryanodine.
-
-
Experimental Conditions:
-
Establish desired cytosolic (cis) and luminal (trans) Ca²⁺ and Mg²⁺ concentrations using appropriate buffers and chelators (e.g., EGTA, BAPTA).
-
For studying activators, typical diastolic conditions might be pCa 7 with MgATP in the cis chamber.
-
-
Application of Activator:
-
Add the RyR activator to the cis chamber at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record single-channel currents at a high sampling rate (e.g., 10 kHz) and filter the data (e.g., at 1-2 kHz).
-
Analyze the recordings to determine the channel's open probability (Po), mean open time, mean closed time, and opening frequency.
-
Construct dose-response curves for the activator's effect on these parameters.
-
Conclusion
The activation of Ryanodine Receptors is a fundamental process in cellular calcium signaling. Pharmacological activators like caffeine and 4-chloro-m-cresol serve as essential research tools, allowing for the detailed investigation of RyR function and its dysregulation in disease states. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to explore the intricate mechanisms of RyR-mediated intracellular calcium release and to identify and characterize novel modulators of this critical ion channel.
References
- 1. Caffeine-induced Ca(2+) sparks in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Phenylpyrazole Ryanodine Receptor Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyrazole-based insecticides represent a significant class of commercially important compounds that exert their effects by targeting the insect ryanodine receptor (RyR). The RyR is a large homotetrameric calcium channel located on the sarcoplasmic and endoplasmic reticulum, playing a pivotal role in excitation-contraction coupling in muscle cells and calcium signaling in neurons. Phenylpyrazole activators lock the RyR in an open state, leading to uncontrolled release of intracellular calcium stores, which results in muscle dysfunction, paralysis, and ultimately, insect death.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylpyrazole RyR activators, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Structure-Activity Relationship of Phenylpyrazole Derivatives
The insecticidal potency of phenylpyrazole derivatives is intricately linked to the nature and position of substituents on both the pyrazole and the N-phenyl rings. While direct receptor binding affinities (EC50 or Ki values) for a broad range of phenylpyrazole analogs are not extensively reported in the public domain, numerous studies have established clear SAR trends based on whole-organism insecticidal activity (LC50 values).
Core Scaffold and Key Moieties
The fundamental phenylpyrazole scaffold is essential for activity. SAR studies have revealed that modifications at several key positions influence the insecticidal potency. Notably, many potent compounds are N-phenylpyrazole carboxamides.
Quantitative SAR Data
The following tables summarize the insecticidal activity of various N-phenylpyrazole derivatives against key lepidopteran pests, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Insecticidal Activity of N-phenylpyrazole Derivatives against Mythimna separata (Oriental Armyworm)
| Compound ID | R1 | R2 | R3 | R4 | LC50 (mg/L) | Reference |
| 7f | H | H | H | H | 0.0883 | [2] |
| 7o | Cl | H | H | H | 0.0712 | [2] |
| Chlorantraniliprole | - | - | - | - | 0.0679 | [2] |
| Cyantraniliprole | - | - | - | - | >0.1 (10% activity) | [2] |
Table 2: Insecticidal Activity of N-phenylpyrazole Derivatives against Plutella xylostella (Diamondback Moth)
| Compound ID | R1 | R2 | R3 | R4 | LC50 (mg/L) | Reference |
| 7f | H | H | H | H | 0.0042 | |
| Chlorantraniliprole | - | - | - | - | 0.0050 | |
| Cyantraniliprole | - | - | - | - | >0.01 (40% activity) | |
| 5g | F | H | F | H | <0.1 (84% activity at 0.1 mg/L) |
Table 3: Insecticidal Activity of Phenylpyrazole Derivatives with a 1,2,4-Oxadiazole Moiety against Mythimna separata
| Compound ID | R Group on Phenyl Ring | LC50 (mg/L) | Reference |
| II5 | 2-Cl, 3-Cl, 4-CF3 | 0.20 | |
| Chlorantraniliprole | - | 0.06 |
Key SAR Observations:
-
Substitution on the N-phenyl ring: The presence and position of electron-withdrawing groups, such as halogens (Cl, F) and trifluoromethyl (CF3), on the N-phenyl ring significantly influence insecticidal activity. For instance, compound 7o with a chloro substituent showed slightly higher potency against M. separata than the unsubstituted analog 7f .
-
Modifications to the pyrazole ring: The nature of the substituent at the 4-position of the pyrazole ring is critical. The presence of a cyano group in compound 5g contributes to its high activity against P. xylostella.
-
Amide linker: The carboxamide linker is a common feature in many potent phenylpyrazole RyR activators. The incorporation of bioisosteric replacements for the amide bond, such as the 1,2,4-oxadiazole moiety in compound II5 , has been explored, demonstrating that while active, it may not surpass the potency of the parent amide structures.
Experimental Protocols
The characterization of phenylpyrazole RyR activators relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.
Calcium Imaging Assay
This in vitro functional assay directly visualizes the effect of compounds on intracellular calcium levels in insect neurons, providing evidence for RyR activation.
Objective: To determine if a test compound causes an increase in intracellular calcium concentration ([Ca2+]i) in insect neurons, indicative of RyR channel activation.
Materials:
-
Primary cultured neurons from insect ganglia (e.g., from third-instar larvae of Helicoverpa armigera).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Physiological saline solution for insects (e.g., Hanks' Balanced Salt Solution).
-
Test compounds and control compounds (e.g., chlorantraniliprole).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Preparation: Isolate and culture central neurons from the target insect species on glass coverslips.
-
Dye Loading: Incubate the cultured neurons with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in physiological saline for 30-60 minutes at room temperature in the dark.
-
Washing: Gently wash the cells with fresh physiological saline to remove excess dye.
-
Imaging: Mount the coverslip onto the confocal microscope. Acquire a baseline fluorescence reading before application of the compound.
-
Compound Application: Add the test compound at the desired concentration to the cell culture medium.
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence intensity indicates a rise in intracellular calcium.
-
Controls: Use a known RyR activator like chlorantraniliprole as a positive control and a vehicle (e.g., DMSO) as a negative control.
[³H]-Ryanodine Binding Assay
This biochemical assay provides a quantitative measure of a compound's ability to interact with the RyR, as [³H]-ryanodine preferentially binds to the open state of the channel.
Objective: To determine the affinity of a test compound for the insect RyR by measuring its ability to displace or allosterically modulate the binding of radiolabeled ryanodine.
Materials:
-
Microsomal preparations from insect muscle tissue (e.g., thoracic muscle of houseflies).
-
[³H]-ryanodine.
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).
-
Test compounds and unlabeled ryanodine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, combine the insect muscle microsomes, [³H]-ryanodine (e.g., 2-10 nM), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Calculate the IC50 or Ki value of the test compound.
Signaling Pathways and Workflows
The activation of insect ryanodine receptors by phenylpyrazole insecticides triggers a cascade of events leading to cellular dysfunction and insect death.
References
Endogenous Activators of Ryanodine Receptors in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium-induced calcium release (CICR), a fundamental process in neuronal signaling.[1] Located on the endoplasmic reticulum (ER) membrane, these large tetrameric channels amplify calcium signals initiated by influx from the extracellular space or release from other intracellular stores. In neurons, RyRs play a critical role in a variety of physiological processes, including synaptic plasticity, neurotransmitter release, and gene expression.[2] Dysregulation of RyR activity has been implicated in several neurological and neurodegenerative disorders, making them a key target for therapeutic intervention.[3][4]
This technical guide provides a comprehensive overview of the core endogenous activators of RyRs in neurons, detailing their mechanisms of action, the experimental protocols used to study them, and their roles in neuronal signaling pathways.
Key Endogenous Activators and Their Mechanisms
The primary endogenous activators of RyRs in neurons are calcium itself, cyclic ADP-ribose (cADPR), and nicotinic acid adenine dinucleotide phosphate (NAADP). Sphingolipids have also been implicated, although their role is more complex and may involve modulation rather than direct activation.
Calcium (Ca²⁺): The Primary Activator via Calcium-Induced Calcium Release (CICR)
The most fundamental endogenous activator of RyRs is the calcium ion itself. A localized increase in cytosolic calcium concentration, often initiated by influx through voltage-gated calcium channels (VGCCs) or N-methyl-D-aspartate receptors (NMDARs), triggers the opening of nearby RyRs.[2] This process, known as calcium-induced calcium release (CICR), results in a larger, regenerative wave of calcium release from the ER, significantly amplifying the initial calcium signal.
The sensitivity of RyRs to calcium is biphasic; they are activated by micromolar concentrations of Ca²⁺ and inhibited by millimolar concentrations. This bell-shaped response is crucial for the precise temporal and spatial control of intracellular calcium signals.
Signaling Pathway for Calcium-Induced Calcium Release (CICR)
Caption: Calcium-Induced Calcium Release (CICR) signaling cascade in a neuron.
Cyclic ADP-Ribose (cADPR)
Cyclic ADP-ribose is a potent second messenger that sensitizes RyRs to calcium, thereby lowering the threshold for CICR. It is synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme CD38. In neurons, the production of cADPR can be stimulated by various neurotransmitters and signaling molecules, including glutamate.
The precise mechanism of cADPR action is still under investigation, with some evidence suggesting it binds directly to RyRs, while other studies propose an indirect mechanism involving accessory proteins such as FK506-binding protein 12.6 (FKBP12.6) and calmodulin.
Signaling Pathway for cADPR-Mediated RyR Activation
Caption: cADPR signaling pathway leading to neuronal RyR activation.
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)
NAADP is the most potent of the known endogenous calcium-mobilizing second messengers, acting at nanomolar concentrations. Its synthesis in neurons can be triggered by neurotransmitters like glutamate. The mechanism of NAADP-mediated calcium release is complex and appears to involve both RyRs and two-pore channels (TPCs) located on acidic organelles such as lysosomes. One proposed model suggests that NAADP initially triggers a localized calcium release from acidic stores via TPCs, which then activates RyRs on the ER through CICR, leading to a global calcium signal.
Signaling Pathway for NAADP-Mediated RyR Activation
References
- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. brainvta.tech [brainvta.tech]
- 4. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ryanodine Receptor Isoforms in Compound Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a family of intracellular calcium channels critical for regulating calcium signaling in a variety of tissues.[1] In mammals, three distinct isoforms—RyR1, RyR2, and RyR3—have been identified, each with a predominant tissue distribution and unique physiological roles. RyR1 is primarily found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is expressed more widely, particularly in the brain.[2][3][4] These isoforms share a high degree of sequence homology, yet subtle structural differences in their ligand binding sites lead to significant variations in their pharmacological profiles.[2] Understanding the isoform-specific interactions of various compounds is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
This technical guide provides an in-depth overview of the role of RyR1, RyR2, and RyR3 in compound binding. It summarizes quantitative data for key modulators, details common experimental protocols for studying these interactions, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Pharmacology of RyR Isoforms
The pharmacological responses of RyR isoforms to various compounds can be quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following tables summarize available quantitative data for several key RyR--targeting compounds. It is important to note that these values can vary depending on the experimental conditions, such as the presence of other allosteric modulators (e.g., Ca2+, ATP, calmodulin).
| Compound | RyR1 | RyR2 | RyR3 | Parameter | Reference |
| Ryanodine | 21.6 ± 2.1 nM | - | 1.9 ± 0.3 nM | Kd | |
| Caffeine | - | 9.0 ± 0.4 mM | More sensitive than RyR1 | EC50 | |
| Dantrolene | Inhibits | Unaffected | Inhibits | Activity | |
| Tetracaine | 180 µM | ~200 µM (diastolic) | - | IC50/K50 | |
| 4-chloro-m-cresol (4-CmC) | Sensitive | - | Much less sensitive than RyR1 | Activity |
Table 1: Comparative binding affinities and effective concentrations of various compounds for RyR isoforms. Note that a direct comparison of all values is challenging due to differing experimental setups across studies.
Experimental Protocols
The characterization of compound binding to RyR isoforms relies on a variety of specialized experimental techniques. Below are detailed methodologies for three key assays.
[3H]-Ryanodine Binding Assay
This assay is a cornerstone for quantitatively assessing RyR channel activity, as [3H]-ryanodine binds with high affinity to the open state of the channel.
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled compound (e.g., [3H]ryanodine) to RyR isoforms.
Materials:
-
Microsomal fractions enriched with RyR1, RyR2, or RyR3 (isolated from tissue or from cell lines expressing the specific isoform).
-
[3H]-ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.2, 0.25 M KCl, protease inhibitors).
-
Varying concentrations of unlabeled ryanodine for competition assays.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate the microsomal preparations with varying concentrations of [3H]-ryanodine in the binding buffer. For competition experiments, include a fixed concentration of [3H]-ryanodine and varying concentrations of the unlabeled test compound.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 2-5 hours).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the microsomes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using Scatchard plot analysis to determine Kd and Bmax values.
Workflow for [3H]-Ryanodine Binding Assay
Caption: Workflow of a [3H]-ryanodine binding experiment.
Intracellular Calcium Imaging
This method allows for the functional assessment of RyR channel activity by directly visualizing changes in intracellular calcium concentrations in response to compound application.
Objective: To measure the effect of a compound on RyR-mediated calcium release in intact cells.
Materials:
-
Cells expressing the RyR isoform of interest (e.g., myotubes, HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or a genetically encoded calcium indicator (e.g., GCaMP).
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES).
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
Test compounds.
Procedure:
-
Culture the cells on glass coverslips or in multi-well plates.
-
Load the cells with a calcium indicator dye by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the plate in the reader.
-
Record baseline fluorescence.
-
Apply the test compound and continuously record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a known RyR agonist (e.g., caffeine) or an ionophore (e.g., ionomycin) to elicit a maximal response for data normalization.
-
Analyze the fluorescence data to determine parameters like peak amplitude, time to peak, and decay rate of the calcium transient.
Signaling Pathway in Calcium Imaging
Caption: Simplified signaling cascade in a calcium imaging assay.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This powerful technique allows for the direct measurement of the activity of a single RyR channel, providing detailed information about its gating properties (e.g., open probability, conductance).
Objective: To characterize the effects of a compound on the biophysical properties of a single RyR channel.
Materials:
-
Purified RyR protein or RyR-containing microsomal vesicles.
-
Planar lipid bilayer apparatus.
-
Synthetic phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).
-
Electrophysiology recording setup (amplifier, digitizer, computer with analysis software).
-
Symmetrical salt solutions (e.g., 250 mM KCl or CsCl).
-
Test compounds.
Procedure:
-
Form a lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Incorporate a single RyR channel into the bilayer. This is often achieved by adding microsomal vesicles to the cis chamber and inducing fusion.
-
Establish a voltage clamp across the bilayer.
-
Record the baseline single-channel currents.
-
Add the test compound to the cis (cytosolic) or trans (luminal) chamber.
-
Record the changes in channel activity, including open probability (Po), mean open time, mean closed time, and single-channel conductance.
-
Analyze the recorded data to quantify the compound's effect on the channel's gating kinetics and conductance.
Experimental Setup for Single-Channel Recording
Caption: Schematic of a planar lipid bilayer setup for single-channel recording.
Conclusion
The three mammalian ryanodine receptor isoforms, RyR1, RyR2, and RyR3, represent a family of highly homologous yet pharmacologically distinct intracellular calcium channels. Their differential responses to small molecule modulators are of significant interest for the development of isoform-selective drugs for a range of skeletal and cardiac myopathies, as well as neurological disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the interactions of novel compounds with each RyR isoform. A thorough understanding of the isoform-specific pharmacology, facilitated by these techniques, is essential for advancing the field of RyR-targeted drug discovery.
References
- 1. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight Into Ryanodine Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Very Important Pharmacogene Information for RYR1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Comparison of Ryanodine Receptor Modulators: RyRs Activator 2 vs. Ryanodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels critical to regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum. This process is fundamental to numerous physiological functions, most notably excitation-contraction coupling in muscle tissues. The modulation of RyR activity by small molecules is a significant area of research for developing new therapeutics and insecticides. This technical guide provides an in-depth comparison of the well-characterized plant alkaloid, ryanodine, and a more recently identified synthetic compound, RyRs activator 2 (also known as compound 7o). We will delve into their mechanisms of action, present available quantitative data, detail relevant experimental methodologies, and visualize key pathways to offer a comprehensive resource for the scientific community.
Overview of Ryanodine Receptors (RyRs)
RyRs are large, homotetrameric protein complexes that form high-conductance calcium channels. There are three main isoforms in mammals:
-
RyR1: Predominantly found in skeletal muscle.
-
RyR2: The primary isoform in cardiac muscle.
-
RyR3: Expressed in various tissues, including the brain and smooth muscle.
The activity of these channels is intricately regulated by a host of endogenous modulators, including calcium ions (Ca²⁺), ATP, and calmodulin, as well as by phosphorylation and redox modifications. Exogenous ligands, such as ryanodine and synthetic compounds, can also profoundly influence RyR channel gating.
Ryanodine: The Archetypal RyR Modulator
Ryanodine is a plant alkaloid that has been instrumental in the characterization of RyRs. Its effect on the receptor is complex and concentration-dependent.
Mechanism of Action
At nanomolar to low micromolar concentrations , ryanodine locks the RyR channel in a long-lasting, sub-conductance open state. This "leaky" state leads to a sustained depletion of intracellular calcium stores. At higher concentrations (typically >100 µM) , ryanodine acts as a full inhibitor, blocking channel opening. This dual activity has made it a valuable pharmacological tool for studying RyR function.
Signaling Pathway Modulation
The following diagram illustrates the established mechanism of Ca²⁺-induced Ca²⁺ release (CICR) and the modulatory effect of ryanodine.
This compound (Compound 7o): A Novel Synthetic Activator
This compound, identified as compound 7o in the work by Liu et al. (2020), is a novel N-phenylpyrazole derivative designed as a potent activator of insect ryanodine receptors for insecticidal purposes.[1]
Chemical Structure
The detailed chemical structure of this compound (compound 7o) is that of a polysubstituted phenyl-containing novel N-phenylpyrazole scaffold. For the precise structure, please refer to the original publication by Liu et al. (2020) in Bioorganic & Medicinal Chemistry.
Mechanism of Action
This compound is designed to be a potent activator of RyRs, leading to uncontrolled release of intracellular calcium stores.[1] This disruption of calcium homeostasis is the basis for its insecticidal activity. The specific binding site and the exact conformational changes induced in the receptor by this compound are subjects of ongoing research.
Quantitative Comparison
Direct comparative data on the potency of this compound and ryanodine on the same receptor isoform and under identical experimental conditions are limited in the publicly available literature. The primary data for this compound is in the context of its insecticidal efficacy.
| Compound | Target Organism | Assay | Metric | Value | Reference |
| This compound (7o) | Oriental armyworm (Mythimna separata) | Larvicidal Activity | % Activity @ 0.1 mg L⁻¹ | 30% | [1] |
| Oriental armyworm (Mythimna separata) | Larvicidal Activity | LC₅₀ | 7.12 x 10⁻² mg L⁻¹ | [1] | |
| Ryanodine | House fly thorax, Cockroach muscle, Mouse muscle | [³H]ryanodine binding | Kᴅ | 4.4 - 5.6 nM | |
| Chlorantraniliprole | Oriental armyworm (Mythimna separata) | Larvicidal Activity | % Activity @ 0.1 mg L⁻¹ | 30% | [1] |
| Oriental armyworm (Mythimna separata) | Larvicidal Activity | LC₅₀ | 6.79 x 10⁻² mg L⁻¹ | ||
| Cyantraniliprole | Oriental armyworm (Mythimna separata) | Larvicidal Activity | % Activity @ 0.1 mg L⁻¹ | 10% |
Note: LC₅₀ (Lethal Concentration, 50%) is an indirect measure of receptor activation, reflecting the concentration required to kill 50% of the test population. Kᴅ (Dissociation Constant) is a measure of binding affinity, with lower values indicating higher affinity. The data for ryanodine is on a different biological preparation and measures a different parameter, highlighting the need for direct comparative studies.
Experimental Protocols
The characterization of RyR modulators involves a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
Calcium Imaging in Insect Neurons
This protocol is adapted from the methodology used to assess the effect of this compound on insect neurons.
Objective: To measure changes in intracellular calcium concentration in response to the application of a RyR activator.
Materials:
-
Third-instar larvae of the target insect (e.g., oriental armyworm).
-
Dissection tools (fine forceps, scissors).
-
Imaging chamber.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Physiological saline solution for insects.
-
Confocal microscope with a CCD camera.
-
Test compounds (this compound, ryanodine).
Procedure:
-
Dissect the central nervous system from the insect larva in physiological saline.
-
Transfer the dissected tissue to the imaging chamber and allow it to adhere.
-
Load the neurons with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation in a dye-containing saline solution.
-
Wash the preparation with fresh saline to remove excess dye.
-
Mount the imaging chamber on the stage of the confocal microscope.
-
Acquire a baseline fluorescence recording.
-
Apply the test compound (this compound or ryanodine) to the preparation via perfusion.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analyze the fluorescence data to quantify the change in intracellular calcium concentration.
[³H]-Ryanodine Binding Assay
This is a classic biochemical assay to study the interaction of compounds with the ryanodine receptor.
Objective: To determine the binding affinity of a ligand to the RyR and to assess how other modulators affect this binding.
Materials:
-
Microsomal preparations enriched in RyRs (from skeletal or cardiac muscle).
-
[³H]-ryanodine (radiolabeled ryanodine).
-
Binding buffer (containing appropriate ions and pH buffering).
-
Test compounds.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the microsomal preparation with a fixed concentration of [³H]-ryanodine and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of the test compound (the concentration that inhibits 50% of the specific [³H]-ryanodine binding). The Ki (inhibition constant) can then be calculated from the IC₅₀.
Conclusion
Ryanodine remains a cornerstone tool for probing the function of ryanodine receptors, with a well-documented, albeit complex, mechanism of action. This compound emerges from recent research as a potent, synthetic activator of insect RyRs, demonstrating significant insecticidal potential. While direct, quantitative comparisons of their effects on RyR channel kinetics at the molecular level are still needed, the available data indicates that this compound is a highly efficacious compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for a deeper understanding of the structure-activity relationships of novel RyR modulators and for the development of next-generation therapeutics and safer, more effective insecticides. Further research into the specific interactions of this compound with the receptor will undoubtedly provide valuable insights into the molecular basis of ryanodine receptor activation.
References
Cellular Targets of Ryanodine Receptor Activators Beyond Ryanodine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in numerous cell types, most notably in muscle contraction and neuronal activity. Pharmacological activators of RyRs are invaluable tools for studying their function and have potential therapeutic applications. However, the utility of these activators can be complicated by their interactions with other cellular targets, leading to off-target effects that can confound experimental results and contribute to toxicity. This technical guide provides a comprehensive overview of the known cellular targets of common RyR activators beyond the ryanodine receptors themselves. We present quantitative data on these interactions, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.
Caffeine
Caffeine, a methylxanthine, is a widely used RyR activator that sensitizes the channel to calcium. However, its physiological effects are complex due to its interactions with multiple other targets.
Off-Target Profile of Caffeine
Caffeine's primary off-target effects are the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs).
-
Adenosine Receptors: Caffeine is a non-selective antagonist of A1 and A2A adenosine receptors.[1][2] This antagonism is responsible for many of caffeine's well-known stimulant effects on the central nervous system.[1]
-
Phosphodiesterases (PDEs): Caffeine can inhibit various PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, this effect is generally considered weak and occurs at concentrations higher than those required for adenosine receptor antagonism.
Quantitative Data for Off-Target Interactions of Caffeine
| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (Ki/IC50) | Reference(s) |
| Caffeine | Adenosine A1 Receptor | Rat | Radioligand Binding Assay | ~20 µM (Ki) | [3] |
| Caffeine | Adenosine A2A Receptor | Rat | Radioligand Binding Assay | ~8.1 µM (Ki) | [3] |
| Caffeine | Phosphodiesterase | - | Enzyme Inhibition Assay | Weak inhibition | - |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of caffeine for adenosine A1 or A2A receptors.
Principle: This assay measures the ability of a test compound (caffeine) to compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat brain cortex for A1 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of unlabeled caffeine.
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, include a high concentration of a non-radioactive ligand that binds to the same receptor (e.g., unlabeled adenosine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the caffeine concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the inhibitory effect of caffeine on PDE activity.
Principle: This assay measures the activity of PDE by quantifying the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate. The inhibitory effect of a compound is determined by measuring the reduction in this conversion.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer containing MgCl2).
-
Prepare solutions of the PDE enzyme, the substrate (cAMP or cGMP), and varying concentrations of caffeine.
-
-
Enzymatic Reaction:
-
In a microplate, add the reaction buffer, the PDE enzyme, and the caffeine solution.
-
Pre-incubate to allow for any interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a set period.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product formed (AMP or GMP) or the remaining substrate (cAMP or cGMP). This can be done using various methods, including colorimetric, fluorescent, or luminescent assays. For example, a common method involves a coupled enzyme system where the product of the PDE reaction is converted into a detectable signal.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each caffeine concentration compared to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the caffeine concentration to determine the IC50 value.
-
Visualization
Suramin
Suramin is a polysulfonated naphthylurea that has been shown to directly activate RyRs. However, it is a notoriously promiscuous compound with a wide range of biological activities.
Off-Target Profile of Suramin
Suramin's most well-characterized off-target effects are its antagonism of purinergic P2 receptors. It also interacts with various growth factor receptors and other proteins.
-
Purinergic P2 Receptors: Suramin is a non-selective antagonist of both P2Y (G protein-coupled) and P2X (ligand-gated ion channel) receptors.
-
Vasoactive Intestinal Peptide (VIP) Receptors: Suramin acts as a competitive antagonist at VIP receptors.
-
Raf1 Kinase Inhibitory Protein (hRKIP): Suramin has been shown to bind to hRKIP.
Quantitative Data for Off-Target Interactions of Suramin
| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (pA2/Ki) | Reference(s) |
| Suramin | P2Y1 Receptor | Turkey | Phospholipase C Assay | 5.77 (pA2) | |
| Suramin | P2Y2 Receptor | Human | Calcium Fluorescence Assay | 19 µM (Ki) | |
| Suramin | P2U (P2Y-like) Receptor | Human | Phospholipase C Assay | 4.32 (pA2) | |
| Suramin | VIP Receptor | Rat | Schild Plot Analysis | 5.1 (pA2) | |
| Suramin | PACAP Receptor | Rat | Schild Plot Analysis | 5.6 (pA2) |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of suramin for P2Y receptors.
Principle: This assay measures the competition between unlabeled suramin and a radiolabeled ligand for binding to P2Y receptors expressed in cell membranes. The amount of bound radioligand is quantified after separation by filtration.
Detailed Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing the P2Y receptor subtype of interest.
-
Harvest cells and homogenize them in a hypotonic buffer.
-
Centrifuge to pellet the cell membranes.
-
Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-labeled antagonist) and varying concentrations of suramin.
-
Incubate at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualization
Statins
Statins are primarily known as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. However, some studies have shown that they can also activate RyRs, making their primary targets relevant as "off-targets" in the context of RyR activation.
Off-Target Profile of Statins
The most prominent off-target effect of statins relevant to cellular signaling is the inhibition of the Rho/Rho kinase (ROCK) pathway.
-
Rho Kinase (ROCK): Statins inhibit the activity of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, adhesion, and contraction. This inhibition is thought to be independent of their cholesterol-lowering effects.
Quantitative Data for Off-Target Interactions of Statins
| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (Inhibition) | Reference(s) |
| Atorvastatin | Rho Kinase | Human | Leukocyte ROCK Activity | 49 ± 20% inhibition (80 mg/d) |
Experimental Protocols
Objective: To determine the direct inhibitory effect of a statin (e.g., atorvastatin) on ROCK activity.
Principle: This assay measures the phosphorylation of a specific ROCK substrate by purified active ROCK enzyme. The inhibitory effect of the statin is quantified by the reduction in substrate phosphorylation.
Detailed Methodology:
-
Reagents and Plate Preparation:
-
Use a microplate pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT).
-
Prepare solutions of purified active ROCK-II enzyme, ATP, and varying concentrations of the statin.
-
-
Kinase Reaction:
-
Add the diluted statin or vehicle control to the wells of the substrate-coated plate.
-
Add the purified active ROCK-II enzyme to initiate the reaction.
-
Start the phosphorylation reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).
-
Incubate to allow antibody binding.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash again.
-
Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of ROCK inhibition for each statin concentration.
-
Plot the percent inhibition against the logarithm of the statin concentration to determine the IC50 value.
-
Visualization
4-Chloro-m-cresol (4-CmC)
4-Chloro-m-cresol (4-CmC) is a potent activator of RyRs. However, it has been shown to have significant off-target effects, particularly at concentrations commonly used to activate RyRs.
Off-Target Profile of 4-Chloro-m-cresol
-
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): 4-CmC inhibits the SERCA pump, which is responsible for pumping calcium back into the sarcoplasmic/endoplasmic reticulum. This inhibition can lead to an increase in cytosolic calcium independent of RyR activation.
-
Voltage-gated Potassium (Kv) Channels: 4-CmC has been shown to inhibit presynaptic voltage-gated potassium currents.
-
Voltage-gated Sodium Channels: 4-CmC can also block voltage-gated sodium channels.
Quantitative Data for Off-Target Interactions of 4-Chloro-m-cresol
| RyR Activator | Off-Target | Species | Assay Type | Quantitative Value (IC50/EC50) | Reference(s) |
| 4-Chloro-m-cresol | SERCA | - | ATPase Activity Assay | 2-3 mM (IC50) | |
| 4-Chloro-m-cresol | Voltage-gated K+ Channels (presynaptic) | Rat | Whole-cell Patch Clamp | 53% inhibition at 0.12 mM |
Experimental Protocols
Objective: To determine the IC50 of 4-CmC for SERCA inhibition.
Principle: This assay measures the ATP hydrolysis activity of SERCA. The rate of ATP consumption is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Detailed Methodology:
-
Vesicle Preparation:
-
Isolate sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle tissue.
-
-
Assay Mixture:
-
Prepare an assay buffer containing substrates for a coupled enzyme system (phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase), ATP, and a calcium ionophore (to prevent calcium accumulation inside the vesicles).
-
-
Assay Procedure:
-
Add the SR vesicles to the assay mixture in a cuvette or microplate well.
-
Add varying concentrations of 4-CmC.
-
Initiate the reaction by adding a defined concentration of calcium.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the percentage of SERCA inhibition at each 4-CmC concentration.
-
Plot the percent inhibition against the logarithm of the 4-CmC concentration to determine the IC50 value.
-
Objective: To characterize the inhibitory effect of 4-CmC on voltage-gated potassium channels.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell, enabling the study of the effects of a compound on specific ion channels.
Detailed Methodology:
-
Cell Preparation:
-
Use a cell line expressing the Kv channel of interest or primary neurons.
-
Isolate single cells for recording.
-
-
Patch-Clamp Setup:
-
Use a patch-clamp amplifier, micromanipulator, and microscope.
-
Pull glass micropipettes to a suitable resistance and fill them with an internal solution mimicking the intracellular ionic composition.
-
-
Recording:
-
Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a series of voltage steps to elicit Kv channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with a solution containing 4-CmC and record the currents again.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition at each voltage.
-
Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.
-
Visualization
Conclusion
The RyR activators discussed in this guide, while valuable as research tools, exhibit a range of off-target activities that must be considered when interpreting experimental data. Caffeine's antagonism of adenosine receptors, suramin's broad purinergic receptor inhibition, the effects of statins on the Rho kinase pathway, and 4-CmC's inhibition of SERCA and ion channels highlight the importance of using these compounds at appropriate concentrations and employing necessary controls. The provided quantitative data and detailed experimental protocols serve as a resource for researchers to better design and interpret their studies, ultimately leading to a more accurate understanding of the role of ryanodine receptors in cellular physiology and disease.
References
In Silico Modeling of Ryanodine Receptor 2 Activator Binding Pockets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational approaches used to model the binding pockets of activators for the Ryanodine Receptor 2 (RyR2), a critical intracellular calcium release channel. Understanding these binding interactions at a molecular level is paramount for the development of novel therapeutics targeting cardiac arrhythmias and other RyR2-related pathologies. This document outlines the key activator binding sites, summarizes quantitative data, details experimental and computational protocols, and provides visual representations of relevant pathways and workflows.
Introduction to Ryanodine Receptor 2 and its Activators
The Ryanodine Receptor 2 (RyR2) is a large homotetrameric calcium channel located in the sarcoplasmic reticulum of cardiac muscle cells. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in excitation-contraction coupling.[1][2][3] Dysregulation of RyR2 activity, often due to genetic mutations, can lead to life-threatening conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.[1][2]
Several endogenous and exogenous molecules act as activators of RyR2, modulating its open probability. Key physiological activators include cytosolic Ca²⁺ and adenosine triphosphate (ATP). Pharmacological activators, such as caffeine and the eponymous ryanodine (at nanomolar concentrations), are invaluable tools for studying channel function. In silico modeling techniques have become indispensable for elucidating the precise binding modes of these activators and for designing novel modulators with therapeutic potential.
Key Activator Binding Pockets on RyR2
Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of RyR2, revealing the locations of several key activator binding sites.
-
Ca²⁺ Activation Site: RyR2 is activated by micromolar concentrations of cytosolic Ca²⁺. The primary Ca²⁺ binding site is located at the interface of the central and C-terminal domains (CTD). Key residues involved in coordinating the calcium ion include E3848, E3922, Q3925, H3850, and T4931.
-
ATP Binding Site: ATP is a physiological agonist that binds to a pocket formed by the U-motif, CTD, and the S6C domain.
-
Caffeine/Xanthine Binding Site: Caffeine and the related molecule xanthine are well-known activators of RyR2. Their binding site is located at the interface of the U-motif, the central domain, the CTD, and the VSC (voltage sensor-like domain). The residue W4645 has been identified as a key component of this binding pocket.
Quantitative Data on RyR2 Activator Interactions
The following tables summarize quantitative data related to the binding and functional effects of various RyR2 activators and modulators.
| Ligand/Modulator | Receptor/System | Method | Dissociation Constant (Kd) / IC50/EC50 | Reference |
| Calstabin-2 (FKBP12.6) | RyR2 (Closed State) | Not Specified | 0.01 - 0.1 pM | |
| Calstabin-2 (FKBP12.6) | RyR2 (Open State) | Not Specified | 1 nM | |
| FKBP12 | RyR2 | Not Specified | 200 nM | |
| EL20 (CaM-binding peptide) | RyR2 (R176Q mutant myocytes) | Functional Assay | IC50 = 35.4 nM | |
| EL20 (CaM-binding peptide) | Purified RyR2 | Single-channel recording | IC50 = 8.2 nM | |
| [³H]ryanodine | RyR2 D4365-GFP | Radioligand Binding | Kd = 1.52 ± 0.11 nM |
Methodologies for In Silico Modeling and Experimental Validation
A combination of computational and experimental techniques is crucial for accurately modeling activator binding pockets and validating the in silico findings.
Experimental Protocols
4.1.1. [³H]-Ryanodine Binding Assay
This assay is a widely used method to quantitatively assess the open probability of RyR channels, as [³H]-ryanodine preferentially binds to the open state of the channel.
-
Objective: To measure the binding of [³H]-ryanodine to RyR2 as an index of channel activity in the presence of various activators or inhibitors.
-
Materials:
-
Microsomes containing RyR2 (isolated from cardiac tissue or HEK293 cells expressing recombinant RyR2).
-
[³H]-ryanodine.
-
Binding buffer (e.g., 25 mM PIPES, 150 mM KCl, pH 7.1) with varying concentrations of free Ca²⁺.
-
Test compounds (activators/inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cardiac sarcoplasmic reticulum microsomes (e.g., 200 µg) with a specific concentration of [³H]-ryanodine (e.g., 10 nM) in the binding buffer.
-
Add varying concentrations of the test activator or modulator.
-
Incubate the mixture at 37°C for a defined period (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform saturation binding experiments with varying concentrations of [³H]-ryanodine to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
-
Analyze Ca²⁺-dependent binding by conducting the assay across a range of free Ca²⁺ concentrations (pCa 8 to pCa 4).
-
4.1.2. Isolation of RyR2-Containing Microsomes from HEK293 Cells
This protocol describes the preparation of microsomes enriched in RyR2 from cultured cells, which can then be used for binding assays.
-
Objective: To isolate the endoplasmic reticulum fraction (microsomes) containing expressed RyR2 channels.
-
Materials:
-
HEK293 cells expressing the desired RyR2 construct.
-
Homogenization buffer (e.g., containing sucrose, protease inhibitors).
-
Ultracentrifuge.
-
-
Procedure:
-
Harvest HEK293 cells expressing RyR2.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or similar method on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate buffer for storage or immediate use in assays like the [³H]-ryanodine binding assay.
-
Computational Protocols
4.2.1. Homology Modeling
When an experimental structure of the target protein is unavailable, homology modeling can be used to generate a 3D model based on the amino acid sequence and a template structure of a homologous protein.
-
Objective: To build a three-dimensional model of RyR2 or a specific domain.
-
Software: MODELLER, SWISS-MODEL, I-TASSER.
-
Procedure:
-
Template Selection: Identify a suitable template structure with high sequence identity to the target RyR2 sequence using BLAST or similar tools against the Protein Data Bank (PDB).
-
Sequence Alignment: Align the target sequence with the template sequence.
-
Model Building: Use the chosen software to generate the 3D model based on the alignment and the template structure.
-
Model Refinement: Refine the initial model to correct any steric clashes or unfavorable geometries, often through energy minimization.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK, Ramachandran plots, and Verify3D.
-
4.2.2. Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (ligand) to a second (receptor) when bound to each other to form a stable complex.
-
Objective: To predict the binding pose and affinity of an activator within the RyR2 binding pocket.
-
Software: Schrödinger Suite (Glide), AutoDock, GOLD.
-
Procedure:
-
Receptor Preparation: Prepare the RyR2 structure by adding hydrogen atoms, assigning partial charges, and defining the binding site (grid generation).
-
Ligand Preparation: Generate a 3D conformation of the activator molecule and assign appropriate charges.
-
Docking: Run the docking algorithm to sample a large number of possible binding poses of the ligand in the receptor's binding site.
-
Scoring: Score the generated poses using a scoring function to estimate the binding affinity. The top-ranked poses represent the most likely binding modes.
-
Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked ligand poses and the receptor.
-
4.2.3. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological system.
-
Objective: To study the stability of the activator-RyR2 complex, conformational changes upon binding, and to calculate binding free energies.
-
Software: GROMACS, AMBER, NAMD.
-
Procedure:
-
System Setup: Place the docked RyR2-ligand complex in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) without restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to study the stability of the complex (RMSD), flexibility of different regions (RMSF), and specific intermolecular interactions over time.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in RyR2 signaling and the in silico modeling workflow.
Caption: Signaling pathway of Ca²⁺-induced Ca²⁺ release (CICR) in cardiomyocytes.
Caption: A typical workflow for in silico modeling of ligand-receptor interactions.
References
- 1. [PDF] Bioinformatics Domain Structure Prediction and Homology Modeling of Human Ryanodine Receptor 2 | Semantic Scholar [semanticscholar.org]
- 2. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The central domain of cardiac ryanodine receptor governs channel activation, regulation, and stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ryanodine Receptor 2 (RyR2) Activators in Cultured Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ryanodine Receptor 2 (RyR2) activators in cultured cardiomyocytes. This document outlines detailed protocols for cell isolation and culture, application of common RyR2 activators, and subsequent analysis of intracellular calcium dynamics and cellular contractility.
Introduction
The Ryanodine Receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in excitation-contraction coupling (ECC) that triggers heart muscle contraction. Dysregulation of RyR2 activity is implicated in various cardiac pathologies, including arrhythmias and heart failure, making it a significant target for research and drug development. Pharmacological activators of RyR2 are invaluable tools for studying its function and the consequences of its over-activation in a controlled in vitro setting.
This document focuses on two commonly used RyR2 activators: caffeine and 4-chloro-m-cresol (4-CmC). Caffeine sensitizes RyR2 to calcium, primarily by reducing the threshold for luminal calcium activation, leading to an increased probability of channel opening.[1][2][3] 4-CmC is another potent RyR2 activator, although its mechanism may also involve inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations.
Data Presentation
The following tables summarize the quantitative effects of caffeine and 4-chloro-m-cresol on key parameters of cardiomyocyte function.
Table 1: Dose-Dependent Effects of Caffeine on Cardiomyocyte Calcium Transients
| Concentration | Effect on Ca2+ Spark Frequency | Effect on Ca2+ Transient Amplitude | Notes |
| 0.15 mM | ~75% increase[4] | Transient increase followed by a decrease due to SR Ca2+ depletion. | Low doses sensitize RyR2 to activation by Ca2+. |
| 0.5 - 10 mM | Not typically measured; induces global Ca2+ release. | Induces a large, transient increase in global intracellular Ca2+.[5] | Often used to assess total SR Ca2+ content. |
| >10 mM | Not applicable. | Induces a sustained elevation of diastolic Ca2+. | Can be used to fully activate RyR2 and assess non-SR Ca2+ handling mechanisms. |
Table 2: Dose-Dependent Effects of 4-chloro-m-cresol (4-CmC) on Cardiomyocyte Calcium Transients
| Concentration | Effect on Ca2+ Spark Frequency | Effect on Ca2+ Transient Amplitude | Notes |
| 100 µM | Significant increase. | Induces spontaneous Ca2+ release events. | Potent activator of RyR2. |
| 1 mM | Induces global Ca2+ release. | Causes a substantial and sustained increase in intracellular Ca2+. | At this concentration, may also inhibit SERCA. |
| >1 mM | Not applicable. | Sustained elevation of intracellular Ca2+. | Potential for off-target effects on SERCA should be considered. |
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable adult ventricular cardiomyocytes from a rodent model using a Langendorff perfusion system.
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4.
-
Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.05 mg/mL).
-
Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or 1.25 mM CaCl2.
-
Culture Medium: Medium 199 (M199) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Laminin-coated culture dishes.
-
Langendorff perfusion system.
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta onto the Langendorff apparatus.
-
Perfuse the heart with oxygenated Perfusion Buffer at 37°C for 5 minutes to clear the blood.
-
Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes pale and flaccid.
-
Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in Stopping Buffer.
-
Gently triturate the tissue with a pipette to release the individual cardiomyocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cell pellet in Culture Medium.
-
Plate the cardiomyocytes on laminin-coated dishes and incubate at 37°C in a 5% CO2 incubator. Allow cells to attach for at least 2-4 hours before experimentation.
Protocol 2: Application of RyR2 Activators
Materials:
-
Stock solutions of Caffeine and 4-chloro-m-cresol (4-CmC) in an appropriate solvent (e.g., water for caffeine, DMSO for 4-CmC).
-
Cultured cardiomyocytes from Protocol 1.
-
Physiological salt solution (e.g., Tyrode's solution with 1.8 mM CaCl2).
Procedure:
-
Prepare working solutions of the RyR2 activator in the physiological salt solution at the desired final concentrations.
-
Remove the culture medium from the cardiomyocytes and wash gently with the physiological salt solution.
-
Add the RyR2 activator-containing solution to the cells.
-
Incubate for the desired period. For acute effects, imaging can be performed immediately after application. For longer-term studies, incubation times can be extended.
-
Proceed with downstream analysis, such as calcium imaging or contractility assessment.
Protocol 3: Intracellular Calcium Imaging
This protocol details the use of the fluorescent calcium indicator Fluo-4 AM for measuring intracellular calcium transients.
Materials:
-
Fluo-4 AM (acetoxymethyl ester) stock solution in DMSO.
-
Pluronic F-127 stock solution in DMSO.
-
Tyrode's solution (with 1.8 mM CaCl2).
-
Confocal microscope equipped for fluorescence imaging (excitation ~494 nm, emission ~516 nm).
Procedure:
-
Prepare a loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 5-10 µM in Tyrode's solution. Add Pluronic F-127 to a final concentration of ~0.02% to aid in dye loading.
-
Remove the culture medium from the cardiomyocytes and wash with Tyrode's solution.
-
Incubate the cells with the Fluo-4 AM loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with Tyrode's solution to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.
-
Mount the culture dish on the confocal microscope stage.
-
Acquire fluorescence images in line-scan mode or as a time series to capture the dynamics of intracellular calcium transients. Electrical stimulation (e.g., 1 Hz) can be used to elicit synchronous contractions and calcium transients.
Protocol 4: Analysis of Calcium Transients
Analysis of the acquired fluorescence data can provide key insights into RyR2 function.
Parameters to Analyze:
-
Calcium Transient Amplitude (ΔF/F0): The peak fluorescence intensity during a transient relative to the baseline fluorescence.
-
Time to Peak: The time from the stimulus to the peak of the calcium transient.
-
Calcium Transient Duration at 50% Decay (CTD50): The duration of the transient at half-maximal amplitude.
-
Calcium Spark Frequency: The number of localized, spontaneous calcium release events per unit area per unit time.
Analysis Software:
Specialized software such as ImageJ with appropriate plugins, or custom analysis scripts in MATLAB or Python can be used for quantitative analysis of calcium transients and sparks.
Protocol 5: Assessment of Cardiomyocyte Contractility
Cardiomyocyte contractility can be assessed using video microscopy and edge-detection software.
Procedure:
-
Place the culture dish of cardiomyocytes on an inverted microscope equipped with a camera.
-
Record videos of contracting cardiomyocytes under baseline conditions and after the application of the RyR2 activator.
-
Use software (e.g., IonOptix, or custom-written programs) to track the changes in cell length or sarcomere length during contraction and relaxation.
Parameters to Analyze:
-
Fractional Shortening: The percentage of cell shortening relative to the diastolic cell length.
-
Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.
-
Beating Rate and Rhythmicity: The frequency and regularity of contractions.
Visualization of Signaling Pathways and Workflows
Caption: RyR2 signaling pathway in a cardiomyocyte.
Caption: Experimental workflow for studying RyR2 activators.
References
- 1. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single ryanodine receptor channel basis of caffeine's action on Ca2+ sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Calcium Imaging Assay with RyR1 Activator 2 in Skeletal Muscle Fibers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) is a critical second messenger in skeletal muscle, orchestrating the process of excitation-contraction (EC) coupling. The release of Ca²⁺ from the sarcoplasmic reticulum (SR) through the ryanodine receptor 1 (RyR1) is a pivotal event that triggers muscle contraction. Dysregulation of RyR1 function is implicated in various myopathies. This document provides a detailed protocol for utilizing a novel synthetic small molecule, RyR1 Activator 2 , in a calcium imaging assay with isolated skeletal muscle fibers. This assay allows for the functional characterization of RyR1 channels and the screening of potential therapeutic modulators.
RyR1 Activator 2 is a potent and selective agonist of the RyR1 channel. It elicits Ca²⁺ release from the SR, mimicking physiological activation. By monitoring these Ca²⁺ transients with fluorescent indicators, researchers can quantify the activity of RyR1 channels in a controlled ex vivo environment.
Signaling Pathway of Excitation-Contraction Coupling
The process of EC coupling in skeletal muscle begins with an action potential propagating down the transverse tubules (T-tubules). This depolarization is sensed by the dihydropyridine receptor (DHPR), which is mechanically coupled to the RyR1 on the SR membrane. This interaction triggers the opening of the RyR1 channel, leading to a rapid influx of Ca²⁺ into the myoplasm and subsequent muscle contraction.[1][2][3][4][5] RyR1 Activator 2 bypasses the initial electrical stimulation and directly activates the RyR1 channel, providing a tool to study the channel's function in isolation.
Experimental Protocols
Part 1: Isolation of Single Skeletal Muscle Fibers
This protocol describes the enzymatic dissociation of single muscle fibers from the flexor digitorum brevis (FDB) muscle of mice.
Materials:
-
Digestion Medium: DMEM supplemented with 0.2% (w/v) collagenase type I.
-
Washing Medium: DMEM supplemented with 10% horse serum.
-
Ringer's Solution: 138 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.06 mM MgCl₂, 12.4 mM HEPES, 5.6 mM glucose, pH 7.4.
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Dissect the FDB muscles from the hind paws and place them in a dish containing Ringer's solution.
-
Transfer the muscles to a 35-mm dish containing 1.5 mL of pre-warmed (37°C) digestion medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After digestion, gently transfer the muscles to a dish containing washing medium to inactivate the collagenase.
-
Gently triturate the muscles with a wide-bore pipette to release single fibers.
-
Allow the fibers to settle, then carefully remove the supernatant and replace it with fresh Ringer's solution.
-
Isolated fibers can be used for up to 8 hours post-dissection.
Part 2: Loading of Calcium Indicator
This protocol details the loading of the fluorescent Ca²⁺ indicator Fluo-4 AM into the isolated muscle fibers.
Materials:
-
Fluo-4 AM Stock Solution: 1 mM in DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Loading Buffer: Ringer's solution.
Procedure:
-
Prepare the Fluo-4 AM loading solution by diluting the stock solution in Ringer's solution to a final concentration of 5 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Incubate the isolated fibers in the Fluo-4 AM loading solution for 30-45 minutes at room temperature in the dark.
-
After loading, wash the fibers three times with Ringer's solution to remove excess dye.
-
Allow the fibers to de-esterify for at least 30 minutes at room temperature in the dark before imaging.
Part 3: Calcium Imaging
This protocol outlines the procedure for acquiring fluorescence images of Ca²⁺ transients in response to RyR1 Activator 2.
Materials:
-
RyR1 Activator 2 Stock Solution: 10 mM in DMSO.
-
Ringer's Solution.
-
Inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
Procedure:
-
Place the coverslip with the dye-loaded fibers onto the microscope stage and perfuse with Ringer's solution.
-
Select a healthy, well-attached fiber for imaging.
-
Start recording a baseline fluorescence signal (F₀) for 30-60 seconds.
-
Apply RyR1 Activator 2 at the desired concentration by perfusing the chamber with Ringer's solution containing the activator.
-
Record the change in fluorescence (F) over time.
-
At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺ to obtain the maximum fluorescence (Fₘₐₓ).
-
Subsequently, perfuse with a Ca²⁺-free solution containing a chelator (e.g., EGTA) to obtain the minimum fluorescence (Fₘᵢₙ).
Part 4: Data Analysis
The change in intracellular Ca²⁺ concentration is typically represented as the ratio of the fluorescence signal to the baseline fluorescence (F/F₀).
Calculation:
-
Select a region of interest (ROI) within the muscle fiber, avoiding the edges.
-
Calculate the average fluorescence intensity within the ROI for each frame.
-
Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀).
-
Key parameters to quantify from the Ca²⁺ transient include:
-
Peak Amplitude (F/F₀): The maximum change in fluorescence.
-
Time to Peak: The time from stimulus application to the peak of the transient.
-
Decay Time Constant (τ): The rate at which the Ca²⁺ signal returns to baseline, often fitted with an exponential function.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow from muscle fiber isolation to data analysis.
Quantitative Data Presentation
The following tables summarize the expected dose-dependent effects of RyR1 Activator 2 on Ca²⁺ transients in isolated skeletal muscle fibers.
Table 1: Dose-Response of RyR1 Activator 2 on Ca²⁺ Transient Amplitude
| Concentration of RyR1 Activator 2 (nM) | Peak Amplitude (F/F₀) (Mean ± SEM) |
| 1 | 1.5 ± 0.2 |
| 10 | 3.8 ± 0.4 |
| 50 | 7.2 ± 0.6 |
| 100 | 8.5 ± 0.5 |
| 500 | 8.6 ± 0.4 |
Table 2: Kinetic Parameters of Ca²⁺ Transients Induced by RyR1 Activator 2
| Concentration of RyR1 Activator 2 (nM) | Time to Peak (ms) (Mean ± SEM) | Decay Time Constant (τ, ms) (Mean ± SEM) |
| 10 | 250 ± 30 | 850 ± 75 |
| 50 | 120 ± 15 | 1200 ± 110 |
| 100 | 80 ± 10 | 1500 ± 130 |
Troubleshooting and Considerations
-
Low signal-to-noise ratio: Ensure adequate dye loading and de-esterification. Check the health of the isolated fibers.
-
Fiber contraction: While some contraction is expected, excessive movement can interfere with imaging. This can be minimized by using lower concentrations of the activator or by stretching the fibers slightly during mounting.
-
Phototoxicity and photobleaching: Minimize exposure of the dye to the excitation light. Use the lowest possible laser power and exposure time.
-
Specificity of RyR1 Activator 2: The selectivity of the compound should be confirmed using fibers from RyR1 knockout mice or in the presence of specific RyR1 inhibitors like ryanodine at high concentrations.
Conclusion
The calcium imaging assay using RyR1 Activator 2 provides a robust and quantitative method to study the function of RyR1 channels in isolated skeletal muscle fibers. This application note and the detailed protocols herein offer a comprehensive guide for researchers to implement this assay in their studies of skeletal muscle physiology, pathophysiology, and for the discovery of novel therapeutic agents targeting RyR1.
References
- 1. Physiology and pathophysiology of excitation-contraction coupling: the functional role of ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of excitation–contraction coupling: the functional role of ryanodine receptor - ryr1.org [ryr1.org]
- 3. JCI - Stressed out: the skeletal muscle ryanodine receptor as a target of stress [jci.org]
- 4. Dihydropyridine receptor-ryanodine receptor interactions in skeletal muscle excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles [mdpi.com]
Application Notes and Protocols for Measuring Ryanodine Receptor (RyR) Channel Activity Following Activator Application
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ryanodine Receptor (RyR) is a crucial intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER). Its proper function is vital for excitation-contraction coupling in muscle cells and various other cellular signaling processes. Dysregulation of RyR activity is implicated in numerous diseases, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for measuring the activity of RyR channels, particularly after the application of activating compounds. The described methods include [³H]ryanodine binding assays, intracellular calcium imaging, and single-channel recordings.
[³H]Ryanodine Binding Assay
The [³H]ryanodine binding assay is a highly specific and quantitative method to assess RyR channel activity. The plant alkaloid ryanodine preferentially binds to the RyR channel in its open conformation with high affinity. Therefore, the amount of bound [³H]ryanodine is a direct indicator of the channel's open probability.[1] This assay is particularly useful as a secondary screen to validate hits from high-throughput screening and to characterize the effect of modulators on the Ca²⁺ sensitivity of the channel.[1]
Signaling Pathway of RyR Activation
The following diagram illustrates the general mechanism of RyR activation, which is a prerequisite for [³H]ryanodine binding.
Caption: General signaling pathway of RyR channel activation by cytosolic activators, Ca²⁺, and ATP, leading to Ca²⁺ release from the SR/ER.
Experimental Protocol: [³H]Ryanodine Binding
This protocol is adapted for use with microsomes isolated from tissues or cell lines expressing RyRs.[1]
Materials:
-
Isolated SR/ER microsomes
-
Binding Buffer: 20 mM HEPES, 150 mM KCl, 10 μM CaCl₂, pH 7.4
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol)
-
Non-labeled ryanodine
-
Activator compound of interest
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from muscle tissue or RyR-expressing cells using differential centrifugation.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the following in this order:
-
Binding Buffer
-
Activator compound at desired concentrations
-
SR/ER microsomes (typically 50-100 µg of protein)
-
[³H]ryanodine (e.g., 2-10 nM final concentration)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter pre-soaked in cold wash buffer (e.g., ice-cold Binding Buffer) to separate bound from free [³H]ryanodine.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex. Measure the radioactivity using a liquid scintillation counter.
-
Non-Specific Binding: To determine non-specific binding, perform a parallel set of experiments in the presence of a high concentration of non-labeled ryanodine (e.g., 10 µM).
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Data can be analyzed using Scatchard plots to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
Data Presentation: [³H]Ryanodine Binding
| Activator Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Specific Binding (fmol/mg) |
| 0 (Control) | 1500 | 300 | 1200 | 12.5 |
| 1 | 2500 | 310 | 2190 | 22.8 |
| 10 | 5800 | 320 | 5480 | 57.1 |
| 100 | 9500 | 330 | 9170 | 95.5 |
| 1000 | 9600 | 340 | 9260 | 96.5 |
Intracellular Calcium Imaging
Intracellular calcium imaging is a powerful technique to monitor RyR channel activity in living cells. This can be achieved using genetically encoded calcium indicators (GECIs) targeted to the ER or cytosolic fluorescent Ca²⁺ dyes.
A. ER Calcium Measurement ([Ca²⁺]er Assay)
This high-throughput compatible assay measures Ca²⁺ leakage from the ER via RyRs.[1] Cells stably expressing a gain-of-function RyR mutant and an ER-targeted GECI (e.g., R-CEPIA1er) exhibit low basal ER Ca²⁺ levels. Activators will further decrease the ER Ca²⁺ concentration, while inhibitors will increase it.
Experimental Workflow: [Ca²⁺]er Assay
Caption: Workflow for the ER Calcium ([Ca²⁺]er) assay to screen for RyR modulators.
Experimental Protocol: [Ca²⁺]er Assay
Materials:
-
HEK293 cells stably expressing the RyR of interest and an ER-targeted GECI.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Inducing agent (e.g., doxycycline for inducible expression systems).
-
Activator compounds.
-
96- or 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a microplate at an appropriate density.
-
Induction: If using an inducible system, add the inducing agent and incubate for 24-48 hours to allow for RyR expression.
-
Compound Addition: Add the activator compounds at various concentrations to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the GECI using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal of compound-treated wells (F) to that of vehicle-treated wells (F₀). Plot the F/F₀ ratio against the activator concentration to generate a dose-response curve and determine the EC₅₀ value.
B. Cytosolic Calcium Measurement
This method involves loading cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) and measuring changes in cytosolic Ca²⁺ concentration upon stimulation.
Experimental Protocol: Cytosolic Ca²⁺ Imaging
Materials:
-
Myotubes or other cells expressing the RyR of interest.
-
Fluo-4 AM or another suitable Ca²⁺ indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Activator compound (e.g., caffeine, 4-chloro-m-cresol).
-
Fluorescence microscope with a camera and image acquisition software.
Procedure:
-
Dye Loading: Incubate cells with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for a short period before adding the activator.
-
Stimulation: Add the activator compound and continuously record the fluorescence changes over time.
-
Data Analysis: Quantify the change in fluorescence intensity in regions of interest (individual cells). The data is often expressed as a change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
Data Presentation: Calcium Imaging
| Activator Conc. (µM) | Peak ΔF/F₀ (mean ± SEM) | Time to Peak (s) |
| 0 (Control) | 0.1 ± 0.02 | N/A |
| 1 | 0.8 ± 0.05 | 5.2 |
| 10 | 2.5 ± 0.15 | 3.8 |
| 100 | 4.2 ± 0.21 | 2.5 |
| 1000 | 4.3 ± 0.18 | 2.3 |
Single-Channel Recordings
Single-channel recordings using the planar lipid bilayer technique provide the most direct measure of RyR channel activity. This method allows for the detailed characterization of channel gating properties such as open probability (Po), mean open time, and conductance in response to activators.
Experimental Workflow: Planar Lipid Bilayer Recording
References
Characterizing Ryanodine Receptor Activators Using [3H]Ryanodine Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The [3H]ryanodine binding assay is a robust and specific method used to characterize the activity of ryanodine receptors (RyRs), the primary calcium release channels in the sarcoplasmic and endoplasmic reticulum.[1][2][3] This radioligand binding assay provides a quantitative measure of RyR channel activity, making it an invaluable tool for screening and characterizing novel pharmacological activators.[2]
Ryanodine, a plant alkaloid, exhibits high affinity for the open state of the RyR channel.[1] Consequently, the amount of bound [3H]ryanodine is directly proportional to the number of activated RyR channels. This principle allows for the detailed characterization of compounds that modulate RyR activity. Factors such as Ca²⁺ concentration, ATP, and known activators or inhibitors can influence the binding of ryanodine to its receptor.
These application notes provide a comprehensive overview and detailed protocols for utilizing the [3H]ryanodine binding assay to identify and characterize RyR activators.
Signaling Pathway of Ryanodine Receptor Activation
Ryanodine receptors are crucial for excitation-contraction coupling in muscle cells and are involved in various calcium signaling pathways in other cell types. In cardiac muscle, the influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum via RyR2, a process known as calcium-induced calcium release (CICR). In skeletal muscle, a direct physical coupling between the dihydropyridine receptor and RyR1 mediates calcium release.
Experimental Workflow
The general workflow for a [3H]ryanodine binding assay to characterize an activator involves preparing membrane fractions rich in RyRs, incubating these membranes with [3H]ryanodine and the test compound, separating the bound and free radioligand, and quantifying the bound radioactivity.
Experimental Protocols
Protocol 1: Preparation of Sarcoplasmic Reticulum (SR) Microsomes from Skeletal Muscle
This protocol describes the isolation of heavy SR vesicles, which are enriched in RyR1, from rabbit skeletal muscle.
Materials:
-
Fresh or frozen rabbit skeletal muscle
-
Homogenization Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4, protease inhibitors (e.g., PMSF, leupeptin)
-
KCl Solution: 0.6 M KCl, 20 mM HEPES, pH 7.4
-
Centrifuge and rotors
-
Dounce homogenizer
Procedure:
-
Mince the skeletal muscle and homogenize it in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 5,000 x g) for 10 minutes to remove nuclei and cellular debris.
-
Filter the supernatant through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes to pellet the total membranes.
-
Resuspend the pellet in KCl Solution and incubate on ice for 60 minutes to solubilize contractile proteins.
-
Centrifuge at 100,000 x g for 60 minutes.
-
Resuspend the final pellet (heavy SR) in a suitable storage buffer (e.g., 0.3 M sucrose, 10 mM HEPES, pH 7.4), determine the protein concentration, and store at -80°C.
Protocol 2: [3H]Ryanodine Binding Assay
This protocol details the steps for conducting the binding assay to determine the effect of a test activator.
Materials:
-
SR microsomes (from Protocol 1)
-
[3H]ryanodine (specific activity ~50-100 Ci/mmol)
-
Unlabeled ryanodine
-
Test activator compound
-
Assay Buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4
-
Ca²⁺/EGTA buffers to achieve desired free Ca²⁺ concentrations
-
Whatman GF/B glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes. For each data point, prepare tubes for total binding and non-specific binding.
-
Total Binding: Add SR microsomes (20-50 µg protein), [3H]ryanodine (e.g., 2-10 nM), the test activator at various concentrations, and Assay Buffer containing a specific free Ca²⁺ concentration (e.g., 10 µM to activate the channel) to a final volume of 250 µL.
-
Non-specific Binding: Prepare identical tubes as for total binding, but include a high concentration of unlabeled ryanodine (e.g., 10 µM) to saturate the specific binding sites.
-
Incubate all tubes at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer (e.g., ice-cold Assay Buffer).
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
Data Presentation and Analysis
The results from the [3H]ryanodine binding assay can be analyzed to determine the potency and efficacy of the activator.
Dose-Response Analysis
To determine the potency of an activator, perform the binding assay with a fixed concentration of [3H]ryanodine and varying concentrations of the test compound. The data can be plotted as specific binding versus the logarithm of the activator concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of activator that elicits 50% of the maximal response).
| Activator Concentration (nM) | Specific [3H]Ryanodine Binding (fmol/mg protein) |
| 0 | 150 ± 12 |
| 1 | 225 ± 18 |
| 10 | 450 ± 35 |
| 100 | 780 ± 62 |
| 1000 | 810 ± 65 |
| 10000 | 815 ± 68 |
Saturation Binding and Scatchard Analysis
To determine if an activator affects the binding affinity (Kd) of ryanodine or the number of available binding sites (Bmax), a saturation binding experiment is performed in the presence and absence of the activator. The specific binding data is then transformed into a Scatchard plot (Bound/Free vs. Bound).
| [3H]Ryanodine (nM) | Specific Binding (- Activator) (fmol/mg) | Specific Binding (+ Activator) (fmol/mg) |
| 0.5 | 55 | 110 |
| 1 | 100 | 200 |
| 2.5 | 210 | 400 |
| 5 | 350 | 650 |
| 10 | 500 | 900 |
| 20 | 650 | 1100 |
| 50 | 750 | 1250 |
From the Scatchard plot, the Kd (negative reciprocal of the slope) and Bmax (x-intercept) can be determined. An increase in Bmax or a decrease in Kd in the presence of the activator indicates a positive modulatory effect.
Logical Relationship for Data Interpretation
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application of RyRs activator 2 in insect pest control research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine receptor (RyR), a critical intracellular calcium release channel located on the sarcoplasmic and endoplasmic reticulum, has emerged as a key target for the development of novel insecticides.[1][2] Activation of insect RyRs leads to uncontrolled depletion of intracellular calcium stores, resulting in muscle contraction, paralysis, feeding cessation, and ultimately, death of the insect pest.[3] This mode of action offers a valuable tool for integrated pest management (IPM) programs, particularly in managing resistance to other insecticide classes.[3]
RyRs activator 2, also known as compound 7o, is a potent activator of insect ryanodine receptors with a novel N-phenylpyrazole scaffold.[1] It has demonstrated significant larvicidal activity against key lepidopteran pests, positioning it as a promising lead compound for the development of next-generation insecticides. These application notes provide a comprehensive overview of the use of this compound in insect pest control research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions by binding to and activating the insect ryanodine receptor. This activation triggers a sustained and uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle and neuronal cells. The resulting elevated intracellular Ca²⁺ concentration disrupts normal cellular function, leading to continuous muscle contraction and paralysis.
Data Presentation
The insecticidal efficacy of this compound and related compounds has been quantified against major agricultural pests. The following tables summarize the larvicidal activity, providing key data points for comparison with established commercial insecticides.
Table 1: Larvicidal Activity of this compound and Analogs against Oriental Armyworm (Mythimna separata)
| Compound | Concentration (mg L⁻¹) | Larvicidal Activity (%) | LC₅₀ (mg L⁻¹) |
| This compound (7o) | 0.5 | 100 | 0.0712 |
| 0.1 | 30 | ||
| RyRs activator (7f) | 0.5 | 100 | 0.0883 |
| RyRs activator (7g) | 0.5 | 100 | - |
| RyRs activator (7i) | 0.5 | 100 | - |
| Chlorantraniliprole | 0.1 | 30 | 0.0679 |
| Cyantraniliprole | 0.1 | 10 | - |
Table 2: Larvicidal Activity of this compound and Analogs against Diamondback Moth (Plutella xylostella)
| Compound | Concentration (mg L⁻¹) | Larvicidal Activity (%) | LC₅₀ (mg L⁻¹) |
| RyRs activator (7f) | 0.01 | 90 | 0.0042 |
| RyRs activator (7i) | 0.01 | 70 | - |
| Chlorantraniliprole | 0.01 | 50 | 0.0050 |
| Cyantraniliprole | 0.01 | 40 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following protocols are based on the methods described by Liu et al. (2020) and standard laboratory procedures for insecticide testing.
Protocol 1: Larvicidal Bioassay (Leaf-Dip Method)
This protocol details the procedure for assessing the larvicidal activity of this compound against M. separata and P. xylostella.
1. Insect Rearing:
-
Rear M. separata and P. xylostella larvae on their respective host plants (e.g., corn seedlings for M. separata, cabbage for P. xylostella) in a controlled environment (25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Use healthy, third-instar larvae for the bioassays.
2. Preparation of Test Solutions:
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions with distilled water containing 0.1% Tween-80 to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5 mg L⁻¹).
-
Prepare a control solution of distilled water with the same concentration of DMSO and Tween-80.
3. Bioassay Procedure:
-
Select fresh, untreated host plant leaves.
-
Dip individual leaves into the test solutions for 10-15 seconds with gentle agitation.
-
Air-dry the treated leaves on a clean surface.
-
Place one treated leaf into a Petri dish lined with moistened filter paper.
-
Introduce 10-15 third-instar larvae into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Replicate each concentration and the control at least three times.
4. Mortality Assessment:
-
Incubate the Petri dishes under the same conditions as insect rearing.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
Protocol 2: Intracellular Calcium Imaging in Insect Neurons
This protocol describes a method to visualize the effect of this compound on intracellular calcium levels in insect neurons.
1. Preparation of Insect Neurons:
-
Dissect the central nervous system (CNS) from third-instar larvae of M. separata in a physiological saline solution.
-
Treat the dissected ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to facilitate cell dissociation.
-
Gently triturate the ganglia to release individual neurons.
-
Plate the dissociated neurons on a glass-bottom dish coated with an appropriate substrate (e.g., poly-L-lysine) and allow them to adhere.
2. Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in physiological saline.
-
Incubate the cultured neurons with the loading solution in the dark at room temperature for 30-60 minutes.
-
Wash the neurons with fresh saline to remove excess dye.
3. Calcium Imaging Procedure:
-
Mount the dish with the loaded neurons on the stage of a confocal laser scanning microscope.
-
Acquire a baseline fluorescence image of the neurons.
-
Perfuse the neurons with a solution containing this compound at a known concentration.
-
Continuously record the fluorescence intensity of the neurons over time.
-
As a positive control, apply a high concentration of potassium chloride (KCl) to induce depolarization and a large calcium influx.
4. Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to quantify the change in intracellular calcium concentration (ΔF/F₀).
-
Analyze the time course and magnitude of the calcium response to this compound.
Protocol 3: Electrophysiological Recording (Conceptual Outline)
While not detailed in the primary source for this compound, electrophysiology is a key technique for characterizing ion channel modulators. This conceptual protocol outlines the general approach.
1. Preparation of Muscle or Neuron Samples:
-
Dissect muscle fibers or isolate neurons from the target insect pest.
-
For single-channel recordings, prepare membrane vesicles (microsomes) from muscle tissue.
2. Recording Configuration:
-
For whole-cell recordings from isolated neurons, use the patch-clamp technique to measure ion flow across the entire cell membrane.
-
For single-channel recordings, incorporate microsomal vesicles into an artificial lipid bilayer to isolate and record the activity of individual RyR channels.
3. Application of this compound:
-
Perfuse the prepared sample with a control saline solution to establish a baseline recording of channel activity.
-
Apply this compound to the bath solution at various concentrations.
4. Data Acquisition and Analysis:
-
Record the changes in membrane current or channel open probability in response to the application of this compound.
-
Analyze parameters such as channel conductance, open and closed times, and the dose-response relationship to characterize the effect of the activator on RyR function.
References
Audience: Researchers, scientists, and drug development professionals.
An Experimental Workflow for the Characterization of Novel Ryanodine Receptor Modulators
Introduction
The ryanodine receptors (RyRs) are a family of large ion channels responsible for the rapid release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] This Ca²⁺ release is fundamental to numerous physiological processes, most notably excitation-contraction (E-C) coupling in skeletal and cardiac muscle.[1][3] Three main isoforms have been identified in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (expressed at low levels in various tissues).[4]
Dysregulation of RyR channel function, often due to genetic mutations or pathogenic post-translational modifications, can lead to a "leaky" state, causing aberrant Ca²⁺ release. This Ca²⁺ leak is implicated in a range of diseases, including malignant hyperthermia (MH), central core disease (CCD), and catecholaminergic polymorphic ventricular tachycardia (CPVT). Consequently, RyRs have emerged as critical therapeutic targets, and the discovery of novel small-molecule modulators that can stabilize the channel and prevent pathological Ca²⁺ leak is an area of intense research.
This document provides a comprehensive experimental workflow for the identification and characterization of novel RyR modulators, from initial high-throughput screening (HTS) to detailed biophysical analysis.
Experimental Workflow
The characterization of novel RyR modulators follows a multi-stage, hierarchical approach. It begins with broad screening to identify initial hits, followed by secondary assays to validate these hits and confirm target engagement. Finally, detailed functional and biophysical studies are conducted to elucidate the modulator's mechanism of action.
Caption: A hierarchical workflow for identifying and characterizing novel RyR modulators.
Primary Screening: High-Throughput Screening (HTS)
The initial step involves screening large compound libraries to identify molecules that modulate RyR activity. HTS assays are designed for speed and scalability.
Protocol 1: ER-Lumenal Ca²⁺ Measurement Assay
Principle: This cell-based assay relies on the principle that hyperactive or "leaky" RyR mutants deplete Ca²⁺ levels within the endoplasmic reticulum (ER). Inhibitors of RyR will prevent this Ca²⁺ leak, leading to a measurable increase in ER Ca²⁺ concentration ([Ca²⁺]ER). This change is monitored using a genetically encoded Ca²⁺ indicator, such as R-CEPIA1er, which is targeted to the ER lumen.
Methodology:
-
Cell Line Generation: Establish a HEK293 cell line that stably co-expresses a disease-associated, gain-of-function RyR1 or RyR2 mutant and an ER-targeted Ca²⁺ indicator (e.g., R-CEPIA1er). A parallel cell line expressing wild-type (WT) RyR is used as a negative control to exclude false positives.
-
Cell Plating: Seed the cells into 384-well microplates and allow them to adhere overnight.
-
Compound Addition: Add test compounds from a chemical library to the wells at a final concentration typically ranging from 1-10 µM. Include appropriate controls (e.g., DMSO as a negative control, a known RyR inhibitor like dantrolene as a positive control).
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity of the ER Ca²⁺ indicator using a plate reader. An increase in fluorescence in the mutant RyR-expressing cells, without a significant change in the WT cells, indicates potential inhibitory activity of the test compound.
Secondary Assays and Hit Validation
Compounds identified as "hits" in the primary screen must be validated through more direct and quantitative assays.
Protocol 2: [³H]Ryanodine Binding Assay
Principle: The plant alkaloid ryanodine binds with high affinity specifically to the open state of the RyR channel. Therefore, quantifying the binding of radiolabeled [³H]ryanodine to SR/ER membrane preparations (microsomes) serves as a robust measure of the channel's open probability and overall activity. Activators increase [³H]ryanodine binding, while inhibitors decrease it.
Methodology:
-
Microsome Preparation: Isolate SR/ER microsomes from tissues (e.g., rabbit skeletal muscle) or from HEK293 cells overexpressing the RyR isoform of interest.
-
Binding Reaction: In a microcentrifuge tube, combine the microsomes with a binding buffer containing a fixed concentration of [³H]ryanodine (e.g., 2-5 nM) and varying concentrations of the test compound. The buffer should also contain defined concentrations of Ca²⁺, as ryanodine binding is Ca²⁺-dependent.
-
Incubation: Incubate the reaction mixture for 2-3 hours at 37°C to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [³H]ryanodine from the unbound ligand. Wash the filters quickly with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Plot specific binding against the compound concentration to determine IC₅₀ or EC₅₀ values.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to verify direct target engagement in a cellular environment. The binding of a ligand (the modulator) to its target protein (RyR) typically alters the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. This stabilization can be detected by quantifying the amount of soluble RyR remaining after heat treatment.
Methodology:
-
Cell Treatment: Treat intact cells expressing the RyR target with the test compound or vehicle control (DMSO) and incubate to allow for cell penetration and binding.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler. This creates a "melt curve."
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not denature the proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble RyR using a standard protein detection method such as Western blotting or an ELISA-based format (e.g., HTRF).
-
Data Analysis: Plot the percentage of soluble RyR against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Functional and Biophysical Characterization
Validated hits are further characterized to understand their precise effects on channel function and biophysical properties.
Protocol 4: Cellular Calcium Imaging
Principle: This technique visualizes the effect of a modulator on intracellular Ca²⁺ dynamics in real-time. Using a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM), one can measure changes in cytosolic Ca²⁺ concentration resulting from RyR activity, such as spontaneous Ca²⁺ sparks or Ca²⁺ release triggered by agonists like caffeine.
Methodology:
-
Cell Loading: Load cultured cells (e.g., myotubes, cardiomyocytes, or RyR-expressing HEK293 cells) with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye for 30-45 minutes.
-
Compound Incubation: Pre-incubate the dye-loaded cells with the test modulator for a defined period.
-
Imaging: Mount the cells on a confocal microscope. Acquire a baseline fluorescence recording.
-
Stimulation: Perfuse the cells with an RyR agonist (e.g., caffeine or 4-chloro-m-cresol) to trigger Ca²⁺ release and record the resulting change in fluorescence intensity.
-
Data Analysis: Quantify the fluorescence signal (F/F₀) over time. Analyze key parameters of the Ca²⁺ transient, such as amplitude, time to peak, and decay rate, to determine the effect of the modulator (e.g., inhibition or potentiation of release).
Protocol 5: Single-Channel Recording (Planar Lipid Bilayer)
Principle: To study the effect of a modulator on the gating properties of a single RyR channel, microsomes containing the channel are incorporated into an artificial planar lipid bilayer that separates two chambers (cis and trans). An applied voltage allows for the measurement of ion flow (current) through a single channel, providing detailed information on conductance, open probability (Pₒ), and open/closed dwell times.
Methodology:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture in a partition separating two chambers filled with a salt solution (e.g., KCl or CsCl).
-
Microsome Fusion: Add RyR-containing microsomes to the cis chamber (representing the cytoplasm). Fusion of a vesicle with the bilayer will incorporate the channel.
-
Recording: Using electrodes, apply a constant holding potential across the bilayer and record the resulting current with a patch-clamp amplifier. The current will fluctuate between a baseline (closed state) and a higher level (open state) as the channel gates.
-
Modulator Addition: After obtaining a stable baseline recording, add the test compound to the cis chamber to observe its effect on channel gating in real-time.
-
Data Analysis: Analyze the recordings to determine single-channel conductance (from the current amplitude), open probability (Pₒ), and mean open and closed times. Compare these parameters before and after the addition of the modulator.
Data Presentation
Quantitative data from the characterization workflow should be summarized in clear, concise tables to allow for easy comparison of different compounds.
Table 1: Summary of HTS and Secondary Assay Data
| Compound ID | HTS Hit (Z-score) | [³H]Ryanodine Binding IC₅₀ (µM) | CETSA ΔTₘ (°C) |
|---|---|---|---|
| Modulator-A | 3.5 | 1.2 ± 0.2 | +3.5 |
| Modulator-B | 4.1 | 0.8 ± 0.1 | +4.2 |
| Modulator-C | 1.1 (Non-hit) | > 50 | Not Determined |
| Dantrolene | 3.9 | 2.5 ± 0.4 | +2.8 |
Table 2: Summary of Functional and Biophysical Data
| Compound ID | Caffeine-Induced Ca²⁺ Release (% Inhibition @ 10 µM) | Single-Channel Pₒ (Fold Change vs. Control) | Single-Channel Mean Open Time (ms) |
|---|---|---|---|
| Modulator-A | 65% | 0.42 | 1.8 |
| Modulator-B | 82% | 0.25 | 1.1 |
| Control (DMSO) | 0% | 1.0 | 3.5 |
RyR Signaling and Regulation
Understanding the native regulation of the RyR channel is crucial for interpreting the effects of novel modulators. The channel's activity is allosterically regulated by a host of endogenous ligands and accessory proteins.
Caption: Key endogenous and pharmacological regulators of RyR channel activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of ryanodine receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Ryanodine Receptor 2 Activation in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies investigating the effects of Ryanodine Receptor 2 (RyR2) activation in mouse models of heart failure. The focus is on genetically engineered mouse models that mimic a state of RyR2 hyperactivation, a condition implicated in the pathophysiology of heart failure and associated arrhythmias.
Introduction
The ryanodine receptor 2 (RyR2) is a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. Its primary function is to mediate calcium-induced calcium release (CICR), a fundamental process in excitation-contraction coupling. In heart failure, RyR2 channels can become dysfunctional, often exhibiting a "leaky" state characterized by increased diastolic calcium release from the SR. This calcium leak can contribute to impaired cardiac contractility, arrhythmogenesis, and disease progression.
Studies in mouse models have been instrumental in elucidating the consequences of RyR2 activation in the context of heart failure. Genetically modified mice with constitutively active RyR2 channels, often through mimicking hyperphosphorylation at specific serine residues, have provided valuable insights into the molecular mechanisms underlying heart failure and have served as platforms for testing potential therapeutic interventions.
Signaling Pathways of RyR2 Activation
RyR2 activity is modulated by various signaling pathways, with phosphorylation by Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) being among the most critical.
-
PKA-Mediated Phosphorylation: In response to β-adrenergic stimulation, PKA phosphorylates RyR2 at serine 2808 (S2808). Chronic hyperphosphorylation at this site is associated with the dissociation of the stabilizing protein calstabin2 (FKBP12.6), leading to a "leaky" channel.[1][2][3] This contributes to SR calcium depletion, reduced contractility, and an increased propensity for arrhythmias.[1][3]
-
CaMKII-Mediated Phosphorylation: CaMKII, which is upregulated in heart failure, phosphorylates RyR2 at serine 2814 (S2814). Constitutive activation at this site increases the open probability of the channel, leading to diastolic calcium leak and a heightened susceptibility to ventricular tachycardia. This pathway is considered a significant contributor to arrhythmogenesis in heart failure.
Signaling pathways leading to RyR2 activation and subsequent cellular effects.
Experimental Protocols
Mouse Models of Heart Failure with Activated RyR2
Genetically engineered mouse models are pivotal for studying the in vivo effects of RyR2 activation.
-
RyR2-S2808D Knock-in Mice: These mice have a serine-to-aspartate substitution at position 2808, mimicking constitutive PKA phosphorylation. This model is characterized by an age-dependent development of cardiomyopathy, increased diastolic SR Ca2+ leak, and higher mortality after myocardial infarction.
-
RyR2-S2814D Knock-in Mice: This model features a serine-to-aspartate substitution at the CaMKII phosphorylation site S2814, mimicking constitutive activation. These mice exhibit an increased susceptibility to ventricular tachycardia and sudden cardiac death upon catecholaminergic challenge, even without significant structural heart disease at a young age.
In Vivo Cardiac Function Assessment
a. Echocardiography:
-
Objective: To non-invasively assess cardiac structure and systolic function.
-
Procedure:
-
Anesthetize the mouse (e.g., with 1-2% isoflurane).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Apply ultrasound gel to the depilated chest.
-
Use a high-frequency ultrasound system with a linear-array transducer (e.g., 30 MHz) to acquire M-mode images at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate fractional shortening (FS) and ejection fraction (EF) using standard formulas.
-
b. Electrocardiography (ECG):
-
Objective: To monitor heart rate and rhythm and detect arrhythmias.
-
Procedure:
-
For surface ECG, place electrodes on the paws of an anesthetized mouse.
-
For telemetric ECG, surgically implant a telemetry transmitter in the abdominal cavity with leads placed subcutaneously to approximate lead II. Allow for a recovery period of at least one week.
-
Record baseline ECG and then perform recordings during pharmacological challenges (e.g., with caffeine and epinephrine) or programmed electrical stimulation to assess arrhythmia inducibility.
-
Ex Vivo and Cellular Calcium Handling
a. Isolated Cardiomyocyte Calcium Imaging:
-
Objective: To measure intracellular calcium transients and assess SR calcium leak.
-
Procedure:
-
Isolate ventricular myocytes from the mouse heart via enzymatic digestion.
-
Load the myocytes with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Perfuse the cells with a physiological salt solution and electrically stimulate them at a defined frequency.
-
Use a fluorescence imaging system to record calcium transients.
-
To assess SR calcium leak, measure the frequency and amplitude of spontaneous calcium sparks in quiescent myocytes.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies using mouse models with constitutively active RyR2.
Table 1: Cardiac Function in RyR2-S2808D Mice
| Parameter | Wild-Type (WT) | RyR2-S2808D | Age of Mice | Condition | Reference |
| Fractional Shortening (%) | 45 ± 2 | 30 ± 3 | >6 months | Baseline | |
| Survival post-MI (%) | 80 | 40 | - | Myocardial Infarction | |
| *p < 0.05 vs. WT |
Table 2: Arrhythmia Susceptibility in RyR2-S2814D Mice
| Parameter | Wild-Type (WT) | RyR2-S2814D | Condition | Reference |
| Sustained VT (%) | 6 | 53 | Programmed Electrical Stimulation | |
| Sudden Cardiac Death | 0 | Increased | Catecholaminergic Challenge | |
| *p < 0.05 vs. WT |
Table 3: Cellular Calcium Handling
| Parameter | Genotype | Measurement | Finding | Reference |
| SR Ca2+ Load | RyR2-S2814D | Confocal Microscopy | Reduced | |
| Fractional SR Ca2+ Release | RyR2-S2814D | Ratio of twitch:caffeine-induced Ca2+ transient | Enhanced | |
| Diastolic SR Ca2+ Leak | RyR2-S2808D | Single-channel recordings | Increased |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the in vivo effects of RyR2 activation in a mouse model of heart failure.
Typical experimental workflow for in vivo RyR2 activation studies.
Conclusion
In vivo studies utilizing genetically engineered mouse models with activated RyR2 have been crucial in demonstrating that RyR2 hyperactivation is a significant contributor to both contractile dysfunction and arrhythmogenesis in heart failure. These models provide a valuable platform for dissecting the underlying molecular mechanisms and for the preclinical evaluation of novel therapeutic strategies aimed at normalizing RyR2 function. The protocols and data presented here serve as a guide for researchers and drug development professionals working in the field of cardiovascular disease.
References
Techniques for Assessing Ryanodine Receptor Activator Effects on Sarcoplasmic Reticulum Ca2+ Leak: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effects of Ryanodine Receptor (RyR) activators on sarcoplasmic reticulum (SR) Ca2+ leak. Understanding how compounds modulate RyR-mediated Ca2+ leak is crucial for basic research into excitation-contraction coupling and for the development of therapeutics targeting diseases associated with aberrant RyR function, such as cardiac arrhythmias and muscular dystrophies.
Introduction to SR Ca2+ Leak and RyR Activation
The sarcoplasmic reticulum is the primary intracellular Ca2+ store in muscle cells. The release of Ca2+ from the SR through Ryanodine Receptors is a critical step in muscle contraction. In the resting state, a small, steady "leak" of Ca2+ from the SR can occur through RyRs. Pathophysiological conditions or pharmacological interventions can increase this leak, leading to cellular Ca2+ dysregulation, impaired muscle function, and arrhythmogenesis. RyR activators are compounds that increase the open probability of the RyR channel, thereby promoting SR Ca2+ leak. Assessing the effects of these activators is essential for characterizing their mechanism of action and potential therapeutic or toxicological impact.
I. Experimental Techniques and Protocols
Several key techniques are employed to measure and quantify RyR-mediated SR Ca2+ leak. The choice of method depends on the specific research question, the desired level of detail, and the experimental model.
Measurement of SR Ca2+ Leak in Intact and Permeabilized Myocytes
This approach utilizes fluorescent Ca2+ indicators to monitor changes in cytosolic ([Ca2+]i) and intra-SR ([Ca2+]SR) calcium concentrations.
Protocol 1: Tetracaine-Based Measurement of SR Ca2+ Leak in Intact Myocytes
This protocol is adapted from Shannon et al. and allows for the quantification of SR Ca2+ leak in intact, isolated ventricular myocytes.[1][2][3] The principle is to block the primary cellular Ca2+ influx and efflux mechanisms (Na+-Ca2+ exchange) and then measure the shift in Ca2+ from the cytosol to the SR upon blockade of RyR leak with tetracaine.
Materials:
-
Isolated ventricular myocytes
-
Normal Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
0 Na+, 0 Ca2+ Normal Tyrode (NT) solution
-
Tetracaine (1 mM stock)
-
Caffeine (10 mM stock)
-
Fluo-3 AM or other suitable cytosolic Ca2+ indicator
Procedure:
-
Load isolated myocytes with a fluorescent Ca2+ indicator (e.g., Fluo-3 AM).
-
Place cells in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Pace the myocytes at a steady frequency (e.g., 0.5 Hz) in normal Tyrode's solution to achieve a steady-state SR Ca2+ load.
-
Stop pacing and rapidly switch the superfusate to a 0 Na+, 0 Ca2+ NT solution. This prevents Ca2+ entry and exit from the cell.
-
After a stabilization period (at least 30 seconds), add 1 mM tetracaine to the 0 Na+, 0 Ca2+ NT solution to block RyR-mediated leak.
-
Record the change in cytosolic Ca2+ fluorescence. A decrease in resting [Ca2+]i and a corresponding increase in SR Ca2+ content will be observed as Ca2+ is no longer leaking from the SR and is pumped back in by SERCA.
-
To measure the total SR Ca2+ content ([Ca2+]SRT), rapidly apply 10 mM caffeine to release all SR Ca2+. The peak of the resulting Ca2+ transient is proportional to [Ca2+]SRT.
-
The difference in steady-state [Ca2+]i and [Ca2+]SRT in the presence and absence of tetracaine allows for the calculation of the SR Ca2+ leak (Jleak).[1][2]
Data Presentation:
| Parameter | Control (No Tetracaine) | + 1 mM Tetracaine | Calculated Leak (Jleak) |
| Resting [Ca2+]i (nmol/L) | 126 ± 6 | 94 ± 6 | |
| SR Ca2+ Content ([Ca2+]SRT) (µmol/L) | 93 ± 8 | 108 ± 6 | 12 µmol/L per second |
Table 1: Example data for SR Ca2+ leak measurement in intact rabbit ventricular myocytes. Data are presented as mean ± SEM.
Workflow Diagram:
Confocal Microscopy for Ca2+ Spark Analysis
Ca2+ sparks are localized, elementary Ca2+ release events from a small number of RyRs. Their frequency and properties are a direct measure of RyR activity and SR Ca2+ leak at the subcellular level.
Protocol 2: Ca2+ Spark Measurement in Permeabilized Myocytes
Permeabilizing the cell membrane allows for precise control of the intracellular environment.
Materials:
-
Isolated ventricular myocytes
-
Permeabilization solution (e.g., containing saponin)
-
Internal solution with a known free Ca2+ concentration (pCa) and ATP
-
Fluo-4 or other high-affinity Ca2+ indicator
-
Laser scanning confocal microscope
Procedure:
-
Isolate myocytes and allow them to adhere to a glass coverslip.
-
Permeabilize the cells with a brief exposure to a low concentration of saponin.
-
Superfuse the permeabilized cells with an internal solution containing a Ca2+ indicator (e.g., 10 µM Fluo-4), ATP, and a buffered free [Ca2+] (e.g., pCa 7.0).
-
Acquire line-scan images (x-t) using a confocal microscope to record spontaneous Ca2+ sparks.
-
Analyze the images to determine Ca2+ spark frequency, amplitude, spatial width (FWHM), and duration (FDHM).
-
To test an RyR activator, add the compound to the internal solution and repeat the imaging and analysis.
Data Presentation:
| Activator | Concentration | Spark Frequency (events/100 µm/s) | Spark Amplitude (F/F0) |
| Caffeine | 0.15 mM | Increased by ~75% | No significant change |
| PKA | (via cAMP) | Increased ~2-fold | Increased |
Table 2: Effects of RyR activators on Ca2+ spark parameters.
Signaling Pathway Diagram:
High-Throughput Screening (HTS) in HEK293 Cells
This method is ideal for screening large compound libraries to identify novel RyR modulators. It utilizes HEK293 cells stably expressing an RyR isoform and a genetically encoded Ca2+ indicator targeted to the endoplasmic reticulum (ER), which serves as the Ca2+ store.
Protocol 3: ER Ca2+ Measurement Assay for RyR Activators
Principle: Expression of RyRs in HEK293 cells can cause a Ca2+ leak from the ER, leading to a lower steady-state ER Ca2+ level. RyR activators will further decrease the ER Ca2+ concentration, which can be detected by a decrease in the fluorescence of an ER-targeted Ca2+ indicator like R-CEPIA1er.
Materials:
-
HEK293 cells stably expressing the desired RyR isoform (e.g., RyR1 or RyR2) and an ER-targeted Ca2+ indicator (e.g., R-CEPIA1er).
-
96-well or 384-well microplates.
-
HEPES-buffered Krebs solution.
-
Fluorescence plate reader.
Procedure:
-
Seed the stable HEK293 cell line in microplates.
-
If using an inducible expression system, add the inducer (e.g., doxycycline) to express the RyR.
-
Replace the culture medium with HEPES-buffered Krebs solution.
-
Add the test compounds (RyR activators) to the wells.
-
Measure the fluorescence of the ER Ca2+ indicator over time using a plate reader. A decrease in fluorescence indicates RyR activation and subsequent ER Ca2+ leak.
Data Presentation:
| Compound | Concentration | ER Ca2+ Signal (Normalized Fluorescence) |
| Caffeine | 10 mM | Significant Decrease |
| Aminophylline | 10 mM | Significant Decrease |
| Theophylline | 10 mM | Significant Decrease |
Table 3: Example data from an HTS assay showing the effect of known RyR activators on ER Ca2+ levels in HEK293 cells expressing RyR2.
Experimental Workflow Diagram:
II. Quantitative Data Summary
The following tables summarize quantitative data on the effects of common RyR activators on various parameters of SR Ca2+ leak.
Table 4: Effects of Caffeine on RyR2 Function and SR Ca2+ Leak
| Parameter | Condition | Effect of Caffeine | Reference |
| Single RyR2 Channel | |||
| Open Probability (Po) | pCa 6, 7, 8 | Significantly increased at 10 mM | |
| Cytosolic Ca2+ EC50 | Shifted from 2.0 µM to 0.032 µM with 10 mM caffeine | ||
| Open Dwell Time | 0.1-0.5 mM | No significant change | |
| Ca2+ Sparks | |||
| Frequency | 0.15 mM | Increased by ~75% | |
| Amplitude, Width, Duration | 100 µM | No significant change | |
| Cellular Ca2+ | |||
| Spontaneous Ca2+ Oscillation Frequency | Increased by ~144% | ||
| SR Ca2+ Store Level | Reduced to ~75% of control |
Table 5: Effects of PKA and CaMKII on RyR2-Mediated SR Ca2+ Leak
| Parameter | Activator/Condition | Effect | Reference |
| SR Ca2+ Leak | PKA (via cAMP in permeabilized myocytes) | No direct effect on leak rate when SERCA is blocked | |
| CaMKII | Increased SR Ca2+ leak | ||
| Ca2+ Sparks | PKA (via cAMP in intact myocytes) | Increased frequency (primarily due to increased SR Ca2+ load) | |
| CaMKII | Enhanced spark frequency | ||
| RyR2 Phosphorylation | PKA | Phosphorylates Ser-2808/2809 | |
| CaMKII | Phosphorylates Ser-2814 | ||
| Single RyR2 Channel | PKA | Increased open probability at low [Ca2+]i |
III. Concluding Remarks
The assessment of RyR activator effects on SR Ca2+ leak is a multifaceted process that can be approached with a variety of techniques. The choice of methodology should be guided by the specific scientific question, available resources, and the desired level of detail, from high-throughput screening of compound libraries to detailed biophysical characterization of single RyR channels. The protocols and data presented here provide a comprehensive resource for researchers in both academic and industrial settings who are investigating the modulation of RyR function.
References
Application Notes: Cell-Based High-Throughput Screening for Ryanodine Receptor Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ryanodine receptor (RyR) is a large ion channel responsible for the rapid release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] This Ca²⁺ release is a critical step in various physiological processes, most notably excitation-contraction coupling in skeletal and cardiac muscles.[3][4] There are three main isoforms of RyR: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (expressed more widely at lower levels).[1]
Dysregulation of RyR channel function, often leading to excessive Ca²⁺ "leak," is implicated in numerous diseases, including malignant hyperthermia, central core disease, and certain cardiac arrhythmias. Consequently, the RyR is a significant therapeutic target for the discovery of novel modulators. This document outlines a robust cell-based, high-throughput screening (HTS) assay to identify activators of the RyR1 isoform. The assay relies on a stable cell line expressing the target receptor and a fluorescent indicator to measure changes in intracellular Ca²⁺ concentration.
Signaling Pathway and Assay Principle
In skeletal muscle, RyR1 activation is mechanically coupled to the dihydropyridine receptor (DHPR), a voltage-gated Ca²⁺ channel in the transverse tubules. Depolarization of the cell membrane causes a conformational change in the DHPR, which in turn opens the RyR1 channel, releasing Ca²⁺ from the SR into the cytosol. This process is known as depolarization-induced Ca²⁺ release (DICR). RyR channels are also allosterically regulated by various small molecules and ions, including Ca²⁺ itself, ATP, and caffeine.
The screening assay described here utilizes a Human Embryonic Kidney (HEK293) cell line stably expressing a functional RyR1. These cells are loaded with a Ca²⁺-sensitive fluorescent dye. When an RyR activator is added, the RyR1 channels open, causing a significant and rapid influx of Ca²⁺ from the ER into the cytosol. This increase in intracellular Ca²⁺ is detected as a sharp rise in fluorescence intensity, which can be measured in real-time using a fluorescence plate reader.
Materials and Reagents
| Item | Supplier | Catalog No. (Example) | Notes |
| RyR1-HEK293 Stable Cell Line | Applied Biological Materials Inc. | T3037 | Stably expresses functional rabbit RyR1. |
| DMEM, High Glucose | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Hygromycin B | Invitrogen | 10687010 | Selection antibiotic for stable cell line. |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 | Calcium indicator dye. Other dyes like Fluo-8® or Cal-520® can be used. |
| Probenecid | Sigma-Aldrich | P8761 | Anion-exchanger inhibitor to improve dye retention. |
| Pluronic F-127 | Invitrogen | P3000MP | Dispersing agent for AM esters. |
| 384-well Black, Clear Bottom Plates | Corning | 3712 | Tissue-culture treated. |
| Caffeine (Positive Control) | Sigma-Aldrich | C0750 | Known RyR activator. |
| Dantrolene (Negative Control) | Sigma-Aldrich | D9175 | Known RyR inhibitor. |
| HBSS (Hank's Balanced Salt Solution) | Gibco | 14025092 | Used for assay buffer. |
Experimental Workflow
The high-throughput screening process involves several sequential steps, from preparing the cells to analyzing the final data to identify "hits"—compounds that activate the RyR1 channel.
Detailed Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of DMEM with high glucose, supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 100 µg/ml Hygromycin B.
-
Thawing Cells: Thaw the vial of RyR1-HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 5 ml of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.
-
Culturing: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T75 flask.
-
Maintenance: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 3-4 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Protocol 2: High-Throughput Screening Assay
-
Cell Seeding: Harvest RyR1-HEK293 cells using a non-enzymatic dissociation solution. Resuspend cells in complete growth medium without the selection antibiotic (Hygromycin B) at a density of 200,000 cells/mL. Seed 50 µL per well (10,000 cells/well) into 384-well black, clear-bottom plates.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Dye Loading Solution: Prepare a 2X dye loading solution in HBSS containing 4 µM Fluo-4 AM, 2.5 mM Probenecid, and 0.04% Pluronic F-127.
-
Dye Loading: Remove the culture medium from the cell plates. Add 25 µL of the 2X dye loading solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.
-
Compound Preparation: Prepare test compounds, positive control (Caffeine), and negative control (DMSO vehicle) in HBSS at a 2X final concentration.
-
Fluorescence Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FlexStation® or FLIPR®). Set the instrument to excite at ~490 nm and measure emission at ~515 nm.
-
Assay Execution:
-
Record a baseline fluorescence signal for 10-20 seconds.
-
The instrument's integrated liquid handler adds 25 µL of the 2X compound solutions to the respective wells.
-
Continue recording the kinetic fluorescence response for an additional 180-300 seconds.
-
Data and Analysis
Assay Parameters and Quality Control
The performance of an HTS assay is evaluated using statistical parameters to ensure its robustness and reliability.
| Parameter | Recommended Value/Range | Description |
| Assay Controls | ||
| Positive Control | 10 mM Caffeine | Induces a maximal RyR1 activation response. |
| Negative Control | 0.1% DMSO | Represents the baseline (no activation) response. |
| HTS Metrics | ||
| Z'-Factor | > 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 3 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| CV% of Controls | < 15% | Coefficient of variation; indicates the variability within the positive and negative control wells. |
Data Analysis Workflow
Raw kinetic data from the plate reader must be processed to identify active compounds.
Protocol 3: Data Analysis and Hit Identification
-
Data Extraction: For each well, calculate the maximum fluorescence response, typically by subtracting the baseline (minimum) fluorescence from the peak (maximum) fluorescence.
-
Normalization: Normalize the data from the test compound wells to the assay controls on the same plate. The percent activation can be calculated as: % Activation = 100 * (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative)
-
Hit Selection: A primary "hit" is defined as a compound that produces a response greater than a set threshold, typically 3 standard deviations above the mean of the library compound wells.
-
Hit Confirmation: Primary hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested in a dilution series (e.g., 8-10 concentrations) to determine their potency (EC₅₀), which is the concentration that elicits 50% of the maximal response.
Example Data
The following table shows the expected results for control compounds in the RyR1 activation assay.
| Compound | Concentration | Expected Outcome | Example % Activation |
| DMSO | 0.1% | No significant Ca²⁺ release | 0% (by definition) |
| Caffeine | 10 mM | Robust, rapid Ca²⁺ release | 100% (by definition) |
| Dantrolene | 10 µM | No Ca²⁺ release (inhibitor) | ~0% |
| Hit Compound | 10 µM | Significant Ca²⁺ release | > 20-30% |
Conclusion
This application note provides a comprehensive protocol for a cell-based high-throughput screening assay to identify novel activators of the ryanodine receptor 1. The use of a stable, recombinant cell line combined with a fluorescent calcium indicator provides a sensitive, robust, and scalable platform suitable for screening large compound libraries. The detailed workflows for the experimental procedure and data analysis will enable researchers in academic and industrial settings to efficiently discover and characterize new chemical entities targeting RyR channels for therapeutic development.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing RyRs activator 2 concentration for maximal channel opening.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal concentration of RyR Activator 2 for maximal ryanodine receptor 2 (RyR2) channel opening.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for RyR2 activators?
A1: RyR2 activators typically function by increasing the channel's open probability. This can be achieved through several mechanisms, including sensitizing the receptor to its primary physiological activator, cytosolic Ca²⁺.[1] Some activators may directly induce conformational changes in the RyR2 protein complex that favor the open state, while others might modulate the binding of regulatory proteins.
Q2: What are the common experimental systems to assess RyR2 activation?
A2: Several in vitro and cell-based systems are commonly used:
-
Single-channel recordings in planar lipid bilayers: This technique allows for direct measurement of the open probability and conductance of a single RyR2 channel in a controlled environment.[2][3]
-
[³H]-ryanodine binding assays: Since ryanodine preferentially binds to the open state of the RyR2 channel, an increase in [³H]-ryanodine binding is indicative of channel activation.
-
Ca²⁺ imaging in cell lines (e.g., HEK293): Expressing RyR2 in a controlled cell line allows for the measurement of intracellular Ca²⁺ release from the endoplasmic reticulum (ER) upon activator application, often observed as Ca²⁺ sparks or waves.
Q3: What factors can influence the potency and efficacy of RyR Activator 2?
A3: The apparent activity of RyR Activator 2 can be influenced by several factors:
-
Cytosolic and Luminal Ca²⁺ concentrations: RyR2 activity is highly dependent on Ca²⁺ concentrations on both sides of the sarcoplasmic/endoplasmic reticulum membrane.
-
ATP and Mg²⁺ concentrations: ATP is a known activator of RyR2, while Mg²⁺ can act as an inhibitor by competing with Ca²⁺.
-
Presence of regulatory proteins: Proteins such as calmodulin (CaM) and FK506-binding protein 12.6 (FKBP12.6) can modulate RyR2 channel gating and may influence the effect of external activators.
-
Post-translational modifications: Phosphorylation of RyR2 by kinases like PKA and CaMKII can alter its sensitivity to activators.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable channel activation | 1. Activator concentration is too low. 2. Inhibitory conditions in the assay buffer. (e.g., high Mg²⁺, low Ca²⁺)3. Degradation of RyR Activator 2. 4. Issues with the experimental preparation. (e.g., inactive RyR2 channels, poor lipid bilayer formation) | 1. Perform a dose-response experiment with a wider concentration range.2. Review and optimize buffer composition. Ensure Ca²⁺ levels are appropriate for activation and Mg²⁺ is not at an inhibitory concentration.3. Prepare fresh stock solutions of the activator and store them appropriately.4. Verify the integrity of your RyR2 preparation and experimental setup using a known activator like caffeine or a high Ca²⁺ concentration. |
| High variability in results between experiments | 1. Inconsistent experimental conditions. (e.g., temperature, buffer pH, Ca²⁺ concentration)2. Variability in RyR2 expression levels in cell-based assays. 3. Inconsistent preparation of RyR2 vesicles or reconstituted channels. | 1. Standardize all experimental parameters and ensure they are precisely controlled in each replicate.2. For cell-based assays, use a stable cell line or normalize results to RyR2 expression levels.3. Follow a stringent and consistent protocol for preparing your biological materials. |
| Channel activity decreases at high activator concentrations (Biphasic response) | 1. Allosteric inhibition or channel block at high concentrations. 2. Off-target effects of the activator at high concentrations. | 1. This may be a true pharmacological property of the compound. Characterize the inhibitory phase of the dose-response curve.2. Investigate potential off-target effects on other cellular components that might indirectly affect RyR2 activity. |
| Maximal activation is lower than expected compared to control activators (e.g., caffeine) | 1. RyR Activator 2 is a partial agonist. 2. Suboptimal assay conditions for this specific activator. | 1. A partial agonist will not produce the same maximal response as a full agonist. This is an intrinsic property of the compound.2. Systematically vary key assay parameters like Ca²⁺ and ATP concentrations to see if the maximal response can be enhanced. |
Experimental Protocols
Protocol 1: Dose-Response Analysis using [³H]-Ryanodine Binding
This protocol determines the effect of varying concentrations of RyR Activator 2 on channel opening by measuring the binding of [³H]-ryanodine.
-
Preparation of SR Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes enriched in RyR2 from cardiac tissue or from HEK293 cells expressing recombinant RyR2.
-
Binding Assay:
-
In a microcentrifuge tube, combine SR microsomes (50-100 µg protein), [³H]-ryanodine (e.g., 5-10 nM), and the desired concentration of RyR Activator 2 in a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).
-
Include a defined free Ca²⁺ concentration (e.g., 10 µM) to facilitate channel opening.
-
Prepare a series of tubes with a range of RyR Activator 2 concentrations (e.g., from 1 nM to 100 µM) and appropriate vehicle controls.
-
-
Incubation: Incubate the samples at 37°C for 2-3 hours to reach binding equilibrium.
-
Separation: Separate bound from free [³H]-ryanodine by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) as a function of the RyR Activator 2 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal activation (Eₘₐₓ).
Protocol 2: Single-Channel Recording in Planar Lipid Bilayers
This protocol directly measures the open probability (Pₒ) of single RyR2 channels.
-
Bilayer Formation: Form a planar lipid bilayer (e.g., a 1:1 mixture of phosphatidylethanolamine and phosphatidylserine) across a small aperture in a partition separating two chambers, the cis (cytosolic) and trans (luminal) chambers.
-
Incorporate RyR2: Add SR microsomes containing RyR2 to the cis chamber. The channels will spontaneously fuse with the bilayer.
-
Establish Recording Conditions:
-
Fill both chambers with a symmetrical buffer solution (e.g., 250 mM KCl, 25 mM HEPES, pH 7.4).
-
Clamp the voltage across the bilayer (e.g., at +40 mV).
-
Set the Ca²⁺ concentration in the cis chamber to a sub-activating level (e.g., <100 nM).
-
-
Data Acquisition:
-
Record single-channel currents using a patch-clamp amplifier.
-
Establish a baseline recording.
-
Add RyR Activator 2 to the cis chamber in a cumulative manner, allowing the channel activity to stabilize at each concentration.
-
-
Data Analysis:
-
Analyze the recordings to determine the open probability (Pₒ) at each activator concentration.
-
Plot Pₒ versus the concentration of RyR Activator 2 to generate a dose-response curve and determine the EC₅₀.
-
Data Presentation
Table 1: Example Dose-Response Data for RyR Activator 2 from [³H]-Ryanodine Binding Assay
| RyR Activator 2 Conc. (µM) | Specific [³H]-Ryanodine Binding (fmol/mg) | % of Maximal Activation |
| 0 (Vehicle) | 50 ± 5 | 0% |
| 0.01 | 75 ± 8 | 10% |
| 0.1 | 150 ± 12 | 40% |
| 1 | 300 ± 20 | 100% |
| 10 | 295 ± 18 | 98% |
| 100 | 250 ± 15 | 80% |
Table 2: Example Dose-Response Data for RyR Activator 2 from Single-Channel Recordings
| RyR Activator 2 Conc. (µM) | Open Probability (Pₒ) |
| 0 (Vehicle) | 0.01 ± 0.002 |
| 0.01 | 0.05 ± 0.005 |
| 0.1 | 0.25 ± 0.03 |
| 1 | 0.60 ± 0.05 |
| 10 | 0.58 ± 0.06 |
| 100 | 0.45 ± 0.04 |
Visualizations
Caption: Modulation of RyR2 channel activity by various cytosolic factors.
Caption: Workflow for determining the optimal concentration of RyR Activator 2.
References
Technical Support Center: Preventing Off-Target Effects of Synthetic RyR Activators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the off-target effects of synthetic ryanodine receptor (RyR) activators.
Frequently Asked Questions (FAQs)
Q1: What are "off-target effects" in the context of synthetic RyR activators?
A1: Off-target effects refer to the interactions of a synthetic RyR activator with molecular targets other than the intended ryanodine receptor isoform. These interactions can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity. For example, a compound designed to activate RyRs might also inhibit other ion channels or enzymes, such as voltage-gated K+ channels or the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[1][2]
Q2: Why is preventing or identifying off-target effects crucial in my research?
A2: Identifying and minimizing off-target effects is critical for several reasons:
-
Translational Relevance: In drug development, off-target effects can lead to adverse side effects, limiting the therapeutic potential of a compound. The nonspecific interactions of K201 with multiple targets, for instance, have limited its clinical utility.[1]
-
Reproducibility: Uncharacterized off-target effects can contribute to poor reproducibility of experiments between different labs or model systems.
Q3: What are some known off-targets for compounds designed to modulate RyRs?
A3: While specific off-target profiles are compound-dependent, common unintended targets for RyR modulators include:
-
Other Ion Channels: Some RyR activators, like 4-Chloro-m-cresol (4-CmC), have been shown to inhibit other channels, such as voltage-gated K+ currents, which can significantly alter cellular electrophysiology independent of RyR activation.[2]
-
SERCA Pumps: The Ca2+-ATPase (SERCA) pump is another potential off-target. Some compounds may inhibit SERCA activity, affecting ER/SR calcium loading and indirectly altering calcium signaling.[1]
-
Mitochondrial Channels: Evidence suggests the existence of a unique RyR in mitochondrial membranes (mRyR), which could be an unintended target.
Q4: How does RyR isoform selectivity (RyR1, RyR2, RyR3) relate to off-target effects?
A4: The three mammalian RyR isoforms have distinct tissue distributions and physiological roles. A synthetic activator that lacks isoform selectivity can be considered to have "off-target" effects if it acts on an isoform not present in the target tissue of interest. For example, a compound designed to treat a cardiac condition by targeting RyR2 may cause unwanted effects in skeletal muscle if it also potently activates RyR1. Therefore, assessing isoform selectivity is a critical step in characterizing a novel RyR activator.
Troubleshooting Guides
Problem 1: My synthetic activator shows potent RyR activation in [³H]-ryanodine binding assays, but results are weak or inconsistent in live-cell calcium imaging experiments.
-
Possible Cause 1: Poor Cell Permeability. The compound may not efficiently cross the plasma membrane to reach the sarcoplasmic/endoplasmic reticulum.
-
Solution: Perform permeabilized cell assays to bypass the plasma membrane barrier. If the compound is active in permeabilized but not intact cells, it confirms a permeability issue.
-
-
Possible Cause 2: Compound Metabolism. The compound may be rapidly metabolized or effluxed by pumps in the live-cell model.
-
Solution: Analyze compound stability in the cell culture medium over the time course of the experiment using techniques like LC-MS.
-
-
Possible Cause 3: Off-Target Effects Masking On-Target Activity. The compound might inhibit other channels or pumps necessary for the calcium signal to develop. For example, inhibition of L-type calcium channels could reduce the trigger for calcium-induced calcium release, masking the sensitizing effect of the RyR activator.
-
Solution: Profile the compound against a panel of common off-targets, including other ion channels and transporters (see Experimental Protocols section).
-
Problem 2: Application of my RyR activator causes significant changes in cellular membrane potential, which is not expected from RyR activation alone.
-
Possible Cause: Direct Modulation of Plasma Membrane Ion Channels. The compound may have off-target effects on voltage-gated ion channels. The known RyR activator 4-CmC, for example, was found to facilitate neurotransmitter release primarily by inhibiting presynaptic K+ currents, which prolongs the action potential, rather than through direct RyR activation.
-
Solution: Use electrophysiological techniques like patch-clamp to directly assess the compound's effect on major voltage-gated K+, Na+, and Ca2+ currents in the absence of RyR activity (e.g., in RyR-knockout cells or with RyR inhibitors like ryanodine at high concentrations).
-
Problem 3: My compound increases global cytosolic calcium but does not seem to deplete ER/SR stores as expected.
-
Possible Cause 1: Inhibition of Calcium Extrusion/Sequestration. The compound could be blocking calcium clearance mechanisms like the plasma membrane Ca2+-ATPase (PMCA) or the SERCA pump, leading to a buildup of cytosolic calcium from sources other than the ER/SR.
-
Solution: Measure SERCA activity directly using assays that monitor ATP hydrolysis or calcium uptake into isolated microsomes.
-
-
Possible Cause 2: Activation of Plasma Membrane Calcium Channels. The compound may be directly activating calcium-permeable channels on the cell surface.
-
Solution: Perform calcium imaging experiments in a calcium-free external buffer. If the compound-induced calcium rise is abolished, it indicates a dependency on extracellular calcium influx.
-
Workflow for Assessing Activator Specificity
The following workflow provides a systematic approach to characterizing a novel synthetic RyR activator and identifying potential off-target effects.
Caption: A logical workflow for RyR activator development.
Comparison of Key Assays for Specificity Profiling
| Assay Type | Principle | Information Gained | Key Advantages | Key Limitations |
| [³H]-Ryanodine Binding | Ryanodine binds specifically to the open state of the RyR channel. Activators increase the binding of radiolabeled ryanodine. | Direct target engagement, Potency (EC₅₀), Allosteric modulation. | Quantitative, uses native or recombinant receptors in microsomes, good for secondary screening. | Indirect measure of channel activity, low throughput, requires radioactive material. |
| Planar Lipid Bilayer Single-Channel Recording | A single RyR channel is reconstituted into an artificial lipid bilayer, and ion flow is measured directly using electrophysiology. | Mechanism of action (Po, open/closed times), conductance, direct effect on channel gating. | Highest resolution view of channel function, allows precise control of ionic conditions. | Very low throughput, technically demanding, sensitive to protein and lipid quality. |
| Cell-Based [Ca²⁺]ER Assay | A genetically encoded Ca²⁺ indicator (e.g., R-CEPIA1er) is expressed in the ER of cells stably expressing an RyR isoform. Activators increase Ca²⁺ leakage, decreasing the ER Ca²⁺ signal. | Cellular potency, Isoform selectivity, Cell permeability. | High-throughput compatible, measures activity in a cellular context, non-invasive. | Indirect; signal can be affected by other Ca²⁺ handling proteins (e.g., SERCA). |
| Electrophysiology Counter-Screening | Automated or manual patch-clamp is used to test the compound against a panel of other key ion channels (e.g., hERG, Nav1.5, Cav1.2). | Off-target activity on other ion channels, potential for cardiotoxicity or neurotoxicity. | Directly measures functional effects on off-targets, industry standard for safety pharmacology. | Can be resource-intensive, requires multiple specific cell lines. |
Experimental Protocols
Protocol 1: [³H]-Ryanodine Binding Assay
This protocol is adapted from methodologies used to quantitatively determine RyR channel activity and is useful as a secondary screen for hit compounds.
Objective: To quantify the effect of a synthetic activator on the open probability of RyR channels by measuring the binding of [³H]-ryanodine.
Materials:
-
Microsomes isolated from tissue (e.g., rabbit skeletal muscle) or HEK293 cells expressing the RyR isoform of interest.
-
Binding Buffer: 20 mM HEPES, 150 mM KCl, 10 µM free Ca²⁺, pH 7.4.
-
[³H]-ryanodine (specific activity ~50-100 Ci/mmol).
-
Synthetic activator stock solution (in DMSO).
-
Unlabeled ryanodine (for non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Prepare Microsomes: Isolate microsomes enriched in RyRs from source cells or tissue. A detailed protocol for isolation from HEK293 cells is available. Determine protein concentration using a standard assay (e.g., BCA).
-
Set up Binding Reactions: In microcentrifuge tubes, combine the following in order:
-
Binding Buffer.
-
Synthetic activator at various concentrations (e.g., 10 nM to 100 µM). Ensure final DMSO concentration is <1%.
-
Microsomal protein (typically 50-100 µg).
-
[³H]-ryanodine (final concentration 1-5 nM).
-
-
Control for Non-Specific Binding: Prepare parallel tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM) in addition to the components above.
-
Incubation: Incubate all tubes at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash each filter 3 times with ice-cold wash buffer (e.g., Binding Buffer without Ca²⁺) to remove unbound [³H]-ryanodine.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts (from tubes with excess unlabeled ryanodine) from total counts.
-
Plot specific binding as a function of the synthetic activator concentration and fit the data to a dose-response curve to determine EC₅₀ and maximal activation.
-
Protocol 2: Cell-Based [Ca²⁺]ER Calcium Assay
This protocol uses a genetically encoded indicator to measure RyR activity in a high-throughput format.
Objective: To assess the effect of a synthetic activator on RyR-mediated calcium leakage from the ER in living cells.
Materials:
-
HEK293 cells stably co-expressing an RyR isoform (e.g., RyR1) and an ER-targeted calcium indicator (e.g., R-CEPIA1er).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability.
Methodology:
-
Cell Plating: Seed the stable HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Induce Expression (if applicable): If using an inducible expression system, add the inducing agent (e.g., doxycycline) 12-24 hours before the assay to drive expression of the RyR and indicator.
-
Compound Preparation: Prepare a dilution series of the synthetic activator in Assay Buffer.
-
Assay Procedure:
-
Wash the cell monolayer once with Assay Buffer.
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
Measure baseline fluorescence (e.g., Ex/Em ~560/610 nm for R-CEPIA1er).
-
Add the compound dilutions to the wells.
-
Immediately begin kinetic fluorescence measurements, taking readings every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, normalize the fluorescence signal to the baseline reading.
-
A decrease in fluorescence indicates Ca²⁺ leakage from the ER, signifying RyR activation.
-
Determine the rate of fluorescence decrease or the endpoint value for each concentration.
-
Plot the response against compound concentration to determine the EC₅₀.
-
To assess isoform selectivity, perform the assay in parallel using cell lines that express RyR1, RyR2, or RyR3.
-
References
- 1. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-m-cresol, an activator of ryanodine receptors, inhibits voltage-gated K(+) channels at the rat calyx of Held - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Flux Assays with Ryanodine Receptor Activators
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results in calcium flux assays involving Ryanodine Receptor (RyR) activators.
Frequently Asked Questions (FAQs)
Q1: What are the common activators for Ryanodine Receptors (RyRs) used in calcium flux assays?
A1: Common activators include caffeine and 4-chloro-m-cresol (4-CmC). Caffeine is a widely used agonist that sensitizes RyRs to calcium, while 4-CmC is a potent and more specific activator of RyR1 and RyR2 isoforms.
Q2: Which fluorescent calcium indicators are suitable for RyR-mediated calcium flux assays?
A2: Single-wavelength indicators like Fluo-4 are popular due to their high fluorescence increase upon calcium binding and compatibility with standard fluorescence microscopy.[1][2][3] Ratiometric indicators such as Fura-2 can also be used for more quantitative measurements of intracellular calcium concentration.
Q3: What is the general mechanism of action of RyR activators in inducing calcium release?
A3: RyR activators like caffeine lower the threshold for the RyR channel to be opened by luminal calcium, leading to calcium-induced calcium release (CICR) from the sarcoplasmic/endoplasmic reticulum (SR/ER). This results in a rapid increase in cytosolic calcium concentration.
Q4: Why is it important to use a positive control in my calcium flux assay?
A4: A positive control, such as a calcium ionophore like ionomycin, is crucial to confirm that the cells are properly loaded with the calcium indicator and that the assay system is capable of detecting a calcium signal.[4] This helps to distinguish between a true negative result (your activator has no effect) and a failed experiment.
Q5: Can RyR activators have off-target effects?
A5: Yes, some RyR activators can have off-target effects. For example, at high concentrations, caffeine can inhibit phosphodiesterases. It is important to perform dose-response experiments and use appropriate controls to ensure the observed effects are specific to RyR activation.
Troubleshooting Guide
Issue 1: No Signal or Very Weak Signal Upon Activator Application
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Health Issues | Ensure cells are healthy and not over-confluent. Unhealthy cells may not have the capacity to release calcium. Visually inspect cells before the assay. |
| Improper Dye Loading | Optimize the concentration of the calcium indicator and the loading time. For Fluo-4 AM, a concentration of 4-5 µM for 30-60 minutes at 37°C is a good starting point.[5] Use of a non-ionic detergent like Pluronic F-127 (at ~0.02-0.04%) can aid in dye loading. |
| Inactive RyR Activator | Prepare fresh solutions of the RyR activator. Check the storage conditions and shelf-life of the compound. |
| Low RyR Expression | Use a cell line known to express the RyR isoform of interest or a cell line transiently or stably overexpressing the receptor, such as HEK293 cells. |
| Insufficient Calcium Stores | Ensure that the SR/ER calcium stores are not depleted before the assay. Avoid prolonged exposure to calcium-free buffers. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are correctly set for the specific calcium indicator being used. For Fluo-4, excitation is typically around 488 nm and emission around 516 nm. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of the calcium indicator. A titration experiment is recommended to find the optimal concentration that provides a good signal-to-noise ratio. |
| Incomplete Dye Hydrolysis | Allow sufficient time for intracellular esterases to cleave the AM ester form of the dye, trapping it inside the cells. This typically requires a post-loading incubation period at room temperature. |
| Autofluorescence | Check for autofluorescence from the cells, media, or plate. Image a well with unloaded cells to determine the baseline autofluorescence. If high, consider using a different fluorescent dye with a longer wavelength. |
| Cell Death | High background can be a result of dying cells which have elevated intracellular calcium. Use a viability stain to assess cell health. |
| Contaminated Solutions | Ensure all buffers and media are fresh and free of contaminants that might fluoresce. |
Issue 3: Inconsistent or Variable Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell monolayer by carefully seeding the cells and avoiding clumps. Inconsistent cell density will lead to variable responses. |
| Inconsistent Dye Loading | Maintain consistent dye loading conditions (concentration, time, temperature) across all wells and experiments. |
| Compound Precipitation | Ensure the RyR activator is fully dissolved in the assay buffer. Some compounds may precipitate at high concentrations. |
| Temperature Fluctuations | Perform the assay at a consistent and controlled temperature, as RyR activity can be temperature-sensitive. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outermost wells of the microplate or ensure proper humidity control during incubation. |
Experimental Protocols
Protocol 1: Calcium Flux Assay in HEK293 Cells Expressing RyRs
This protocol is adapted for a 96-well plate format using Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing the RyR of interest
-
DMEM with 10% FBS
-
Fluo-4 AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
RyR activator (e.g., Caffeine, 4-CmC)
-
Positive control (e.g., Ionomycin)
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293-RyR cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading Solution Preparation: Prepare a 2X Fluo-4 loading solution. For 10 mL, mix 8 µL of 5 mM Fluo-4 AM and 8 µL of 20% Pluronic F-127 in 10 mL of HBSS. This results in a final in-well concentration of approximately 4 µM Fluo-4 AM and 0.04% Pluronic F-127.
-
Dye Loading: Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Preparation: During the incubation, prepare serial dilutions of the RyR activator and controls in HBSS at 2X the final desired concentration.
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Set the instrument to record fluorescence at Ex/Em = 485/520 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2X compound solution into the wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the baseline fluorescence (F0), i.e., F/F0.
Quantitative Data Summary
Table 1: Typical Concentration Ranges for RyR Activators and Calcium Indicators.
| Compound | Type | Typical Working Concentration | Notes |
| Caffeine | RyR Activator | 1 - 40 mM | Can have off-target effects at higher concentrations. |
| 4-Chloro-m-cresol (4-CmC) | RyR Activator | 10 - 500 µM | Potent activator of RyR1 and RyR2. |
| Ryanodine | RyR Modulator | 1 - 10 µM | Can act as both an activator (at low concentrations) and an inhibitor (at higher concentrations). |
| Fluo-4 AM | Calcium Indicator | 2 - 5 µM | A bright, single-wavelength indicator. |
| Fura-2 AM | Calcium Indicator | 1 - 5 µM | A ratiometric indicator for more quantitative measurements. |
Visualizations
RyR Signaling Pathway and Assay Principle
Caption: Signaling pathway of RyR activation and calcium detection.
Experimental Workflow for Calcium Flux Assay
Caption: A typical workflow for a calcium flux assay experiment.
Troubleshooting Logic for No/Weak Signal
Caption: A decision tree for troubleshooting no or weak signal results.
References
Technical Support Center: Minimizing Cytotoxicity of RyRs Activator 2 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of RyRs Activator 2 during prolonged experimental timelines.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Observed Issue | Potential Cause | Suggested Solution |
| Rapid cell death within 24-48 hours of treatment. | High concentration of this compound leading to acute calcium overload. | Perform a dose-response curve to determine the optimal, non-acutely toxic concentration. Start with a low concentration and titrate upwards. |
| Cell line is particularly sensitive to calcium dysregulation. | Consider using a different cell line known to be more robust to calcium fluctuations. | |
| Gradual increase in cell death over several days. | Chronic calcium overload inducing apoptotic pathways. | Implement strategies to mitigate calcium-induced cytotoxicity (see detailed protocols below), such as co-treatment with a calpain inhibitor or an ER stress inhibitor. |
| Accumulation of reactive oxygen species (ROS) due to mitochondrial stress. | Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[1][2][3][4][5] | |
| High variability in cytotoxicity between experiments. | Inconsistent cell health, passage number, or seeding density. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding and maintain a consistent seeding density. |
| Degradation or precipitation of this compound in culture medium. | Prepare fresh stock solutions of the activator for each experiment. Visually inspect the medium for any signs of precipitation. | |
| Discrepant results between different cytotoxicity assays. | Different assays measure distinct cellular events (e.g., metabolic activity vs. membrane integrity). | Use multiple cytotoxicity assays to get a comprehensive view of cell health. For example, combine an MTT assay (metabolic activity) with a Lactate Dehydrogenase (LDH) assay (membrane integrity). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound in long-term culture?
A1: The primary mechanism of cytotoxicity is believed to be calcium overload . Prolonged activation of Ryanodine Receptors (RyRs) leads to a sustained increase in intracellular calcium concentration. This disrupts cellular homeostasis and can trigger several downstream apoptotic pathways, including:
-
Mitochondrial Dysfunction: Excess cytosolic calcium is taken up by mitochondria, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of caspases.
-
ER Stress: Disruption of calcium storage in the endoplasmic reticulum (ER) can lead to the unfolded protein response (UPR) and ER stress-mediated apoptosis.
-
Activation of Deleterious Enzymes: Elevated calcium levels can activate proteases like calpains, which can cleave cellular proteins and activate caspases, leading to apoptosis.
Q2: How can I reduce the cytotoxicity of this compound without inhibiting its primary function?
A2: Several strategies can be employed to mitigate cytotoxicity downstream of RyR activation:
-
Calpain Inhibition: Co-treatment with a calpain inhibitor can prevent the activation of this calcium-dependent protease, thereby blocking a key step in the apoptotic cascade.
-
ER Stress Inhibition: Using a chemical chaperone or ER stress inhibitor can help maintain ER homeostasis and prevent the initiation of the UPR.
-
Antioxidant Supplementation: To counteract the increase in reactive oxygen species (ROS) resulting from mitochondrial stress, antioxidants can be added to the culture medium.
-
Overexpression of Anti-Apoptotic Proteins: For more targeted intervention, genetically modifying cells to overexpress anti-apoptotic proteins like Bcl-2 can inhibit the mitochondrial pathway of apoptosis.
Q3: What are the recommended control experiments when testing strategies to reduce cytotoxicity?
A3: It is crucial to include the following controls:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound and any inhibitors.
-
This compound Only: To determine the baseline cytotoxicity of the activator.
-
Inhibitor Only: To ensure that the mitigating agent itself is not toxic at the concentration used.
Quantitative Data Summary
The following table is a template for summarizing your experimental data. It is designed to help you compare the efficacy of different strategies for minimizing the cytotoxicity of this compound.
| Treatment Group | Concentration of this compound (µM) | Concentration of Mitigating Agent (µM) | Incubation Time (hours) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Untreated Control | 0 | 0 | 72 | 100 ± 5 | 0 ± 2 |
| Vehicle Control | 0 | 0 (Vehicle only) | 72 | 98 ± 6 | 2 ± 1 |
| This compound | User Defined | 0 | 72 | User Defined | User Defined |
| This compound + Calpain Inhibitor | User Defined | User Defined | 72 | User Defined | User |
| Defined | |||||
| This compound + ER Stress Inhibitor | User Defined | User Defined | 72 | User Defined | User Defined |
| This compound + Antioxidant | User Defined | User Defined | 72 | User Defined | User Defined |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical range to test would be from 0.1 µM to 100 µM.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for your desired long-term endpoint (e.g., 72 hours) at 37°C and 5% CO₂.
-
Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT) and a cytotoxicity assay (e.g., LDH) to determine the concentration that gives the desired RyR activation with minimal cell death.
Protocol 2: Mitigating Cytotoxicity with a Calpain Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare this compound at its optimal, predetermined concentration.
-
Prepare a calpain inhibitor (e.g., Calpeptin or ALLN) at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
-
Treatment:
-
Add the medium containing both this compound and the calpain inhibitor to the cells.
-
Include all necessary controls: untreated, vehicle, this compound only, and calpain inhibitor only.
-
-
Incubation: Incubate for the desired long-term duration.
-
Assessment: Evaluate cell viability and cytotoxicity to determine the effectiveness of the calpain inhibitor.
Protocol 3: Mitigating Cytotoxicity with an ER Stress Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare this compound at its optimal concentration.
-
Prepare an ER stress inhibitor (e.g., 4-PBA or TUDCA) at various concentrations (e.g., 1 mM, 5 mM for 4-PBA; 100 µM, 500 µM for TUDCA).
-
-
Treatment:
-
Add the medium containing both this compound and the ER stress inhibitor to the cells.
-
Include all necessary controls.
-
-
Incubation: Incubate for the desired long-term duration.
-
Assessment: Assess cell viability and cytotoxicity.
Visualizations
Caption: Experimental workflow for minimizing cytotoxicity.
Caption: Signaling pathways of RyR activator-induced cytotoxicity.
References
- 1. Oxidative stress, antioxidants and intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural plant products and extracts that reduce immunoexcitotoxicity-associated neurodegeneration and promote repair within the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Antioxidant Activity of Calcium and Selected Oxidative Stress Markers in Lead- and Cadmium-Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Ryanodine Receptor (RyR) Activator Studies
Welcome to the technical support center for researchers studying the use-dependent binding of Ryanodine Receptor (RyR) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is use-dependent binding of RyR activators?
A1: Use-dependent binding, also known as state-dependent binding, refers to the phenomenon where the affinity of a ligand (activator or inhibitor) for the Ryanodine Receptor is influenced by the conformational state of the channel. For many RyR activators, binding is enhanced when the channel is in an open or activated state. For instance, the classical RyR ligand, ryanodine, binds with high affinity only to the open state of the RyR channel.[1][2] This is a critical concept in understanding the pharmacology of RyRs, as the physiological or pathological state of the channel can dictate the efficacy of a modulating compound.
Q2: Which factors influence the open probability of RyR channels and thus affect use-dependent binding?
A2: The open probability of RyR channels is modulated by a variety of endogenous and exogenous factors, including:
-
Cytosolic Calcium (Ca²⁺): RyRs exhibit a biphasic response to cytosolic Ca²⁺. Micromolar concentrations of Ca²⁺ activate the channel, while millimolar concentrations can be inhibitory.[3][4]
-
ATP: ATP potentiates Ca²⁺-induced Ca²⁺ release (CICR) and stabilizes the open state of the channel.[4]
-
Magnesium (Mg²⁺): Mg²⁺ is generally considered an inhibitor of RyR channels, competing with Ca²⁺ at activation sites and enhancing Ca²⁺-dependent inactivation.
-
Phosphorylation: Phosphorylation by kinases such as PKA and CaMKII can increase the open probability of the channel, particularly RyR2.
-
Redox State: The redox state of the cell can influence RyR activity through modification of cysteine residues.
-
Interacting Proteins: A host of regulatory proteins, including calmodulin (CaM), FKBP12/12.6, and calsequestrin, modulate RyR channel gating.
Q3: What are the standard experimental approaches to measure use-dependent binding of RyR activators?
A3: The two most common methods are:
-
[³H]-Ryanodine Binding Assay: This is a radioligand binding assay that provides a quantitative measure of RyR channel activity. Since [³H]-ryanodine preferentially binds to the open channel, an increase in binding is indicative of channel activation.
-
Intracellular Ca²⁺ Measurement: This involves using fluorescent Ca²⁺ indicators to monitor Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum (SR/ER) in intact cells or isolated SR vesicles. An increase in cytosolic Ca²⁺ reflects RyR channel opening.
Troubleshooting Guides
[³H]-Ryanodine Binding Assay
Issue 1: Low [³H]-ryanodine binding signal.
| Potential Cause | Troubleshooting Step |
| Suboptimal Ca²⁺ concentration | Titrate the free Ca²⁺ concentration in your binding buffer. RyR activity is bell-shaped with respect to Ca²⁺, so finding the optimal activating concentration is crucial. |
| Presence of RyR inhibitors | Ensure your buffers are free of known RyR inhibitors (e.g., high Mg²⁺, ruthenium red). |
| Degraded SR/ER vesicles | Prepare fresh SR/ER vesicles (microsomes) and store them appropriately. Perform a protein quantification assay to ensure consistent amounts are used. |
| Insufficient incubation time | Ensure the binding reaction has reached equilibrium. Incubation times of 90 minutes to 3 hours at 37°C are typical. |
| Inactive RyR activator | Verify the concentration and activity of your activator. If possible, use a known RyR agonist like caffeine as a positive control. |
Issue 2: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Inadequate washing | After incubation, rapidly filter and wash the samples with ice-cold wash buffer to remove unbound radioligand. Increase the number or volume of washes. |
| Filter binding | Pre-soak the glass fiber filters in a solution containing a blocking agent like polyethyleneimine (PEI). |
| Defining non-specific binding | Use a high concentration of unlabeled ryanodine (e.g., 10-100 µM) to saturate the specific binding sites and accurately determine non-specific binding. |
Intracellular Ca²⁺ Measurement
Issue 1: No observable Ca²⁺ release upon activator application.
| Potential Cause | Troubleshooting Step |
| Depleted SR/ER Ca²⁺ stores | Ensure cells have had adequate time to load their SR/ER with Ca²⁺. Pre-incubating cells in a Ca²⁺-containing medium can help. The activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is essential for this loading. |
| Low expression of RyRs | If using a heterologous expression system (e.g., HEK293 cells), confirm the expression and proper localization of the RyR protein. |
| Use of a membrane-impermeant activator | For intact cells, ensure your activator can cross the cell membrane. If not, consider using permeabilized cells or isolated SR vesicles. |
| Photobleaching or dye sequestration | Minimize exposure of the fluorescent dye to excitation light. Ensure the dye is properly loaded and has not been compartmentalized into organelles. |
Issue 2: High basal cytosolic Ca²⁺ levels.
| Potential Cause | Troubleshooting Step |
| "Leaky" RyR channels | This can be due to mutations or post-translational modifications that increase the basal open probability of the channel. Consider using a low concentration of an RyR inhibitor to stabilize the closed state during baseline measurements. |
| Cell stress or damage | Ensure gentle handling of cells during experimental procedures. Damaged cells will have compromised ion homeostasis. |
| Overexpression of RyRs | In heterologous systems, very high levels of RyR expression can lead to a significant Ca²⁺ leak from the ER. Titrate the level of expression if possible. |
Experimental Protocols
Protocol 1: [³H]-Ryanodine Binding Assay
This protocol is adapted for measuring the effect of a test compound on RyR1 activity in skeletal muscle sarcoplasmic reticulum (SR) vesicles.
Materials:
-
Heavy SR vesicles isolated from rabbit skeletal muscle
-
Binding Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl, 10 µM free Ca²⁺ (use a Ca²⁺-EGTA buffer system to clamp the free Ca²⁺ concentration)
-
[³H]-Ryanodine (specific activity ~50-100 Ci/mmol)
-
Test activator compound
-
Unlabeled ryanodine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and cocktail
Procedure:
-
Prepare Reactions: In microcentrifuge tubes, prepare the following reactions on ice (final volume of 200 µL):
-
Total Binding: 50 µg SR protein, 5 nM [³H]-ryanodine, and your desired concentration of test activator in binding buffer.
-
Non-specific Binding: 50 µg SR protein, 5 nM [³H]-ryanodine, and 10 µM unlabeled ryanodine in binding buffer.
-
Basal Binding: 50 µg SR protein and 5 nM [³H]-ryanodine in binding buffer.
-
-
Incubation: Incubate the reactions for 2 hours at 37°C.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer (e.g., binding buffer without Ca²⁺).
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Compare the specific binding in the presence of your activator to the basal binding.
Protocol 2: Fluo-4 Based Ca²⁺ Release Assay in Permeabilized Cells
This protocol is designed to measure RyR-mediated Ca²⁺ release in cultured cells (e.g., C2C12 myotubes).
Materials:
-
Cultured cells expressing RyRs
-
Loading Buffer: Tyrode's salt solution with 1 µM Fluo-4 AM and 0.02% Pluronic F-127
-
Permeabilization Buffer: 120 mM KCl, 20 mM HEPES, 2 mM MgCl₂, 1 mM EGTA, pH 7.2
-
Saponin (or other permeabilizing agent)
-
ATP and an ATP-regenerating system (e.g., creatine phosphate and creatine kinase)
-
Test activator compound
-
Caffeine (positive control)
-
Ruthenium red (inhibitor control)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate cells on black-walled, clear-bottom 96-well plates and grow to the desired confluency.
-
Dye Loading: Wash cells with Tyrode's solution and then incubate with Loading Buffer for 30 minutes at 37°C.
-
Washing: Wash the cells twice with Tyrode's solution to remove excess dye.
-
Permeabilization: Replace the medium with Permeabilization Buffer containing 50 µg/mL saponin for 2 minutes to selectively permeabilize the plasma membrane.
-
Wash and Recovery: Wash away the saponin with Permeabilization Buffer and allow the cells to recover for 5 minutes. Add ATP and the ATP-regenerating system to the buffer to facilitate SR Ca²⁺ loading.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (Excitation ~494 nm, Emission ~516 nm). Record a stable baseline fluorescence.
-
Compound Addition: Add the test activator and record the change in fluorescence. A sharp increase in fluorescence indicates Ca²⁺ release from the SR.
-
Controls: In separate wells, add caffeine as a positive control for RyR activation and ruthenium red prior to the activator to confirm the involvement of RyRs.
Visualizations
Caption: Conceptual workflow of use-dependent binding of an RyR activator.
References
Technical Support Center: Stabilizing the Open State of RyR Channels for Structural Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stabilizing the open state of Ryanodine Receptor (RyR) channels for structural analysis, primarily using cryo-electron microscopy (cryo-EM).
Frequently Asked Questions (FAQs)
Q1: What are the most common ligands used to stabilize the open state of RyR1 for structural studies?
A1: A combination of activating ligands is typically used to maximize the open probability of the RyR1 channel. The most common combination includes Calcium (Ca²⁺), ATP, and caffeine.[1] Ryanodine, a plant alkaloid, is also known to lock the receptor in an open or sub-conductance state.[2][3] Additionally, synthetic compounds like PCB95 have been effectively used to promote channel opening.[4][5]
Q2: Why is the choice of detergent and lipid environment critical for stabilizing the open state?
A2: The detergent and lipid environment can significantly influence the conformational state of RyR channels. Some detergents may favor the closed state of the channel. The presence and concentration of lipids, such as POPC, in detergent micelles have been shown to modulate the open probability of RyR1 under cryo-EM conditions. Reconstituting the channel into lipid nanodiscs or liposomes can provide a more native-like environment, but may not always result in an open conformation without the presence of strong activators.
Q3: What is the "primed" state of the RyR channel?
A3: The "primed" state is an intermediate conformation between the fully closed and open states. It is often observed in the presence of some, but not all, activating ligands (e.g., Ca²⁺ or ATP alone). In this state, the cytoplasmic domain may undergo conformational changes similar to those seen in the open state, but the channel pore remains closed. Disease-causing mutations can also shift the equilibrium towards a primed state, making the channel more susceptible to opening.
Q4: Can associated proteins be used to stabilize a specific conformation of the RyR channel?
A4: Yes, associated proteins play a crucial role in modulating and stabilizing different states of the RyR channel. For instance, FK506-binding protein (FKBP12/12.6) is known to stabilize the closed state of the channel, and its dissociation can lead to a "leaky" channel. Conversely, drugs that enhance the binding of FKBP12, known as Rycals, can help stabilize the closed state. Calmodulin (CaM) is another key regulatory protein that can stabilize the channel in a closed state, particularly in the presence of Ca²⁺.
Troubleshooting Guides
Problem 1: Low percentage of open-state particles in the cryo-EM dataset.
| Possible Cause | Troubleshooting Step |
| Insufficient activation | Increase the concentration of activating ligands (e.g., Ca²⁺, ATP, caffeine). Refer to the Quantitative Data Summary Table for typical concentrations used in successful studies. |
| Suboptimal detergent/lipid environment | The choice of detergent can favor a closed state. Consider screening different detergents (e.g., CHAPS instead of Tween-20). Vary the lipid (e.g., POPC) concentration in the detergent solution, as higher lipid concentrations have been shown to increase the open probability. |
| Presence of inhibitory factors | Ensure that inhibitory concentrations of Ca²⁺ are not used, as RyR channels exhibit a bell-shaped dependence on cytosolic Ca²⁺. Verify that no inhibitory proteins are co-purifying with the sample. |
| Sample heterogeneity | The sample may exist in multiple conformational states (closed, primed, open). Utilize 3D classification during image processing to separate particles corresponding to the open state. |
Problem 2: The channel is trapped in a "primed" or intermediate state, not a fully open state.
| Possible Cause | Troubleshooting Step |
| Incomplete ligand cocktail | The presence of only Ca²⁺ or ATP may only induce a "primed" state. Ensure a combination of all three key activators (Ca²⁺, ATP, and caffeine) is used to maximize the shift to a fully open conformation. |
| Insufficient ligand concentration | The concentration of one or more activators may be below the threshold required for full opening. Titrate the concentrations of Ca²⁺, ATP, and caffeine to optimize the open-state population. |
| Intrinsic properties of the RyR isoform or mutant | Some disease-related mutations naturally favor a primed state. For these mutants, achieving a fully open state may require stronger activation conditions or the use of specific agonists. |
Problem 3: Protein aggregation or denaturation during sample preparation.
| Possible Cause | Troubleshooting Step | | Harsh solubilization conditions | Optimize the detergent concentration and type. Some detergents are milder than others. Consider using amphipols as an alternative to traditional detergents for stabilization. | | Instability of the purified channel | Ensure all purification and sample preparation steps are performed at 4°C. Add a low concentration of lipids to the buffer to improve protein stability. | | Suboptimal buffer conditions | Screen different pH and salt concentrations to find the optimal buffer for your specific RyR construct. |
Quantitative Data Summary
Table 1: Ligand Concentrations for Stabilizing RyR1 Open State
| Ligand | Concentration Range | Notes | References |
| Calcium (Ca²⁺) | 20 µM - 0.3 mM | High concentrations (>1 mM) can be inhibitory. | |
| ATP | 1 mM - 10 mM | Often used as a non-hydrolyzable analog like AMP-PCP or ATP-γ-S. | |
| Caffeine | 5 mM - 10 mM | Potentiates the effect of Ca²⁺. | |
| Ryanodine | ~10 µM | Locks the channel in an open or sub-conductance state. | |
| PCB95 | ~10 µM | A potent synthetic channel opener. | |
| Ruthenium Red | ~100 µM | A blocker that can stabilize the open state. |
Table 2: Cryo-EM Data on Open-State RyR1 Structures
| Ligands Used | Resolution | Key Finding | References |
| Ca²⁺, PCB95 | 5.7 Å | First structure of an open RyR1, revealing pore dilation. | |
| Ca²⁺, ATP, Caffeine | 3.2 - 4 Å | High-resolution structures of both open and closed states from the same sample, detailing gating transitions. | |
| Ca²⁺, Ryanodine | 17.5 Å (in native membranes) | Revealed conformational changes leading to membrane curvature. | |
| Ca²⁺, Ruthenium Red | ~10 Å | Provided early insights into the open conformation. |
Experimental Protocols
Protocol 1: Sample Preparation of RyR1 for Cryo-EM in the Open State
This protocol is a generalized summary based on published methods.
-
Purification of RyR1:
-
Isolate sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle.
-
Solubilize SR membranes in a buffer containing a detergent (e.g., 0.5% CHAPS), protease inhibitors, and lipids (e.g., 0.01% - 0.05% POPC).
-
Purify the RyR1 complex using sucrose density gradient centrifugation or affinity chromatography.
-
-
Stabilization of the Open State:
-
Incubate the purified RyR1 at a concentration of ~1-2 mg/mL with a cocktail of activating ligands. A typical cocktail includes:
-
~30 µM free Ca²⁺
-
~2 mM ATP (or a non-hydrolyzable analog)
-
~5 mM caffeine
-
-
Incubate on ice for at least 30 minutes.
-
-
Cryo-EM Grid Preparation:
-
Apply 3-4 µL of the RyR1-ligand mixture to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid to remove excess liquid and plunge-freeze in liquid ethane using a vitrification robot (e.g., Vitrobot).
-
-
Data Collection and Processing:
-
Collect cryo-EM micrographs on a Titan Krios microscope or equivalent.
-
Process the images using standard single-particle analysis software.
-
Perform 2D and 3D classification to separate particles in different conformational states and reconstruct the 3D map of the open channel.
-
Visualizations
Caption: Workflow for stabilizing and imaging the open state of RyR1.
Caption: Simplified gating pathway of the RyR1 channel.
Caption: Troubleshooting logic for low open-state particle counts.
References
- 1. Structural basis for gating and activation of RyR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structure of RyR1 in native membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight Into Ryanodine Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to open a Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
RyR activator 2 stability and storage conditions.
This technical support center provides guidance on the stability, storage, and use of RyR activator 2, a potent activator of ryanodine receptors (RyRs). It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage Conditions
Proper handling and storage of RyR activator 2 are crucial for maintaining its activity and ensuring reproducible experimental results. While specific stability data under all possible experimental conditions are not extensively published, the following guidelines are based on general best practices for similar small molecule compounds.
Summary of Storage and Stability Recommendations
| Condition | Recommendation | Rationale |
| Long-term Storage (Solid) | Store at -20°C or -80°C, desiccated and protected from light. | Minimizes degradation from thermal decomposition, hydrolysis, and photolysis. |
| Short-term Storage (Solid) | Can be stored at room temperature in a desiccator for short periods.[1] | Offers convenience for immediate use, but long-term exposure to ambient conditions is not recommended. |
| Stock Solutions (in DMSO) | Aliquot and store at -20°C or -80°C. Minimize freeze-thaw cycles. | Dimethyl sulfoxide (DMSO) is a common solvent for RyR modulators. Freezing in aliquots prevents degradation from repeated temperature changes. |
| Aqueous Solutions | Prepare fresh for each experiment. Avoid long-term storage. | Susceptible to hydrolysis and microbial contamination. |
| Light Exposure | Protect from light during storage and handling. | Many organic compounds are light-sensitive and can undergo photodegradation. |
Disclaimer: The information provided above is for guidance only. Users should always consult the Certificate of Analysis (CofA) provided by the supplier for specific storage and stability information for their particular lot of RyR activator 2.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments using RyR activator 2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving RyR activator 2?
A1: RyR activator 2 is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. For final experimental concentrations, the DMSO stock is further diluted in the aqueous assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent effects on cellular preparations.
Q2: How can I be sure my RyR activator 2 is active?
A2: The activity of RyR activator 2 can be confirmed using functional assays that measure RyR channel activity. A common method is to measure changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the target RyR isoform.[1] An active compound will induce a significant increase in [Ca2+]i upon application. A positive control, such as caffeine, can be used to confirm the responsiveness of the experimental system.[1]
Q3: I am not seeing the expected activation of RyR channels. What could be the problem?
A3: Several factors could contribute to a lack of activity:
-
Compound Degradation: Improper storage or handling may have led to the degradation of RyR activator 2. Prepare fresh dilutions from a properly stored stock solution.
-
Incorrect Concentration: Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Cell Health: Ensure your cells are healthy and that the expression of the ryanodine receptor is adequate.
-
Assay Conditions: The composition of your assay buffer (e.g., Ca2+, Mg2+, ATP concentrations) can significantly modulate RyR activity.[2][3] Optimize these conditions for your specific RyR isoform.
Q4: I am observing high background noise or spontaneous Ca2+ release in my control experiments.
A4: This could be due to:
-
Cell Stress: Over-expression of RyRs or other experimental manipulations can lead to cellular stress and spontaneous Ca2+ release.
-
Store Overload-Induced Ca2+ Release (SOICR): If the intracellular calcium stores (sarcoplasmic/endoplasmic reticulum) are overloaded, spontaneous Ca2+ release can occur.
-
Oxidative Stress: The presence of reactive oxygen species can modify RyR channels and increase their open probability.
Q5: My results are inconsistent between experiments.
A5: Inconsistent results can stem from:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of the stock solution can lead to compound degradation. Prepare single-use aliquots of your stock solution.
-
Variability in Cell Passages: Use cells within a consistent and low passage number range for your experiments.
-
Inconsistent Assay Conditions: Ensure that all experimental parameters, including cell density, incubation times, and buffer compositions, are kept consistent between experiments.
Experimental Protocols
Detailed methodologies are crucial for the successful application of RyR activator 2. Below is a generalized protocol for assessing RyR2 activity in a cellular context.
Protocol: Measurement of Intracellular Ca2+ in HEK293 Cells Expressing RyR2
-
Cell Culture and RyR2 Expression:
-
Culture HEK293 cells in a suitable medium.
-
Induce the expression of RyR2 approximately 18-24 hours before the experiment.
-
-
Fluorescent Ca2+ Indicator Loading:
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye dissolved in anhydrous DMSO and Pluronic F-127.
-
-
Preparation of RyR Activator 2 Solution:
-
Prepare a stock solution of RyR activator 2 in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.
-
-
Measurement of Cytosolic Ca2+:
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence reading.
-
Apply the RyR activator 2 solution to the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular Ca2+ concentration.
-
-
Data Analysis:
-
Quantify the change in fluorescence to determine the extent of RyR2 activation.
-
Compare the response to that of a known RyR activator (e.g., caffeine) and a vehicle control (buffer with the same final concentration of DMSO).
-
Visualizations
Signaling Pathway of RyR Activation
Caption: Signaling pathway of Ryanodine Receptor 2 (RyR2) activation.
Experimental Workflow for Assessing RyR Activator 2 Efficacy
Caption: A typical experimental workflow for evaluating RyR activator 2.
References
Technical Support Center: Overcoming Resistance to Diamide Insecticides Targeting Ryanodine Receptors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diamide insecticides and investigating resistance mechanisms related to the ryanodine receptor (RyR).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Q1: My diamide insecticide is showing reduced efficacy in bioassays. How can I determine if this is due to target-site resistance in the ryanodine receptor?
A1: Reduced efficacy can be due to several factors, including metabolic resistance or target-site insensitivity. To specifically investigate RyR-based resistance, a multi-step approach is recommended:
-
Sequence the RyR Gene: The primary mechanism for target-site resistance to diamides is point mutations in the RyR gene.[1][2] Extract DNA from both your suspected resistant and a known susceptible population of insects. Amplify and sequence the regions of the RyR gene known to harbor resistance mutations. Key regions often include the transmembrane domains.
-
Compare Sequences: Align the sequences from the resistant and susceptible populations. Look for non-synonymous mutations (those that result in an amino acid change). Several mutations have been strongly linked to diamide resistance.
-
Functional Validation: To confirm that a specific mutation confers resistance, you can express the mutant RyR in a heterologous system (e.g., HEK293 cells) and perform functional assays, such as calcium imaging, to assess the response to the diamide insecticide compared to the wild-type receptor.[3]
Q2: I'm performing calcium imaging assays with HEK293 cells expressing insect RyRs, but my results are inconsistent. What are some common issues?
A2: Inconsistent results in cell-based calcium assays can stem from several sources. Here are some troubleshooting steps:
-
Cell Health and Confluency: Ensure your HEK293 cells are healthy and are at an optimal confluency (typically 90-100%) at the time of the assay. Over-confluent or unhealthy cells can respond poorly and inconsistently.
-
Dye Loading: Uneven or inadequate loading of the calcium indicator dye (e.g., Fluo-4 AM) can lead to variable fluorescence signals. Ensure consistent incubation times and temperatures during dye loading and gently wash the cells to remove excess dye without detaching them.
-
Compound Precipitation: Diamide insecticides can have limited solubility in aqueous solutions. Ensure your compounds are fully dissolved in your vehicle (e.g., DMSO) before diluting into the assay buffer. Visually inspect for any precipitation.
-
Plate Coating: For loosely adherent cells like HEK293, coating the plates with a substrate like poly-L-ornithine is crucial for maintaining a consistent cell monolayer throughout the assay.
-
Fluidics System: If using an automated system like a FlexStation, ensure the fluidics system is clean and dispensing volumes accurately and gently to avoid dislodging cells.
Q3: My [³H]-ryanodine binding assays show low specific binding. How can I improve the signal?
A3: Low specific binding in a radioligand assay can be challenging. Consider the following:
-
Microsome Quality: The quality of your microsomal preparation is critical. Ensure you have a fraction enriched with the sarcoplasmic/endoplasmic reticulum where the RyR is located. Use fresh tissue or properly stored frozen samples and include protease inhibitors during preparation.
-
Binding Conditions: Optimize the binding buffer components. [³H]-ryanodine binding is often dependent on Ca²⁺ concentration. Titrate the Ca²⁺ concentration to find the optimal level for your specific insect RyR.
-
Non-Specific Binding Definition: Ensure you are using an appropriate concentration of the unlabeled ligand (e.g., 10 µM ryanodine) to define non-specific binding.
-
Incubation Time and Temperature: Verify that you are using the optimal incubation time and temperature for the binding to reach equilibrium. This may need to be determined empirically for your system.
-
Filtration Technique: During the filtration step to separate bound from free radioligand, work quickly and wash the filters with ice-cold buffer to minimize dissociation of the bound ligand.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of diamide insecticides?
A1: Diamide insecticides, such as flubendiamide and chlorantraniliprole, act by selectively activating insect ryanodine receptors (RyRs).[4] RyRs are large ion channels located on the sarcoplasmic and endoplasmic reticulum that control the release of intracellular calcium (Ca²⁺). Diamide binding locks the RyR in an open state, leading to uncontrolled depletion of intracellular Ca²⁺ stores. This impairs muscle function, causing paralysis and ultimately death of the insect.
Q2: What are the key known mutations in the ryanodine receptor that confer resistance to diamides?
A2: Several point mutations in the insect RyR gene have been identified that confer high levels of resistance to diamide insecticides. These mutations are typically clustered near the diamide binding site within the transmembrane region of the receptor. Some of the most well-documented mutations include:
-
G4946E: A glycine to glutamic acid substitution. This was one of the first identified mutations and confers broad resistance to diamides.
-
I4790M: An isoleucine to methionine substitution. This mutation also provides significant resistance.
-
I4790K: An isoleucine to lysine substitution. This mutation has been shown to confer extremely high levels of resistance, in some cases over 1000-fold.
These mutations perturb the local structure of the receptor, which reduces the binding affinity of the diamide insecticides.
Q3: Does a mutation in the RyR confer the same level of resistance to all diamide insecticides?
A3: Not necessarily. The level of resistance conferred by a specific RyR mutation can vary depending on the specific diamide compound. For instance, some studies have shown that certain mutations may result in high resistance to flubendiamide but a comparatively lower (though still significant) level of resistance to chlorantraniliprole. The resistance intensity mediated by different mutations can also be hierarchical. For example, in Plutella xylostella, the I4790K mutation has been shown to confer higher levels of resistance to five commercial diamides than the G4946E or I4790M mutations.
Q4: Are there resistance mechanisms other than target-site mutations?
A4: Yes, while target-site mutations in the RyR are a major cause of high-level resistance, other mechanisms can also contribute. Metabolic resistance, which involves the increased detoxification of the insecticide by enzymes such as cytochrome P450s or glutathione S-transferases, has also been implicated in some cases of diamide resistance. It is possible for both target-site and metabolic resistance mechanisms to be present in the same insect population.
Data Presentation
Table 1: Examples of RyR Mutations and Associated Resistance Ratios to Diamide Insecticides
| Insect Species | Mutation | Insecticide | Resistance Ratio (Fold-Increase) | Reference |
| Plutella xylostella | G4946E | Flubendiamide | 1300 | |
| Plutella xylostella | G4946E | Chlorantraniliprole | 4100 | |
| Plutella xylostella | I4790M | Flubendiamide | 16 - 57 | |
| Plutella xylostella | I4790K | Flubendiamide | 1199 - >2778 | |
| Leucinodes orbonalis | I4775M | Chlorantraniliprole | 7.35 - 268.31 | |
| Spodoptera exigua | I4790M | Chlorantraniliprole | >10,000 | |
| Spodoptera exigua | I4790M | Flubendiamide | >40,000 | |
| Tuta absoluta | G4946E | Chlorantraniliprole | >5,400 |
Table 2: Comparative Efficacy (LC50) of Diamides Against Susceptible and Resistant Strains
| Insect Species | Strain / Mutation | Insecticide | LC50 (mg/L) | Reference |
| Tuta absoluta | Susceptible (SX-S) | Tetraniliprole | 0.31 | |
| Tuta absoluta | Resistant (Tet-R) | Tetraniliprole | 21.22 | |
| Spodoptera exigua | Susceptible | Chlorantraniliprole | ~0.0029 | |
| Spodoptera exigua | Resistant (Di-R) | Chlorantraniliprole | >20-30 | |
| Spodoptera exigua | Susceptible | Flubendiamide | ~0.00037 | |
| Spodoptera exigua | Resistant (Di-R) | Flubendiamide | >30-50 |
Visualizations
Caption: Signaling pathway of diamide insecticide action on the ryanodine receptor.
Caption: Experimental workflow for diagnosing target-site resistance to diamides.
Detailed Experimental Protocols
This section provides an overview of key methodologies. These are intended as guides and may require optimization for specific experimental conditions and insect species.
Insecticide Bioassay for Resistance Monitoring (Adapted from CDC Bottle Bioassay)
This method is used to determine the susceptibility of an insect population to an insecticide.
-
Materials:
-
Technical grade insecticide
-
Acetone (or other suitable solvent)
-
Glass bottles (e.g., 250 ml Wheaton bottles)
-
Pipettes
-
Aspirator for insect handling
-
Susceptible and field-collected (potentially resistant) insect populations.
-
-
Methodology:
-
Prepare Insecticide Solutions: Create a stock solution of the diamide insecticide in acetone. From this stock, prepare a series of dilutions to determine a dose-response curve.
-
Coat Bottles: Add 1 ml of a specific insecticide dilution to a glass bottle. Cap and roll the bottle on its side until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control bottles using only acetone.
-
Insect Exposure: Introduce a known number of insects (e.g., 20-25) into each coated bottle using an aspirator.
-
Observation: Record mortality at set time intervals (e.g., every 15 minutes) for a total observation period (e.g., 2 hours). An insect is considered dead or moribund if it cannot stand or fly in a coordinated manner.
-
Data Analysis: Plot mortality against time or concentration. Calculate the LC50 (lethal concentration to kill 50% of the population) or LT50 (lethal time to kill 50% of the population) values. The resistance ratio is calculated by dividing the LC50 of the field population by the LC50 of the susceptible population.
-
DNA Sequencing for RyR Mutation Detection
This protocol outlines the steps to identify mutations in the RyR gene.
-
Materials:
-
Individual insects (susceptible and potentially resistant)
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)
-
Primers designed to amplify conserved regions of the insect RyR gene known to contain resistance mutations.
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or next-generation sequencer.
-
-
Methodology:
-
DNA Extraction: Extract genomic DNA from individual insects following the manufacturer's protocol of your chosen kit. Homogenization of the insect tissue is the first critical step.
-
PCR Amplification: Set up a PCR reaction using the extracted DNA as a template and the RyR-specific primers. The thermal cycling conditions (annealing temperature, extension time) will need to be optimized based on the primers and target DNA length.
-
Verify PCR Product: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Purify the remaining PCR product to remove primers and unincorporated dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing. For broader discovery, next-generation sequencing (NGS) of the entire RyR gene could be employed.
-
Sequence Analysis: Use bioinformatics software (e.g., MEGA, Geneious) to align the obtained sequences with a reference susceptible RyR sequence. Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid change at a known resistance-associated position.
-
Site-Directed Mutagenesis of RyR
This protocol allows for the introduction of a specific mutation into an RyR expression plasmid to study its functional effect.
-
Materials:
-
Plasmid DNA containing the wild-type RyR cDNA.
-
Two complementary mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu).
-
PCR reagents.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
-
Methodology:
-
Primer Design: Design two complementary primers that anneal to the plasmid at the site of the desired mutation. The primers should contain the mismatched base(s) to introduce the new amino acid.
-
Mutagenesis PCR: Perform a PCR using the high-fidelity polymerase, the wild-type plasmid as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the primers and thus the mutation.
-
Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA. The template plasmid, having been isolated from E. coli, will be methylated and thus degraded. The newly synthesized PCR product is unmethylated and will remain intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The host cells will ligate the nicks in the amplified plasmid.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the RyR insert to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
References
- 1. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Extraction of Insect Genomic DNA for Long-Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 4. researchmap.jp [researchmap.jp]
Validation & Comparative
A Comparative Analysis of Ryanodine Receptor Activators: RyRs Activator 2, Caffeine, and 4-CmC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of three known activators of ryanodine receptors (RyRs): RyRs activator 2, caffeine, and 4-chloro-m-cresol (4-CmC). The information is intended to assist researchers in selecting the appropriate tool for their studies on RyR function and in the development of novel therapeutic agents targeting this critical intracellular calcium release channel.
Quantitative Comparison of Activator Potency
The potency of a ryanodine receptor activator is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. The following table summarizes the available EC50 values for this compound, caffeine, and 4-CmC across different RyR isoforms. It is important to note that direct comparisons of EC50 values should be made with caution, as experimental conditions can significantly influence the results.
| Activator | RyR Isoform | Assay Type | EC50 Value | Reference |
| This compound (compound 7o) | Insect RyRs | Calcium Imaging (in oriental armyworm central neurons) | Data not available in publication | [1] |
| Caffeine | RyR1 (porcine skeletal muscle, MHN) | [3H]ryanodine binding | 24.9 mM | [2] |
| RyR1 (porcine skeletal muscle, MHS) | [3H]ryanodine binding | 9.5 mM | [2] | |
| RyR2 (cardiac muscle) | Single-channel recordings | ~1 µM (in the absence of Mg2+ and ATP) | [3] | |
| 4-Chloro-m-cresol (4-CmC) | RyR1 (porcine skeletal muscle, MHN) | [3H]ryanodine binding | 535 µM | [2] |
| RyR1 (porcine skeletal muscle, MHS) | [3H]ryanodine binding | 190 µM | ||
| RyR2 | Calcium Release | Smaller response than caffeine |
Note: MHN refers to Malignant Hyperthermia-Normal, while MHS refers to Malignant Hyperthermia-Susceptible. The data for this compound from the primary literature focuses on its insecticidal properties (LC50 values) and does not provide specific EC50 values for mammalian RyR isoforms.
Experimental Protocols
The determination of RyR activator potency relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for two commonly employed experimental protocols.
[3H]Ryanodine Binding Assay
This assay is a widely used method to assess the activity of the RyR channel. Ryanodine, a plant alkaloid, binds with high affinity to the open conformation of the RyR. Therefore, an increase in [3H]ryanodine binding is indicative of channel activation.
Protocol:
-
Preparation of Microsomes: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes rich in RyRs are isolated from tissue homogenates (e.g., skeletal or cardiac muscle) or from cell lines overexpressing a specific RyR isoform through differential centrifugation.
-
Binding Reaction: The isolated microsomes are incubated with a low concentration of [3H]ryanodine in a binding buffer. The buffer typically contains physiological concentrations of ions and may include modulators like Ca2+, ATP, and Mg2+.
-
Incubation with Activator: The test compound (e.g., caffeine, 4-CmC) is added to the reaction mixture at various concentrations.
-
Equilibration: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound [3H]ryanodine is separated from the unbound ligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. EC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.
Intracellular Calcium Imaging
This cell-based assay directly measures the release of Ca2+ from intracellular stores following the application of an RyR activator.
Protocol:
-
Cell Culture and Loading with Fluorescent Ca2+ Indicator: Cells expressing the RyR isoform of interest (either endogenously or through transfection) are cultured on a suitable imaging plate. The cells are then loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to Ca2+.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.
-
Application of Activator: The RyR activator is added to the cells at various concentrations.
-
Measurement of Ca2+ Transients: The change in fluorescence intensity, which corresponds to the increase in intracellular Ca2+ concentration, is recorded over time.
-
Data Analysis: The magnitude of the Ca2+ transient (e.g., peak fluorescence change) is quantified for each concentration of the activator. This data is then used to generate a dose-response curve from which the EC50 value can be calculated.
Signaling Pathways and Experimental Workflow
The activation of ryanodine receptors is a key event in excitation-contraction coupling in muscle and various other cellular signaling processes. The following diagrams illustrate the general signaling pathway of RyR activation and a typical experimental workflow for characterizing RyR activators.
Figure 1. Simplified signaling pathway of ryanodine receptor activation.
Figure 2. Experimental workflow for comparing the potency of RyR activators.
Conclusion
This guide provides a comparative overview of three ryanodine receptor activators. While caffeine and 4-CmC are well-characterized activators with established potencies on mammalian RyR isoforms, "this compound" (compound 7o) is a more recently identified compound primarily investigated for its insecticidal properties. The available data suggests that 4-CmC is a more potent activator of RyR1 than caffeine, particularly in the malignant hyperthermia-susceptible model. For RyR2, caffeine has been shown to be a potent activator at the single-channel level. Further research is required to determine the potency of this compound on mammalian RyR isoforms to enable a direct and comprehensive comparison. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct such comparative studies and to further elucidate the pharmacology of these important ion channels.
References
Unveiling the Selectivity of RyRs Activator 2: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of the novel ryanodine receptor (RyR) activator, known as RyRs activator 2 or compound 7o, for insect versus mammalian RyRs. Developed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details relevant testing methodologies, and presents key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's specificity.
Executive Summary
This compound, a novel N-phenylpyrazole derivative, has demonstrated potent insecticidal properties with activity comparable to or exceeding that of established diamide insecticides like chlorantraniliprole.[1] The primary mechanism of action for this class of compounds is the activation of ryanodine receptors, leading to uncontrolled release of intracellular calcium and subsequent paralysis in insects. The selectivity of such compounds is paramount, ensuring targeted efficacy against pests with minimal impact on non-target species, including mammals. While extensive data exists for its potent effects on insect RyRs, direct comparative data on its activity against mammalian RyR isoforms is not available in the public domain. This guide presents the existing data on insect RyRs and outlines the standard experimental protocols that would be employed to definitively determine its selectivity profile against mammalian counterparts.
Comparative Efficacy of this compound
The selectivity of any RyR activator is fundamentally based on the structural and functional divergences between insect and mammalian ryanodine receptors. Insects possess a single gene encoding for the RyR, whereas mammals express three distinct isoforms (RyR1, RyR2, and RyR3), each with specific tissue distributions and physiological roles. This inherent difference provides a molecular basis for the development of insect-specific compounds. The amino acid sequence identity between insect and mammalian RyRs is only about 45-47%, further contributing to the potential for selective targeting.
Quantitative Analysis of Insecticidal Activity
The following table summarizes the available insecticidal activity data for this compound (compound 7o) against key lepidopteran pests, as reported in the primary literature.[1]
| Compound | Target Insect Species | Metric | Value (mg L⁻¹) | Comparator(s) |
| This compound (7o) | Mythimna separata (Oriental armyworm) | LC₅₀ | 7.12 x 10⁻² | Chlorantraniliprole (6.79 x 10⁻²) |
| This compound (7o) | Plutella xylostella (Diamondback moth) | % Larvicidal Activity @ 0.1 mg L⁻¹ | 30% | Chlorantraniliprole (30%), Cyantraniliprole (10%) |
Note: LC₅₀ (Lethal Concentration, 50%) represents the concentration of the compound that is lethal to 50% of the tested population.
Experimental Protocols for Determining Selectivity
To ascertain the selectivity of an RyR activator, a series of in vitro assays are typically performed on both insect and mammalian RyR preparations. The following are standard, validated methodologies.
Calcium Imaging Assay
This cell-based assay directly measures the ability of a compound to induce calcium release from intracellular stores via RyR activation.
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound for inducing calcium release in cells expressing either insect or mammalian RyR isoforms.
-
Methodology:
-
Cell Culture: Stably transfect HEK-293 cell lines to express the desired RyR isoform (e.g., from Spodoptera frugiperda for an insect model, and rabbit RyR1 or RyR2 for mammalian models).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: Apply varying concentrations of the this compound to the cells.
-
Signal Detection: Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value. A higher EC₅₀ value for mammalian RyRs compared to insect RyRs would indicate selectivity.
-
[³H]-Ryanodine Binding Assay
This radioligand binding assay assesses the ability of a test compound to allosterically modulate the binding of [³H]-ryanodine to the RyR channel. Activators enhance this binding.
-
Objective: To determine the potency of the test compound in enhancing [³H]-ryanodine binding to insect and mammalian RyR-enriched membrane preparations.
-
Methodology:
-
Membrane Preparation: Prepare microsomes or sarcoplasmic reticulum vesicles from tissues rich in the target RyR (e.g., insect flight muscle or rabbit skeletal muscle for RyR1).
-
Incubation: Incubate the membrane preparations with a fixed concentration of [³H]-ryanodine and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound [³H]-ryanodine using liquid scintillation counting.
-
Data Analysis: Plot the amount of bound [³H]-ryanodine against the test compound concentration to determine the EC₅₀ for binding enhancement.
-
Visualizing the Scientific Framework
To aid in the conceptual understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing RyR activator selectivity.
Conclusion
This compound (compound 7o) is a promising new insecticidal compound that potently activates insect ryanodine receptors. The available data clearly demonstrates its efficacy against significant agricultural pests. However, a complete understanding of its selectivity profile necessitates direct comparative studies on mammalian RyR isoforms. The experimental protocols detailed in this guide provide a robust framework for generating the required quantitative data to fully validate its selectivity for insect over mammalian RyRs. Such data is critical for the continued development and risk assessment of this and other novel crop protection agents.
References
A Head-to-Head Comparison: Cross-Validation of [3H]Ryanodine Binding and Functional Calcium Release Assays
A guide for researchers, scientists, and drug development professionals on the parallel assessment of ryanodine receptor activity.
In the realm of cellular signaling and drug discovery, particularly concerning calcium dynamics, the ryanodine receptor (RyR) stands as a critical ion channel.[1][2][3][4][5] Its role in mediating the release of calcium ions from intracellular stores like the sarcoplasmic and endoplasmic reticulum is fundamental to processes such as muscle contraction, neurotransmission, and gene expression. Consequently, the accurate assessment of RyR modulator activity is paramount. Two predominant methods employed for this purpose are the [3H]ryanodine binding assay and functional calcium release assays. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.
At a Glance: Comparing Assay Performance
The following table summarizes key quantitative parameters often used to evaluate the potency and efficacy of compounds targeting the ryanodine receptor, as determined by both [3H]ryanodine binding and functional calcium release assays. It is important to note that while both assays assess RyR activity, they do so from different perspectives. The [3H]ryanodine binding assay directly measures the interaction of a radioligand with the receptor, which is influenced by the channel's conformational state (open or closed). In contrast, functional calcium release assays measure the downstream consequence of RyR activation—the increase in cytosolic calcium concentration.
| Parameter | [3H]Ryanodine Binding Assay | Functional Calcium Release Assay | Key Considerations |
| EC50/IC50 | Provides a measure of a compound's affinity for the ryanodine binding site, which is often dependent on the channel's open state. | Reflects the compound's ability to induce or inhibit calcium release, representing a more direct measure of its functional impact on the cell. | Differences in EC50/IC50 values between the two assays can arise from variations in experimental conditions and the indirect nature of the binding assay in measuring functional outcomes. |
| Bmax | Quantifies the total number of ryanodine binding sites in a given preparation, offering insights into receptor density. | Not directly applicable. | Bmax is a unique parameter of the binding assay and is crucial for receptor expression studies. |
| Ki | Represents the inhibition constant, indicating the affinity of a competing ligand for the ryanodine binding site. | Can be indirectly calculated but is more commonly represented by IC50 values from functional inhibition curves. | Ki values from binding assays are valuable for understanding competitive interactions at the receptor level. |
Delving into the Mechanisms: Signaling and Experimental Workflows
To fully appreciate the data generated by these assays, it is essential to understand the underlying biological processes and the experimental steps involved.
The Ryanodine Receptor and Calcium-Induced Calcium Release
The ryanodine receptor is a large tetrameric channel embedded in the membrane of the sarcoplasmic/endoplasmic reticulum. Its opening is primarily triggered by an initial influx of calcium into the cytoplasm, a process known as calcium-induced calcium release (CICR). This initial calcium can originate from voltage-gated L-type calcium channels in the plasma membrane, as seen in cardiac muscle, or through other signaling pathways. The binding of calcium to activation sites on the RyR leads to a conformational change, opening the channel pore and allowing a massive efflux of stored calcium into the cytosol. This surge in intracellular calcium then triggers various cellular responses. Modulators can either enhance or inhibit this process by interacting with the RyR.
Caption: Ryanodine Receptor Signaling Pathway
Experimental Workflow: A Comparative Overview
The experimental workflows for [3H]ryanodine binding and functional calcium release assays, while both aimed at assessing RyR activity, involve distinct steps and readouts.
Caption: Cross-Validation Experimental Workflow
Detailed Experimental Protocols
For reproducible and reliable results, adherence to well-defined protocols is crucial. Below are representative methodologies for both assay types.
[3H]Ryanodine Binding Assay Protocol
This protocol is adapted from established methods for measuring [3H]ryanodine binding to sarcoplasmic reticulum vesicles.
-
Preparation of Sarcoplasmic Reticulum (SR) Microsomes:
-
Homogenize skeletal or cardiac muscle tissue in a buffer containing sucrose, HEPES, and protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a microcentrifuge tube, combine the SR microsomes (typically 50-100 µg of protein) with a binding buffer containing KCl, HEPES, and varying concentrations of free Ca2+ (buffered with EGTA).
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding [3H]ryanodine (e.g., 1-10 nM).
-
Incubate the mixture at 37°C for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [3H]ryanodine using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data can be analyzed using saturation binding isotherms to determine Bmax and Kd, or competition binding curves to determine Ki values.
-
Functional Calcium Release Assay Protocol (using Fluo-4 AM)
This protocol describes a common method for measuring intracellular calcium mobilization in cultured cells.
-
Cell Culture and Plating:
-
Culture a suitable cell line expressing the ryanodine receptor of interest (e.g., C2C12 myoblasts, HEK293 cells stably expressing RyR isoforms).
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Compound Incubation:
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a specific period.
-
-
Stimulation and Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a known RyR agonist (e.g., caffeine, 4-chloro-m-cresol) to induce calcium release.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Data can be analyzed to determine the EC50 of agonists or the IC50 of antagonists by plotting the peak fluorescence response against the compound concentration.
-
Conclusion: A Synergistic Approach
Both the [3H]ryanodine binding assay and functional calcium release assays provide invaluable, albeit different, perspectives on the modulation of ryanodine receptor activity. The binding assay offers a direct measure of ligand-receptor interaction and receptor density, making it a powerful tool for initial screening and mechanistic studies. The functional calcium release assay, on the other hand, provides a more physiologically relevant measure of a compound's ultimate effect on cellular calcium signaling.
For a comprehensive understanding of a compound's profile, a cross-validation approach utilizing both assays is highly recommended. Discrepancies in the data obtained from the two methods can often reveal important insights into a compound's mechanism of action, such as allosteric modulation or dependence on specific channel conformations. By integrating the results from both assays, researchers can build a more complete and robust picture of how novel therapeutics interact with and modulate the critical function of the ryanodine receptor.
References
- 1. Ryanodine Receptor: Understanding the Physiology of Intracellular Calcium Release - DoveMed [dovemed.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ryanodine Receptor Activators Across Chemical Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the performance of various chemical classes of Ryanodine Receptor (RyR) activators, supported by experimental data. The information is intended to aid researchers in selecting the appropriate pharmacological tools for their studies and to provide a comparative framework for drug development professionals.
Introduction to Ryanodine Receptors and Their Activation
Ryanodine receptors (RyRs) are a family of intracellular calcium channels crucial for regulating calcium release from the sarcoplasmic and endoplasmic reticulum, a fundamental process in muscle contraction, neurotransmission, and other cellular signaling pathways.[1] There are three main isoforms in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (more widely distributed, including the brain).[1][2] The activation of these channels is a tightly regulated process involving endogenous modulators like calcium ions (Ca²⁺) and ATP, as well as a variety of exogenous compounds.[1] This guide focuses on the comparative analysis of several key chemical classes of RyR activators.
Quantitative Comparison of RyR Activator Potency
The following table summarizes the potency of representative activators from different chemical classes on various RyR isoforms. Potency is primarily expressed as the half-maximal effective concentration (EC₅₀), which represents the concentration of an activator that elicits 50% of its maximal effect.
| Chemical Class | Activator | RyR Isoform | Potency (EC₅₀) | Assay Type |
| Xanthines | Caffeine | RyR1 | ~2-5 mM | [³H]ryanodine binding / Ca²⁺ release |
| Caffeine | RyR2 | ~0.5-1 mM | Ca²⁺ release | |
| Caffeine | RyR3 | ~1-2 mM | Ca²⁺ release | |
| Phenols | 4-Chloro-m-cresol (4-CmC) | RyR1 | ~30-100 µM | [³H]ryanodine binding / Ca²⁺ release |
| 4-Chloro-m-cresol (4-CmC) | RyR2 | ~200-400 µM | Ca²⁺ release | |
| 4-Chloro-m-cresol (4-CmC) | RyR3 | Not an effective activator | Ca²⁺ imaging | |
| Diamide Insecticides | Chlorantraniliprole | Insect RyR | 40-50 nM | Ca²⁺ release |
| Flubendiamide | Insect RyR | ~50 nM | Ca²⁺ release | |
| Natural Products | Ryanodine (low conc.) | RyR1, RyR2, RyR3 | nM range | [³H]ryanodine binding |
| Polyphenols | Suramin | RyR1 | ~60 µM | [³H]ryanodine binding |
Mechanisms of Action and Signaling Pathways
The activation of RyRs by different chemical classes involves distinct molecular mechanisms, leading to the opening of the Ca²⁺ channel.
Xanthines (e.g., Caffeine)
Xanthines, such as caffeine, are well-known RyR activators that act by sensitizing the receptor to its primary endogenous activator, Ca²⁺.[3] Recent studies using cryo-electron microscopy have identified a specific binding site for xanthine derivatives on RyR1. The binding of xanthines to this site is thought to induce a conformational change that lowers the energy barrier for channel opening in the presence of Ca²⁺. The minimal chemical motif required for this interaction has been identified as a 4-oxopyrimidine structure.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative roles of type 3 ryanodine receptor isoforms (RyR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ryanodine receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-m-cresol (4-CmC) Displays Isoform-Specific Activation of Ryanodine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isoform-specific activation of Ryanodine Receptors 1 (RyR1) and 2 (RyR2) by the pharmacological activator 4-chloro-m-cresol (4-CmC). The data presented herein, compiled from multiple studies, demonstrates that 4-CmC exhibits a preferential activation of the skeletal muscle isoform (RyR1) over the cardiac isoform (RyR2).
Quantitative Analysis of Isoform-Specific Activation
Experimental data reveals a clear distinction in the potency of 4-CmC towards RyR1 and RyR2. RyR1, predominantly expressed in skeletal muscle, displays a higher sensitivity to 4-CmC compared to RyR2, which is the primary isoform in cardiac muscle. This is evident from the lower half-maximal effective concentration (EC50) required to activate RyR1.
| Parameter | RyR1 | RyR2 | Reference |
| EC50 | ~0.2 mM | ~0.4 mM | [1] |
This approximate twofold higher potency for RyR1 suggests that 4-CmC can be a valuable tool for selectively modulating RyR1 activity in experimental settings.
Experimental Methodologies
The following protocols are commonly employed to assess the activation of RyR1 and RyR2 by 4-CmC.
Calcium Imaging in Myotubes
This method directly measures the release of calcium from the sarcoplasmic reticulum (SR) upon RyR activation in a cellular context.
-
Cell Culture and Differentiation: Primary myoblasts are cultured and differentiated into myotubes, which endogenously express RyR1. For RyR2 studies, cell lines like HEK293 can be engineered to express the RyR2 isoform.
-
Fluorescent Calcium Indicator Loading: Myotubes are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which allows for the visualization and quantification of changes in intracellular calcium concentration.
-
Stimulation with 4-CmC: A baseline fluorescence is established before the addition of 4-CmC at various concentrations.
-
Data Acquisition and Analysis: Changes in fluorescence intensity are recorded over time using fluorescence microscopy. The peak change in fluorescence is used to determine the extent of calcium release and to calculate dose-response curves and EC50 values.
[³H]Ryanodine Binding Assay
This biochemical assay provides a quantitative measure of RyR channel activity, as [³H]ryanodine preferentially binds to the open conformation of the channel.
-
Microsome Preparation: Microsomal fractions containing RyR1 or RyR2 are isolated from skeletal or cardiac muscle tissues, respectively, or from cells overexpressing the specific isoform.
-
Binding Reaction: Microsomes are incubated with a low concentration of [³H]ryanodine in a buffer containing specific concentrations of Ca²⁺ and the activator, 4-CmC.
-
Separation and Scintillation Counting: The bound [³H]ryanodine is separated from the unbound ligand by filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from the total binding. Dose-response curves are generated to determine the EC50 of the activator.
Signaling Pathways and Experimental Workflow
The activation of RyR1 and RyR2 by 4-CmC initiates a cascade of events leading to muscle contraction. The fundamental mechanism is the release of Ca²⁺ from the sarcoplasmic reticulum, a process known as excitation-contraction (E-C) coupling.
Excitation-Contraction Coupling in Skeletal Muscle (RyR1)
In skeletal muscle, E-C coupling is a mechanical process. The depolarization of the T-tubule membrane is sensed by the dihydropyridine receptor (DHPR), which is physically coupled to RyR1. This conformational change in the DHPR directly opens the RyR1 channel, leading to Ca²⁺ release.
Calcium-Induced Calcium Release in Cardiac Muscle (RyR2)
In cardiac muscle, the process is known as calcium-induced calcium release (CICR). Depolarization of the cardiomyocyte membrane opens L-type Ca²⁺ channels (DHPRs), allowing a small amount of Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to and activates RyR2, triggering a much larger release of Ca²⁺ from the SR.
Experimental Workflow for Assessing RyR Activator Isoform Selectivity
The following diagram outlines the general workflow for comparing the effects of a potential RyR activator on RyR1 and RyR2.
References
A Researcher's Guide to Negative Controls for Ryanodine Receptor Activation Studies
An Objective Comparison of Pharmacological Tools for Reproducible and Robust Results
For researchers in pharmacology, physiology, and drug development, meticulous control over experimental conditions is paramount to generating reliable data. When studying the intricate mechanisms of ryanodine receptor (RyR) activation, the use of appropriate negative controls is not just a matter of good practice; it is essential for the accurate interpretation of findings. This guide provides a comprehensive comparison of commonly used pharmacological agents for negative control experiments in RyR activation studies, supported by experimental data and detailed protocols.
Comparison of Key Pharmacological Inhibitors
Several compounds are widely employed to inhibit RyR activity and serve as negative controls. The most common of these are tetracaine, ruthenium red, and dantrolene. Each possesses a distinct mechanism of action and varying degrees of isoform selectivity, making their appropriate selection critical for specific experimental contexts.
| Inhibitor | RyR Isoform(s) Targeted | Mechanism of Action | Typical Concentration Range | Key Considerations |
| Tetracaine | RyR1, RyR2, RyR3 (Non-selective) | Blocks the channel pore, reduces open probability, and decreases channel conductance.[1] Its inhibitory effect can be complex, with different mechanisms depending on the channel state (open vs. closed).[1] | 10 µM - 1 mM | Can have local anesthetic effects and may inhibit other ion channels at higher concentrations. Its efficacy is dependent on factors like pH and ATP concentration.[1] |
| Ruthenium Red | RyR1, RyR2, RyR3 (Non-selective) | Potent, non-competitive inhibitor that blocks the pore of the RyR channel.[2] Its binding can induce sub-conductance states.[2] | 1 µM - 20 µM | Highly potent but can also inhibit other calcium channels and mitochondrial calcium uptake. Its blocking action is voltage-dependent. |
| Dantrolene | Primarily RyR1 and RyR3 | Stabilizes the closed state of the RyR channel, reducing the likelihood of opening. It is known to interact with specific domains on the RyR protein. | 1 µM - 50 µM | Generally considered more specific for RyR1 than other inhibitors. Its inhibitory action can be dependent on the presence of calmodulin and FKBP12.6. It has minimal effect on RyR2 under normal physiological conditions. |
| Flecainide | Primarily RyR2 | An antiarrhythmic drug that inhibits RyR2 by open-state block, reducing the duration of channel opening. | 1 µM - 50 µM | Also a sodium channel blocker, which needs to be considered in experimental design. Its primary use is in studying cardiac RyR2 function and dysfunction. |
| Procaine | RyR1, RyR2 | A local anesthetic that inhibits caffeine-induced Ca2+ release, suggesting it acts as an RyR antagonist. | 100 µM - 10 mM | Less potent than tetracaine and may have broader effects on other cellular processes. |
Quantitative Inhibitory Data
The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes available data from various studies. It is important to note that these values can vary significantly based on the experimental conditions, such as the specific RyR isoform, the concentration of activating ligands (e.g., Ca2+, ATP, caffeine), and the assay method used.
| Inhibitor | RyR Isoform | IC50 / Kd | Experimental Conditions | Reference |
| Tetracaine | Cardiac RyR | ~200 µM (dominant inhibition) | Diastolic conditions (closed channels) | |
| Cardiac RyR | ~2 mM (dominant inhibition) | During Ca2+ release (open channels) | ||
| Ruthenium Red | Skeletal Muscle RyR | Kd = 0.22 µM | +100 mV | |
| Skeletal Muscle RyR | Kd = 0.62 µM | +60 mV | ||
| Dantrolene | RyR1 (mutant R2163C) | IC50 = 0.26 µM | ER Ca2+ leakage assay in HEK293 cells | |
| RyR2 | No significant inhibition | [3H]ryanodine binding and heterologous expression | ||
| Flecainide | RyR2 | - | Reduces open probability and spark mass | |
| Procaine | RyR (general) | - | Inhibits caffeine-induced Ca2+ release |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and experimental workflows involved in studying RyR activation and its inhibition.
Caption: General signaling pathway of Ryanodine Receptor (RyR) activation.
References
- 1. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Ryanodine Receptor Activators: A Comparative Guide to Diamide Insecticides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of second-generation ryanodine receptor (RyR) activators, exemplified by Cyantraniliprole, against other prominent diamide insecticides. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to facilitate a comprehensive understanding of their relative performance and underlying mechanisms.
Diamide insecticides represent a significant class of pest control agents that act by selectively targeting insect ryanodine receptors (RyRs), which are crucial for muscle contraction.[1][2] This activation leads to an unregulated release of intracellular calcium, causing muscle paralysis and eventual death of the insect.[3][4] This guide focuses on a comparative analysis of these compounds, with a particular emphasis on the advancements offered by second-generation diamides.
Mode of Action: A Shared Target, Differential Efficacy
All diamide insecticides, including the first-generation compounds like Flubendiamide and Chlorantraniliprole, and second-generation compounds like Cyantraniliprole, share a common mode of action.[1] They bind to and activate the insect's ryanodine receptor, a calcium channel located on the sarcoplasmic reticulum of muscle cells. This binding event locks the channel in an open state, leading to a continuous and uncontrolled release of calcium ions from internal stores into the cytoplasm. The resulting depletion of calcium stores disrupts normal muscle function, leading to rapid cessation of feeding, paralysis, and ultimately, insect mortality. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.
Cyantraniliprole, a second-generation anthranilic diamide, is chemically similar to chlorantraniliprole but exhibits a broader spectrum of insecticidal activity. It is effective against not only lepidopteran pests but also sucking and piercing insects like aphids and whiteflies. This expanded range is attributed to its physical properties, such as lower logP and higher water solubility, which make it more suitable for systemic applications.
Comparative Efficacy: A Quantitative Overview
The following tables summarize key efficacy data from various studies, comparing the performance of different diamide insecticides against several economically important insect pests. The data is presented as lethal concentration (LC50), a standard measure of pesticide toxicity, representing the concentration required to kill 50% of a test population.
| Insecticide | Pest Species | LC50 (ng/mL) | Reference |
| Chlorantraniliprole | Chloridea virescens (Tobacco budworm) | 4.819 | |
| Flubendiamide | Chloridea virescens (Tobacco budworm) | 27.972 |
Table 1: Comparative Toxicity of Diamide Insecticides against Chloridea virescens
| Insecticide | Pest Species | Relative Toxicity (at LC50) vs. Cypermethrin (2016-17) | Relative Toxicity (at LC50) vs. Cypermethrin (2017-18) | Reference |
| Flubendiamide | Spodoptera litura | 166 | 142.6 | |
| Chlorantraniliprole | Spodoptera litura | 60 | 64.8 | |
| Cyantraniliprole | Spodoptera litura | 55.5 | 94.4 |
Table 2: Relative Toxicity of Diamide Insecticides against Spodoptera litura
Experimental Protocols
Accurate and reproducible bioassays are fundamental to assessing the efficacy of insecticides. The following section details a generalized methodology for a diet incorporation bioassay, a common technique for evaluating the toxicity of insecticides against lepidopteran larvae.
Diet Incorporation Bioassay Protocol
This method is used to determine the lethal concentrations of insecticides by incorporating them into the insect's diet.
Materials:
-
Technical grade insecticide (e.g., Chlorantraniliprole, Flubendiamide)
-
Acetone (or other suitable solvent)
-
Artificial insect diet
-
Multi-well bioassay trays (e.g., 128-well)
-
Third-instar larvae of the target insect species (e.g., Chloridea virescens)
-
Micropipettes
-
Controlled environment chamber (e.g., 25 ± 1°C, 60 ± 5% RH, 14:10 h L:D photoperiod)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the technical grade insecticide in a suitable solvent like acetone.
-
Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired test concentrations. A control group should be prepared using only the solvent.
-
Diet Incorporation: Incorporate a precise volume of each insecticide dilution (or solvent for the control) into the liquid artificial diet. Mix thoroughly to ensure a homogenous distribution of the insecticide.
-
Dispensing Diet: Dispense the treated diet into the wells of the bioassay trays. Allow the diet to solidify.
-
Insect Infestation: Place one third-instar larva into each well of the bioassay trays.
-
Sealing: Seal the bioassay trays with a breathable, self-adhesive cover to prevent larvae from escaping while allowing for air exchange.
-
Incubation: Incubate the trays in a controlled environment chamber under the specified conditions.
-
Mortality Assessment: Record larval mortality at predetermined time intervals (e.g., 24, 48, 72, 96, and 120 hours) after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for any mortality in the control group using Abbott's formula. Perform probit analysis on the mortality data to calculate the LC50 values and their corresponding 95% confidence intervals.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of diamide insecticides and a typical experimental workflow.
Signaling pathway of diamide insecticides.
General workflow for a diet incorporation bioassay.
References
- 1. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 3. Diving Into Diamides [growertalks.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
Assessing the FKBP12-Dependence of RyR Activation by a Novel Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the FKBP12-dependence of a novel compound's activity on the ryanodine receptor (RyR). It offers a comparative analysis of a novel activator, exemplified by Bastadin 10, against established RyR modulators. Detailed experimental protocols and data presentation are included to facilitate the replication and interpretation of key assays.
Introduction to Ryanodine Receptor Modulation
The ryanodine receptor (RyR) is a critical intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum. Its regulation is fundamental to processes such as excitation-contraction coupling in muscle tissues.[1] The RyR channel's activity is modulated by a host of endogenous and exogenous factors, including the FK506-binding protein 12 (FKBP12). FKBP12 is generally considered a stabilizer of the RyR channel, and its dissociation can lead to channel dysfunction.[2] However, the precise role of FKBP12 is complex and appears to be isoform-specific, with some studies suggesting it can also be involved in channel activation.[3][4]
Novel compounds that modulate RyR activity are of significant interest for both basic research and therapeutic development. Understanding whether a compound's mechanism of action is dependent on the interaction between RyR and FKBP12 is crucial for its characterization and potential clinical application. This guide uses Bastadin 10, a marine natural product, as a case study for a novel FKBP12-dependent RyR activator and compares its profile to well-known modulators: caffeine (an activator), ryanodine (a biphasic modulator), and dantrolene (an inhibitor).
Quantitative Comparison of RyR Modulators
The following tables summarize the quantitative data for the novel compound (represented by Bastadin 10) and other key RyR modulators. This data is essential for comparing the potency and efficacy of the novel compound.
Table 1: Potency and Efficacy of RyR Activators
| Modulator | RyR Isoform | Assay Type | Parameter | Value | FKBP12 Dependence | Reference |
| Novel Compound (Bastadin 10) | RyR1 | Single-Channel Analysis | Stabilizes open conformation | Dramatically increases open probability | Yes | [5] |
| Caffeine | RyR2 | Single-Channel Activation | EC₅₀ | 9.0 ± 0.4 mM | No | |
| Caffeine | RyR2 (HEK293 cells) | Intracellular Ca²⁺ Release | EC₅₀ | 0.19 mM | No | |
| Ryanodine (low conc.) | RyR1, RyR2 | Single-Channel Analysis | Locks in sub-conductance state | Nanomolar concentrations | No |
Table 2: Potency of RyR Inhibitors
| Modulator | RyR Isoform | Assay Type | Parameter | Value | FKBP12 Dependence | Reference |
| Ryanodine (high conc.) | RyR1, RyR2 | Channel Inhibition | Inhibits channel | >100 µM | No | |
| Dantrolene | RyR2 | Single-Channel Inhibition | IC₅₀ | 160 nM | Yes (requires FKBP12.6) | |
| Dantrolene | RyR2 | Ca²⁺ Wave Amplitude Inhibition | IC₅₀ | 0.19 ± 0.04 µM | Not explicitly stated |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general workflow for assessing a novel compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of RyRs Activator 2: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to specific protocols for the disposal of RyRs activator 2. This document outlines the necessary procedures for the safe handling and disposal of this potent bioactive compound.
While a specific Safety Data Sheet (SDS) for this compound, also identified as compound 7o from MedChemExpress, is available upon request from the supplier, this guide provides essential, general procedures based on established laboratory safety protocols for handling and disposing of solid, bioactive chemical waste.[1][2][3][4][5] It is imperative to obtain and consult the official manufacturer's SDS for this compound and your institution's specific waste management policies before proceeding with any disposal.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area, such as a fume hood.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Work Area | Chemical fume hood | To prevent inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Procedure for this compound
This procedure outlines a general workflow for the disposal of solid chemical waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container has a tightly fitting lid and is kept closed except when adding waste.
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The specific hazards associated with the chemical (as per the SDS).
-
Your name, laboratory, and contact information.
-
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or if you are finished with the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
III. Spill and Decontamination Procedures
In the event of a spill, the following general steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and refer to the SDS for specific cleanup instructions.
-
Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Use an absorbent material for any liquid solutions.
-
Decontaminate the area with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
IV. Experimental Protocol Considerations
When designing experiments involving this compound, consider the entire lifecycle of the chemical, from receipt to disposal. Aim to minimize waste by:
-
Ordering only the amount of substance required for your experiments.
-
Preparing solutions in quantities that will be consumed in a timely manner.
-
Decontaminating any labware that has come into contact with the compound before it is washed or disposed of.
Diagram of Chemical Waste Disposal Workflow
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling RyRs activator 2
This guide provides crucial safety and logistical information for the handling and disposal of RyRs activator 2, a potent modulator of ryanodine receptors (RyRs).[1][2] Given that a specific Safety Data Sheet (SDS) for "this compound (compound 7o)" is not publicly available, the following recommendations are based on best practices for handling potent, biologically active small molecules and general knowledge of ryanodine receptor activators. Researchers should always consult the manufacturer's specific SDS upon receipt of the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory procedures.
| Procedure | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | - Chemical fume hood - Disposable sleeve covers - Face shield |
| Solution Preparation and Handling | - Nitrile gloves - Lab coat - Safety glasses with side shields | - Chemical fume hood - Chemical-resistant apron |
| Cell Culture and In Vitro Assays | - Nitrile gloves - Lab coat - Safety glasses | - Biosafety cabinet (if working with cell lines) |
| Waste Disposal | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | - Chemical-resistant apron |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Confirm that the received compound matches the order details.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3] The recommended storage temperature is typically room temperature in the continental US, but may vary elsewhere; always refer to the Certificate of Analysis.[1]
This procedure should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
When using this compound in experiments, it is crucial to handle it with care to avoid accidental exposure. Use appropriate containment measures, such as working in a biosafety cabinet for cell-based assays.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or discomfort continues, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Promptly wash eyes with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention. |
For spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (e.g., pipette tips, gloves, weigh paper, excess solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pick-up and disposal by the institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Ryanodine Receptor Signaling Pathway
This compound is a potent activator of ryanodine receptors, which are intracellular calcium channels crucial for processes like muscle contraction. The binding of an activator like this compound to the ryanodine receptor leads to the release of calcium from the sarcoplasmic/endoplasmic reticulum into the cytoplasm.
By providing this detailed guidance, we aim to empower researchers to handle this compound with the utmost safety and precision, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
